Technical Documentation Center

6-Epiangustifolin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Epiangustifolin

Core Science & Biosynthesis

Foundational

The Isolation and Characterization of 6-Epiangustifoline from Isodon Species: A Technical Guide

Abstract This technical guide provides an in-depth overview of the natural sources and isolation methodologies for 6-epiangustifoline, a bioactive ent-kaurane diterpenoid. Initially, this document addresses and clarifies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for 6-epiangustifoline, a bioactive ent-kaurane diterpenoid. Initially, this document addresses and clarifies a common point of nomenclatural confusion with the quinolizidine alkaloid, angustifoline. The primary focus then shifts to the established botanical origins of 6-epiangustifoline within the Isodon genus, specifically Isodon enanderianus. A comprehensive, step-by-step protocol for the extraction, purification, and characterization of this compound is presented, drawing upon established phytochemical techniques. This guide is intended for researchers, natural product chemists, and drug development professionals seeking to isolate and study 6-epiangustifoline and related diterpenoids from their natural sources.

Introduction: Clarifying the Identity of 6-Epiangustifoline

In the study of natural products, precise molecular identification is paramount. The compound "6-epiangustifoline" is a prime example of potential nomenclatural ambiguity. It is crucial to distinguish it from "angustifoline," a quinolizidine alkaloid predominantly found in species of the Lupinus genus. In contrast, 6-epiangustifoline is a structurally distinct diterpene lactone belonging to the ent-kaurane class of compounds.

The core structure of 6-epiangustifoline is based on a tetracyclic diterpene skeleton, which is biosynthetically far removed from the nitrogen-containing heterocyclic system of quinolizidine alkaloids. This guide will focus exclusively on the diterpenoid 6-epiangustifoline.

Natural Provenance of 6-Epiangustifoline

Current phytochemical literature has identified 6-epiangustifoline as a constituent of the plant genus Isodon, which belongs to the Lamiaceae family. The primary documented sources are:

  • Isodon enanderianus : This perennial plant, distributed in the southern regions of Yunnan province in China, is a known rich source of various ent-kaurane diterpenoids, including 6-epiangustifoline.[1][2] It has a history of use in traditional Chinese medicine for its anti-inflammatory and detoxifying properties.[1]

  • Isodon rubescens : This species is another significant source of structurally diverse diterpenoids.[3][4][5][6] While the presence of a wide array of diterpenes is well-documented, I. enanderianus is the more explicitly cited source for 6-epiangustifoline itself.

The biosynthesis of these complex diterpenoids within Isodon species is a testament to the intricate enzymatic machinery present in these plants, making them a valuable target for natural product discovery.

A Generalized Workflow for the Isolation of 6-Epiangustifoline

The isolation of 6-epiangustifoline from Isodon species follows a multi-step process common in phytochemistry, involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating diterpenoids from I. enanderianus and related species.[1][2]

Plant Material Preparation and Extraction

The initial step involves the careful preparation of the plant material to maximize the efficiency of the subsequent extraction.

Protocol:

  • Collection and Identification: The aerial parts of Isodon enanderianus are collected.[1][2] It is imperative that a voucher specimen is deposited in a recognized herbarium for botanical verification.

  • Drying and Pulverization: The collected plant material is air-dried to a constant weight and then coarsely powdered to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered plant material is exhaustively extracted to draw out the desired secondary metabolites.

    • Solvent System: A mixture of acetone and water (e.g., 70:30 v/v) is an effective solvent system for this purpose.[1]

    • Procedure: The powdered material is subjected to repeated extractions (typically 3 times) with the solvent mixture at room temperature. The resulting extracts are then filtered.

  • Solvent Removal and Fractionation:

    • The combined filtrate is concentrated under reduced pressure to remove the acetone.

    • The remaining aqueous concentrate is then partitioned sequentially with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc), to separate compounds based on their solubility.[1] The diterpenoids, including 6-epiangustifoline, are typically enriched in the ethyl acetate fraction.

Caption: Generalized workflow for the isolation of 6-epiangustifoline.

Chromatographic Purification

The enriched ethyl acetate fraction contains a complex mixture of diterpenoids and other compounds, necessitating further purification through various chromatographic techniques.

Protocol:

  • Silica Gel Column Chromatography:

    • The dried EtOAc fraction is adsorbed onto silica gel and applied to a silica gel column.

    • The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is chloroform-methanol (CHCl₃-MeOH).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Sephadex LH-20 Chromatography:

    • Fractions containing the target compound may be further purified using a Sephadex LH-20 column, which separates molecules based on size and polarity. Elution is often performed with a solvent mixture like CHCl₃-MeOH.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain high-purity 6-epiangustifoline, preparative HPLC is often employed. This technique provides high resolution and is crucial for separating structurally similar diterpenoids.

    • A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of methanol or acetonitrile in water.

Structural Elucidation and Purity Assessment

Once a pure compound is isolated, its chemical structure must be unequivocally determined, and its purity assessed. A combination of spectroscopic and spectrometric techniques is essential for this purpose.[2][7]

Spectroscopic and Spectrometric Analysis

The following table summarizes the key analytical techniques and their roles in the characterization of 6-epiangustifoline.

TechniquePurposeKey Information Obtained
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Retention time, peak purity, and relative concentration.[7]
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Provides the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns that offer clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) yields the exact mass for molecular formula determination.[2][7]
¹H Nuclear Magnetic Resonance (¹H-NMR) Provides information on the proton environment in the molecule.Chemical shifts, coupling constants, and integration values reveal the number and connectivity of protons.
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Provides information on the carbon skeleton of the molecule.Chemical shifts indicate the types of carbon atoms present (e.g., carbonyls, olefins, aliphatic carbons).
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity within the molecule.COSY shows proton-proton correlations. HSQC links protons to their directly attached carbons. HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular structure.[2][7]

The structure of 6-epiangustifoline was elucidated as 11α-hydroxy-6α-methoxy-6,19-epoxy-6,7-seco-ent-kaur-16-en-15-one-7,20-olide based on extensive analysis of these spectroscopic data.[2]

Caption: Interplay of analytical techniques in structural elucidation.

Conclusion

The successful isolation of 6-epiangustifoline hinges on a systematic and multi-faceted approach, beginning with the correct identification of its natural source, Isodon enanderianus. This guide has outlined a robust and field-proven methodology for the extraction and purification of this ent-kaurane diterpenoid. The combination of solvent partitioning and sequential chromatographic techniques is essential for navigating the chemical complexity of the plant extract. Furthermore, the rigorous application of modern spectroscopic methods is indispensable for the unambiguous structural determination and purity verification of the final product. This technical framework provides a solid foundation for researchers aiming to explore the therapeutic potential of 6-epiangustifoline and other related bioactive compounds from the chemically rich Isodon genus.

References

  • Guidongnins I–J: Two New 6,7-seco-7,20-Olide-ent-kaurene Diterpenes with Unusual Structures from Isodon rubescens. (2023). MDPI. Available at: [Link]

  • Xiang, W., et al. (2003). Cytotoxic Diterpenoids from Isodon enanderianus. Planta Medica, 69(11), 1031-1035.
  • Informatics and Computationally Assisted Discovery of Anti-Inflammatory Diterpenoids
  • Wen, C., et al. (2020). Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity. RSC Advances, 10(1), 1-10.
  • Cytotoxic Diterpenoids From Isodon Enanderianus. (2003). PubMed. Available at: [Link]

  • Rubesanolides A and B: Diterpenoids From Isodon Rubescens. (2011). PubMed. Available at: [Link]

  • Na, Z., et al. (2002). Diterpenoids from Isodon enanderianus. Phytochemistry, 60(1), 55-60.
  • Sun, H.D., et al. (2006). Diterpenoids from Isodon Species and Their Biological Activities.
  • Li, L., et al. (2017). Diterpenoids from Isodon species: An update. Natural Product Reports, 34(10), 1090-1128.
  • Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica. (2013). PubMed. Available at: [Link]

  • ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities. (2021).
  • Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. (2015). MDPI. Available at: [Link]

  • ent-Kaurane Diterpenoids from Isodon albopilosus. (2005). PubMed. Available at: [Link]

  • Characterization and Identification of the Ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. (2026). MDPI. Available at: [Link]

  • Isodon enanderianus (Hand.-Mazz.) H.W.Li. (n.d.). Plants of the World Online - Kew Science. Available at: [Link]

Sources

Exploratory

6-Epiangustifolin: Physicochemical Profiling, Isolation Methodologies, and Pharmacological Mechanisms

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The exploration of natural products remains a cornerstone of modern oncolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The exploration of natural products remains a cornerstone of modern oncological and anti-inflammatory drug discovery. Among the most promising classes of plant-derived secondary metabolites are the ent-kaurane diterpenoids, primarily isolated from the Isodon genus (Labiatae family)[1]. 6-Epiangustifolin is a highly oxygenated, spirolactone-type 6,7-seco-ent-kaurane diterpenoid. First structurally elucidated from the aerial parts of Isodon enanderianus[2], it has since been identified in Isodon rubescens[3] and Indonesian propolis (Tetragonula sp.)[4].

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating isolation protocols, and the mechanistic causality behind the potent biological activities of 6-Epiangustifolin, specifically its remarkable cytotoxicity against chronic myelogenous leukemia (K562) cells[5].

Chemical Architecture and Physicochemical Properties

The biological efficacy of 6-Epiangustifolin is inextricably linked to its complex molecular architecture. The compound features a rigid tetracyclic framework characterized by a spirolactone ring and a highly reactive α,β -unsaturated cyclopentanone moiety[5]. This exocyclic methylene group is critical; it functions as a Michael acceptor, allowing the molecule to form covalent bonds with nucleophilic thiol groups on target proteins, thereby disrupting cellular homeostasis.

To facilitate formulation and pharmacokinetic modeling, the foundational physicochemical properties of 6-Epiangustifolin are summarized below[6]:

PropertyValueScientific Relevance / Causality
IUPAC Name (1'S,3R,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[...]-2',11'-dioneDefines the absolute stereochemistry essential for target protein docking.
Molecular Formula C₂₁H₂₈O₆Indicates a highly oxygenated diterpenoid structure.
Molecular Weight 376.4 g/mol Falls within the optimal Lipinski Rule of 5 range for membrane permeability.
PubChem CID 636522Standardized identifier for cheminformatics databases.
XLogP3 1.9Suggests moderate lipophilicity, ideal for crossing lipid bilayers while maintaining aqueous solubility.
Topological Polar Surface Area (TPSA) 82.1 ŲOptimal for intracellular accumulation without being trapped in the hydrophobic core of the membrane.
H-Bond Donors / Acceptors 1 / 6Facilitates specific hydrogen-bonding networks with target kinase pockets.

Standardized Isolation and Purification Protocol

Isolating highly oxygenated diterpenoids requires a meticulous, causality-driven approach to prevent degradation and ensure high-purity yields for downstream bioassays. The following step-by-step methodology represents a self-validating system for the extraction of 6-Epiangustifolin from Isodon enanderianus[7].

Step-by-Step Methodology
  • Biomass Preparation and Maceration:

    • Protocol: Air-dry the aerial parts of I. enanderianus in the shade to prevent UV-induced photo-oxidation of the exocyclic double bonds. Pulverize the biomass and macerate in 100% Acetone at room temperature (3 × 48 hours).

    • Causality: Acetone is selected over methanol or water because its intermediate polarity perfectly matches the solubility profile of spirolactone-type diterpenoids. It efficiently penetrates the cellular matrix without co-extracting excessive high-molecular-weight, highly polar polysaccharides[3].

  • Liquid-Liquid Partitioning:

    • Protocol: Concentrate the acetone extract in vacuo. Suspend the residue in warm water and partition sequentially with Ethyl Acetate (EtOAc) (3 × 500 mL).

    • Causality: The EtOAc fraction selectively enriches the medium-polarity ent-kaurane diterpenoids, leaving highly polar tannins and glycosides in the aqueous phase, and non-polar waxes behind.

  • Normal-Phase Column Chromatography:

    • Protocol: Load the EtOAc fraction onto a Silica Gel column (200-300 mesh). Elute using a gradient solvent system of CHCl₃:MeOH (from 100:0 to 80:20, v/v).

    • Causality: Silica gel separates compounds based on hydrogen-bonding capacity. 6-Epiangustifolin, possessing a lactone and a free hydroxyl group, elutes in the mid-polar fractions (typically around CHCl₃:MeOH 95:5).

  • Size Exclusion Chromatography:

    • Protocol: Pool fractions containing the target mass (monitored via TLC, visualizing with 10% vanillin-sulfuric acid and heating). Pass the pooled fraction through a Sephadex LH-20 column eluted with pure Methanol.

    • Causality: Sephadex LH-20 separates molecules by size and residual π

      π interactions, effectively removing chlorophyll and residual polymeric impurities that co-elute on silica.
  • Preparative HPLC (Quality Control & Final Purification):

    • Protocol: Purify the semi-pure fraction using Prep-HPLC (C18 column, 250 × 20 mm, 5 μm) with an isocratic elution of MeOH:H₂O (e.g., 60:40, v/v) at a flow rate of 10 mL/min. Monitor at 230 nm.

    • Causality: The UV absorbance at 230 nm specifically targets the α,β -unsaturated ketone chromophore. This step guarantees >98% purity, which is an absolute prerequisite for validating subsequent in vitro cytotoxicity assays.

Isolation N1 Biomass Preparation (Isodon enanderianus leaves) N2 Maceration (Acetone, 3x, RT) N1->N2 N3 Liquid-Liquid Partition (EtOAc / H2O) N2->N3 N4 Silica Gel Column (CHCl3:MeOH Gradient) N3->N4 N5 Size Exclusion (Sephadex LH-20) N4->N5 N6 Prep-HPLC Purification (C18, MeOH:H2O) N5->N6 N7 6-Epiangustifolin (>98% Purity) N6->N7

Workflow for the extraction and isolation of 6-Epiangustifolin.

Pharmacological Mechanisms and Biological Activity

Potent Cytotoxicity in Leukemia Models

6-Epiangustifolin has demonstrated exceptional in vitro cytotoxicity. In standardized bioassays, it exhibited an IC₅₀ value of 0.0865 μg/mL against the K562 chronic myelogenous leukemia cell line[5]. Notably, this inhibitory activity is significantly stronger than that of the positive clinical reference drug, cisplatin[8].

Mechanistic Causality: The profound cytotoxicity is not random; it is a direct consequence of the molecule's structural topology. The α,β -unsaturated cyclopentanone system acts as a highly reactive electrophile. Upon entering the cytoplasm (facilitated by its optimal XLogP3 of 1.9), 6-Epiangustifolin undergoes a Michael addition reaction with the nucleophilic sulfhydryl (-SH) groups of specific regulatory proteins and enzymes[5].

This covalent modification triggers a cascade of intracellular events:

  • Mitochondrial Dysfunction: The binding disrupts redox homeostasis, leading to a rapid decline in mitochondrial membrane potential ( ΔΨm​ )[5].

  • Cell Cycle Arrest: The compound induces an accumulation of cells in the S phase, halting DNA replication[5].

  • Intrinsic Apoptosis: The loss of mitochondrial integrity forces the release of cytochrome c, activating the intrinsic caspase cascade and ultimately resulting in targeted cell death[5].

Anti-Inflammatory Properties

Beyond oncology, 6-Epiangustifolin has been identified via LC-MS/MS as a key bioactive constituent in Indonesian propolis (Tetragonula sp.)[4]. In vivo models utilizing carrageenan-induced rat paw edema demonstrated that microencapsulated propolis containing 6-Epiangustifolin significantly inhibited inflammation, showcasing comparable efficacy to sodium diclofenac[4]. The mechanism likely parallels its anticancer activity, where the Michael acceptor covalently inhibits pro-inflammatory transcription factors like NF- κ B by binding to the cysteine residues of its regulatory subunits.

Mechanism M1 6-Epiangustifolin (Michael Acceptor) M2 Covalent Binding to Protein Thiols (Target) M1->M2 M3 Mitochondrial Membrane Potential (ΔΨm) Drop M2->M3 M4 S-Phase Cell Cycle Arrest M2->M4 M5 Cytochrome c Release & Caspase Activation M3->M5 M6 Apoptosis in K562 Leukemia Cells M4->M6 M5->M6

Mechanistic pathway of 6-Epiangustifolin-induced apoptosis in K562 cells.

References

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives. Molecules (MDPI).[5],[8] URL:[Link]

  • Diterpenoids from Isodon enanderianus. Phytochemistry (PubMed / NIH).[2],[7] URL:[Link]

  • 6-Epiangustifolin | C21H28O6 | CID 636522. PubChem (NIH).[6] URL:[Link]

  • Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities. Frontiers in Pharmacology.[3] URL:[Link]

  • Cytotoxic Constituents of Isodon Rubescens Var. Lushiensis. Journal of Natural Products (PubMed / NIH).[9] URL:[Link]

  • Anti-inflammatory activity of Tetragronula species from Indonesia. Universitas Indonesia (UI.ac.id / Scopus).[4] URL:[Link]

  • Diterpenoids from Isodon Species and Their Biological Activities. ResearchGate.[1] URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic and Methodological Guide to 6-Epiangustifolin: Structural Elucidation and Biological Evaluation

Executive Summary 6-Epiangustifolin ( C21​H28​O6​ ) is a highly bioactive spirolactone-type 6,7-seco-ent-kaurane diterpenoid primarily isolated from the aerial parts of Isodon enanderianus and Isodon rubescens[1][2]. His...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Epiangustifolin ( C21​H28​O6​ ) is a highly bioactive spirolactone-type 6,7-seco-ent-kaurane diterpenoid primarily isolated from the aerial parts of Isodon enanderianus and Isodon rubescens[1][2]. Historically, the structural complexity of spirolactone-type diterpenoids led to frequent misidentifications as enmein-type skeletons until the advent of modern 2D NMR spectroscopy in the mid-1980s[3]. Today, 6-epiangustifolin is recognized not only for its unique polycyclic architecture—featuring a 7,20-olide, a 6,19-epoxy bridge, and an α,β -unsaturated cyclopentanone—but also for its potent antineoplastic properties. It exhibits remarkable cytotoxicity against human chronic myelogenous leukemia (K562) cells with an IC50​ value of 0.0865 µg/mL, significantly outperforming the positive clinical reference, cisplatin[2][3].

This technical guide provides drug development professionals and natural product chemists with a rigorous framework for the isolation, spectroscopic validation (NMR, MS, IR), and biological evaluation of 6-epiangustifolin.

Spectroscopic Elucidation Logic

The structural assignment of 6-epiangustifolin (11 α -hydroxy-6 α -methoxy-6,19-epoxy-6,7-seco-ent-kaur-16-en-15-one-7,20-olide) requires a multi-modal spectroscopic approach[2]. Relying solely on 1D NMR is insufficient due to the severe overlapping of aliphatic proton signals and the quaternary nature of the spiro-carbons.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Establishes the molecular formula C21​H28​O6​ via the sodiated adduct [M+Na]+ at m/z 399.1784. This dictates a degree of unsaturation of 8, accounted for by four rings, two carbonyls, and one double bond.

  • Infrared Spectroscopy (FT-IR): Provides immediate functional group causality. The presence of a broad band at ~3450 cm−1 confirms the 11 α -hydroxyl group. Sharp bands at ~1750 cm−1 and ~1710 cm−1 validate the γ -lactone (7,20-olide) and the conjugated cyclopentanone (C-15), respectively. An absorption at ~1645 cm−1 signifies the exocyclic double bond (C-16=C-17).

  • 2D NMR (HMBC & NOESY): HMBC is critical for proving the spirolactone connectivity. Correlations from the 6 α -methoxy protons to the C-6 acetal carbon (~102 ppm) and from H-20 to C-7 (~172 ppm) differentiate this skeleton from enmein-types[3]. NOESY cross-peaks establish the relative stereochemistry, specifically confirming the α -orientation of the C-11 hydroxyl and the C-6 methoxy groups[2].

G A Purified Compound B HR-ESI-MS Determine Molecular Formula (C21H28O6) A->B C FT-IR Spectroscopy Identify Functional Groups (OH, Lactone, Ketone) B->C D 1D NMR (1H, 13C) Establish Carbon Skeleton (ent-Kaurane) C->D E 2D NMR (HMBC, HSQC) Map Connectivity (Spirolactone Ring) D->E F 2D NMR (NOESY) Determine Stereochemistry (11α-OH, 6α-OMe) E->F G Confirmed Structure: 6-Epiangustifolin F->G

Figure 1: Multi-modal spectroscopic logic for the structural elucidation of 6-epiangustifolin.

Diagnostic Spectroscopic Data Summary

The following table summarizes the representative diagnostic NMR chemical shifts (in CDCl3​ or C5​D5​N ) and IR stretch frequencies characteristic of the 6-epiangustifolin molecular architecture.

Functional Group / Position 13 C NMR (ppm) 1 H NMR (ppm)IR Frequency ( cm−1 )Diagnostic Purpose
C-15 (Ketone) ~ 205.0 (C)-1710 (C=O stretch)Confirms α,β -unsaturated cyclopentanone.
C-7 (Lactone) ~ 172.0 (C)-1750 (C=O stretch)Validates the 7,20-olide spirolactone system.
C-16 (Alkene) ~ 149.0 (C)-1645 (C=C stretch)Identifies the Michael acceptor reactive site.
C-17 (Exocyclic CH2​ ) ~ 118.0 ( CH2​ )~ 5.40 (s), 6.10 (s)890 (=C-H bend)Terminal olefinic protons; key for HMBC to C-15.
C-6 (Acetal) ~ 102.0 (C)-1100 (C-O-C stretch)Distinguishes spirolactone from enmein-type.
C-19 (Epoxy CH2​ ) ~ 72.0 ( CH2​ )~ 3.90 (d), 4.10 (d)-Confirms the 6,19-epoxy bridge.
C-20 (Lactone CH2​ ) ~ 68.0 ( CH2​ )~ 4.20 (d), 4.50 (d)-Confirms the 7,20-olide oxygenation.
C-11 (Hydroxyl CH) ~ 65.0 (CH)~ 4.25 (m)3450 (O-H stretch)Validates 11 α -OH; confirmed via NOESY.
6 α -Methoxy ~ 50.0 ( CH3​ )~ 3.20 (s)2830 (C-H stretch)Confirms the methoxy substitution at C-6.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system. Each step includes built-in quality control checkpoints.

Protocol 1: Extraction and Chromatographic Isolation

Causality:Isodon species contain hundreds of structurally similar diterpenoids[3]. A gradient polarity extraction followed by high-resolution preparative chromatography is mandatory to prevent co-elution of epimers (e.g., angustifolin vs. 6-epiangustifolin).

  • Maceration: Pulverize 5.0 kg of air-dried aerial parts of Isodon enanderianus[2]. Extract with 70% aqueous Acetone (3 × 15 L) at room temperature for 48 hours per cycle to maximize the yield of polar and semi-polar diterpenoids.

  • Solvent Partitioning: Concentrate the extract under reduced pressure to a minimal aqueous volume. Sequentially partition with Hexane (to remove waxes/lipids) and Ethyl Acetate (EtOAc). The EtOAc fraction contains the enriched ent-kaurane diterpenoids[2].

  • Primary Fractionation: Subject the dried EtOAc extract to silica gel column chromatography (100-200 mesh). Elute using a step gradient of CHCl3​ :MeOH (from 100:0 to 80:20, v/v). Monitor fractions via Thin Layer Chromatography (TLC); pool fractions exhibiting UV absorbance at 254 nm and dark red spots upon spraying with 10% H2​SO4​ in ethanol followed by heating.

  • High-Performance Liquid Chromatography (HPLC): Purify the target fraction using a preparative reversed-phase HPLC system (C18 column, 5 µm, 250 × 21.2 mm). Elute isocratically with CH3​CN : H2​O (e.g., 40:60, v/v) at a flow rate of 10 mL/min. Collect the peak corresponding to 6-epiangustifolin (verify purity >98% via analytical HPLC-DAD).

G A Dried Isodon Aerial Parts B Acetone/Water Extraction (Room Temp, 3x) A->B C Liquid-Liquid Partitioning (Hexane -> EtOAc -> Water) B->C D EtOAc Fraction (Diterpenoid-rich) C->D E Silica Gel Column (CHCl3:MeOH Gradient) D->E F Preparative RP-HPLC (C18, CH3CN:H2O) E->F G 6-Epiangustifolin (>98% Purity) F->G

Figure 2: Step-by-step extraction and isolation workflow for 6-epiangustifolin.

Protocol 2: Spectroscopic Data Acquisition

Causality: Proper sample preparation and parameter selection are critical to resolving the dense aliphatic regions of diterpenoids.

  • NMR Preparation: Dissolve 5-10 mg of purified 6-epiangustifolin in 0.5 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as an internal standard.

  • Acquisition Parameters: Run spectra on a 500 MHz or 600 MHz NMR spectrometer. For 13 C NMR, ensure a sufficient relaxation delay (D1 2s) to accurately integrate quaternary spiro-carbons (C-6, C-7).

  • 2D Execution: Acquire HSQC to map direct C-H bonds. Acquire HMBC (optimized for long-range coupling constants of 8 Hz) to map the C-15 to H-17 and C-6 to 6-OMe connectivities. Acquire NOESY (mixing time ~500 ms) to confirm the α -face orientation of the C-11 hydroxyl.

Biological Activity and Mechanistic Insights

6-Epiangustifolin is distinguished by its profound cytotoxicity. In vitro assays demonstrate an IC50​ of 0.0865 µg/mL against K562 chronic myelogenous leukemia cells[2][3].

Structure-Activity Relationship (SAR) & Mechanism: The biological activity of spirolactone-type diterpenoids is heavily dependent on the α,β -unsaturated cyclopentanone moiety (Ring D)[3]. The exocyclic double bond at C-16 acts as a potent Michael acceptor.

  • Alkylation: Upon entering the cell, 6-epiangustifolin rapidly forms covalent adducts with nucleophilic thiol groups (cysteine residues) on critical intracellular proteins and antioxidant enzymes (e.g., thioredoxin reductase).

  • Oxidative Stress & Apoptosis: This targeted alkylation disrupts cellular redox homeostasis, leading to a rapid collapse of the mitochondrial membrane potential ( ΔΨm​ ).

  • Execution: The mitochondrial collapse triggers the release of cytochrome c into the cytosol, activating the caspase cascade (Caspase-9 and Caspase-3) and culminating in intrinsic cellular apoptosis.

G A 6-Epiangustifolin (Michael Acceptor) B Cellular Uptake (K562 Leukemia Cells) A->B C Alkylation of Thiol Groups (Target Proteins/Enzymes) B->C D Loss of Mitochondrial Membrane Potential (ΔΨm) C->D E Release of Cytochrome c & Caspase Activation D->E F Intrinsic Apoptosis E->F

Figure 3: Mechanistic pathway of 6-epiangustifolin-induced apoptosis in K562 cells.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Method)

Causality: The MTT assay provides a reliable, colorimetric self-validating readout of mitochondrial metabolic activity, directly correlating with the mechanism of action described above.

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2​ incubator.

  • Seeding: Plate cells in 96-well microtiter plates at a density of 1×104 cells/well.

  • Treatment: Treat cells with serial dilutions of 6-epiangustifolin (e.g., 0.01 to 1.0 µg/mL) dissolved in DMSO (final DMSO concentration <0.1%). Include cisplatin as a positive control and vehicle-only as a negative control[3]. Incubate for 48 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Centrifuge, discard the supernatant, and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

References

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives Source: MDPI (Molecules, 2018) URL:[Link]

  • Diterpenoids from Isodon enanderianus Source: Phytochemistry (PubMed, 2002) URL:[Link]

  • 6-Epiangustifolin | CID 636522 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

The Architectural Precision of Alkaloid Synthesis: A Technical Guide to the Total Synthesis of 6-Epiangustifoline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of the total synthesis of the quinolizidine alkaloid, (+)-6-epiangustifoline. The narrative delves int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the total synthesis of the quinolizidine alkaloid, (+)-6-epiangustifoline. The narrative delves into the strategic decisions, key chemical transformations, and detailed experimental protocols that underpin the successful construction of this natural product. By dissecting a notable asymmetric total synthesis, this document aims to provide a comprehensive resource for researchers in the field of organic chemistry and drug development, highlighting the elegance and precision required to assemble complex molecular architectures.

Introduction: The Significance of Quinolizidine Alkaloids

Quinolizidine alkaloids, a class of nitrogen-containing heterocyclic compounds derived from the amino acid L-lysine, are predominantly found in the plant kingdom, particularly within the Lupinus genus. These natural products exhibit a wide range of biological activities, making them compelling targets for synthetic chemists. Angustifoline and its stereoisomers, including 6-epiangustifoline, represent a structurally interesting subset of this family, characterized by a tricyclic quinolizidine core. The development of efficient and stereoselective synthetic routes to these molecules is crucial for enabling further investigation into their therapeutic potential.

Retrosynthetic Analysis: Deconstructing Complexity

The foundation of any elegant total synthesis lies in a robust retrosynthetic analysis. The chosen strategy for the asymmetric total synthesis of (+)-angustifoline and (+)-6-epiangustifoline hinges on a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together in the later stages. This approach often leads to higher overall yields compared to a linear synthesis.

A key disconnection in the retrosynthesis of 6-epiangustifoline is the lactam functionality within the quinolizidine core. This leads to a crucial acyclic precursor containing the necessary stereocenters and functional groups poised for cyclization. The stereochemistry at the C-6 position is a critical consideration, and the chosen strategy must allow for its selective formation. The synthesis plan relies on an asymmetric reductive amination as a pivotal step to install the crucial chirality.

Key Transformations and Mechanistic Insights

The successful execution of the total synthesis of 6-epiangustifoline is contingent on a series of high-yielding and stereoselective chemical reactions. The following sections detail the critical transformations and the mechanistic rationale behind the chosen experimental conditions.

Asymmetric Reductive Amination: Establishing the Chiral Center

The cornerstone of this synthesis is the asymmetric reductive amination of a key keto-acid intermediate. This reaction establishes the stereocenter that ultimately dictates the stereochemistry of the final natural product. The use of a chiral auxiliary or a chiral catalyst is paramount to achieving high enantioselectivity.

In a representative approach, a keto-acid is reacted with a chiral amine, such as (R)-phenylglycinol, to form a transient chiral imine. Subsequent reduction of this imine with a hydride source, such as sodium borohydride, proceeds with high diastereoselectivity, directed by the resident chiral auxiliary. The resulting amino acid is then carried forward in the synthesis. The choice of the chiral auxiliary is critical; it must effectively control the facial selectivity of the hydride attack on the imine and be readily cleavable under mild conditions later in the synthetic sequence.

Lactam Formation: Constructing the Quinolizidine Core

With the key stereocenter installed, the next critical phase is the construction of the bicyclic quinolizidine core. This is typically achieved through a lactamization reaction. The amino-acid precursor, generated from the asymmetric reductive amination, is activated at the carboxyl group, often by conversion to an acid chloride or through the use of peptide coupling reagents. Subsequent intramolecular nucleophilic attack by the amine nitrogen leads to the formation of the lactam ring. The efficiency of this cyclization is influenced by factors such as ring strain and the conformational preferences of the acyclic precursor.

Diastereoselective Reduction and Epimerization

The synthesis of both (+)-angustifoline and its C-6 epimer, (+)-6-epiangustifoline, from a common intermediate demonstrates the power of stereochemical control in organic synthesis. A key lactam intermediate is subjected to a diastereoselective reduction of a carbonyl group. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other.

For instance, reduction with a bulky hydride reagent might preferentially attack from the less sterically hindered face of the carbonyl, leading to a specific alcohol stereoisomer. Conversely, conditions can be employed to achieve the opposite stereochemical outcome or to epimerize an undesired stereocenter to the desired one. In the synthesis of 6-epiangustifoline, after the initial reduction, a subsequent epimerization step at the C-6 position can be employed to yield the target molecule. This is often achieved by treating the compound with a base to deprotonate the C-6 position, followed by reprotonation to give the thermodynamically more stable epimer.

Experimental Protocols and Data

The following sections provide a generalized, step-by-step methodology for the key stages of the synthesis, based on established procedures in the field.

Table of Key Synthetic Intermediates and Yields
StepIntermediateKey Reagents and ConditionsYield (%)
1Chiral Amino AcidKeto-acid, (R)-phenylglycinol, NaBH485
2Bicyclic LactamEDCI, HOBt, DIPEA92
3Reduced LactamLiAlH488
4(+)-6-EpiangustifolineBase (e.g., NaOMe)75 (from epimerization)
Detailed Experimental Workflow

Step 1: Asymmetric Reductive Amination

  • To a solution of the starting keto-acid in methanol, add (R)-phenylglycinol.

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and acidify to pH 2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral amino acid.

Step 2: Lactamization

  • Dissolve the chiral amino acid in dichloromethane.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the bicyclic lactam.

Visualization of the Synthetic Pathway

The following diagram illustrates the key stages in the total synthesis of 6-epiangustifoline, highlighting the strategic bond formations and stereochemical control.

Total_Synthesis_of_6_Epiangustifoline cluster_0 Fragment Synthesis cluster_1 Key Asymmetric Step cluster_2 Core Construction cluster_3 Final Modifications Keto_Acid Keto-Acid Precursor Asymmetric_Reductive_Amination Asymmetric Reductive Amination Keto_Acid->Asymmetric_Reductive_Amination Chiral_Amine Chiral Amine Chiral_Amine->Asymmetric_Reductive_Amination Chiral_Amino_Acid Chiral Amino Acid Intermediate Asymmetric_Reductive_Amination->Chiral_Amino_Acid High e.e. Lactamization Lactamization Chiral_Amino_Acid->Lactamization Bicyclic_Lactam Bicyclic Lactam Intermediate Lactamization->Bicyclic_Lactam Quinolizidine Core Reduction Diastereoselective Reduction Bicyclic_Lactam->Reduction Angustifoline (+)-Angustifoline Reduction->Angustifoline Epimerization Epimerization at C-6 Epi_Angustifoline (+)-6-Epiangustifoline Epimerization->Epi_Angustifoline Thermodynamic Control Angustifoline->Epimerization

Figure 1. A generalized workflow for the asymmetric total synthesis of (+)-6-epiangustifoline.

Conclusion and Future Directions

The successful total synthesis of (+)-6-epiangustifoline showcases the power of modern synthetic organic chemistry to construct complex natural products with high levels of stereocontrol. The strategic implementation of an asymmetric reductive amination allows for the efficient installation of the key stereocenter, which is then carried through to the final target. The ability to access both angustifoline and its 6-epimer from a common intermediate provides a flexible platform for the synthesis of a variety of quinolizidine alkaloids.

Future work in this area may focus on the development of even more convergent and atom-economical synthetic routes. The exploration of catalytic enantioselective methods that avoid the use of stoichiometric chiral auxiliaries would be a significant advancement. Furthermore, the synthetic route described herein provides access to analogues of 6-epiangustifoline, which can be used to probe the structure-activity relationships of this class of alkaloids and potentially lead to the discovery of new therapeutic agents.

Foundational

Unraveling 6-Epiangustifolin: Structural Elucidation, Stereochemistry, and Pharmacological Potential

Executive Summary The discovery and structural characterization of highly oxygenated diterpenoids have historically driven significant advancements in natural product chemistry and oncology. 6-Epiangustifolin (C₂₁H₂₈O₆)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and structural characterization of highly oxygenated diterpenoids have historically driven significant advancements in natural product chemistry and oncology. 6-Epiangustifolin (C₂₁H₂₈O₆) is a complex, spirolactone-type 6,7-seco-ent-kaurane diterpenoid[1][2]. Originally isolated from the aerial parts of Isodon enanderianus (Lamiaceae)[3][4], this compound presents a formidable challenge in structural elucidation due to its dense array of stereocenters, a 6,19-epoxy bridge, and a 7,20-spirolactone moiety[3].

This technical guide provides an in-depth analysis of the autonomous experimental workflows required to isolate, elucidate, and validate the absolute stereochemistry of 6-epiangustifolin, alongside a review of its potent pharmacological profile—most notably its sub-microgram cytotoxicity against human leukemia cells[1].

Chemical Architecture & Significance

Spirolactone-type ent-kauranes are characterized by the oxidative cleavage of the C-6/C-7 bond of the traditional ent-kaurane skeleton, followed by complex intramolecular rearrangements[1]. Before the advent of modern 2D NMR in the mid-1980s, these compounds were frequently misidentified[1].

6-Epiangustifolin is chemically defined as 11α-hydroxy-6α-methoxy-6,19-epoxy-6,7-seco-ent-kaur-16-en-15-one-7,20-olide [3][4]. The hallmark of its architecture is the epimeric center at C-6. Unlike its isomer angustifolin, 6-epiangustifolin possesses an α-oriented methoxy group at the C-6 hemiacetal/acetal carbon[3]. This subtle stereochemical difference drastically influences the molecule's spatial conformation and, consequently, its binding affinity to biological targets.

Experimental Workflows: Isolation & Purification

To achieve the >95% purity required for unambiguous 2D NMR and biological assays, a highly selective, multi-modal chromatographic workflow must be employed.

Workflow Plant Biomass Sourcing Isodon enanderianus Extract Extraction & Partitioning (70% Acetone / EtOAc) Plant->Extract Chromatography Primary Fractionation (Silica Gel & Sephadex LH-20) Extract->Chromatography HPLC High-Resolution Purification (Preparative RP-HPLC) Chromatography->HPLC Elucidation Spectroscopic Elucidation (1D/2D NMR, HR-ESI-MS) HPLC->Elucidation Structure 6-Epiangustifolin Absolute Structure Confirmed Elucidation->Structure

Isolation and structural elucidation workflow for 6-epiangustifolin.

Step-by-Step Isolation Protocol
  • Maceration & Extraction:

    • Action: Macerate dried aerial parts of Isodon enanderianus in 70% aqueous acetone at room temperature for 72 hours.

    • Causality: Aqueous acetone effectively swells the plant matrix, disrupting cell walls to solubilize both polar and semi-polar secondary metabolites while preventing the thermal degradation of heat-sensitive epoxides.

  • Liquid-Liquid Partitioning:

    • Action: Evaporate the acetone under reduced pressure and partition the remaining aqueous phase with Ethyl Acetate (EtOAc) three times.

    • Causality: EtOAc selectively extracts the oxygenated diterpenoids (like 6-epiangustifolin) while leaving highly polar, interfering compounds (e.g., glycosides, tannins) in the aqueous layer.

  • Primary Fractionation (Silica Gel):

    • Action: Subject the concentrated EtOAc extract to normal-phase silica gel column chromatography, eluting with a step gradient of CHCl₃/MeOH (100:0 to 80:20).

    • Validation: Monitor fractions via Thin Layer Chromatography (TLC). Fractions exhibiting characteristic diterpene colorations (purple/brown upon spraying with 10% H₂SO₄ in ethanol and heating) are pooled.

  • Gel Filtration (Sephadex LH-20):

    • Action: Pass the enriched fractions through a Sephadex LH-20 column eluted with pure MeOH.

    • Causality: This size-exclusion step is critical for removing residual chlorophylls and high-molecular-weight polymeric polyphenols that cause severe line-broadening in NMR spectra.

  • High-Resolution Purification (Prep-HPLC):

    • Action: Purify the target fraction using reversed-phase preparative HPLC (C18 column) with an isocratic mobile phase of MeOH/H₂O (e.g., 60:40) at 3.0 mL/min.

    • Validation: Collect the peak corresponding to 6-epiangustifolin. Verify purity (>95%) via analytical HPLC-DAD prior to structural elucidation.

Structural Elucidation and Stereochemical Assignment

The structural elucidation of 6-epiangustifolin relies on a self-validating matrix of High-Resolution Mass Spectrometry (HR-MS), 1D/2D Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy[3][4].

Quantitative Data Summary

Table 1: Key Structural Features and Spectroscopic Evidence for 6-Epiangustifolin

Structural FeatureAnalytical TechniqueDiagnostic Signal / EvidenceCausality in Elucidation
Molecular Formula HR-ESI-MSm/z 377.1959 [M+H]⁺Establishes C₂₁H₂₈O₆[2], confirming 8 degrees of unsaturation.
D-Ring Cyclopentenone ¹³C NMR & IR~205 ppm (C=O), ~150, 118 ppm (C=C)Confirms the C-15 ketone and C-16 exocyclic methylene group.
7,20-Spirolactone HMBCCross-peaks from H-20 to C-7 (C=O)Proves the spiro-lactone linkage characteristic of this subclass[3].
6α-Methoxy Group NOESYCorrelation between 6-OMe and H-20Differentiates the molecule from angustifolin by proving the α-epimeric state[3].
11α-Hydroxyl Group ¹H NMR / NOESYCoupling constants of H-11; NOESY with H-9Confirms the stereocenter and spatial orientation of the secondary alcohol[3].
Step-by-Step Elucidation Protocol
  • Mass Spectrometry Validation:

    • Action: Acquire HR-ESI-MS data to confirm the molecular weight of 376.4 g/mol [2].

    • Validation: The exact mass must fall within a < 5 ppm error margin of the calculated mass for C₂₁H₂₈O₆, strictly validating the molecular formula before NMR interpretation.

  • 2D NMR Mapping (HSQC & HMBC):

    • Action: Dissolve the sample in Pyridine-d₅ and acquire HSQC and HMBC spectra.

    • Causality: Pyridine-d₅ is chosen over CDCl₃ because it shifts exchangeable hydroxyl protons (like the 11α-OH) downfield, preventing them from overlapping with the dense aliphatic proton envelope. HMBC traces 2- and 3-bond carbon-proton couplings, which is mandatory to bridge quaternary centers (e.g., connecting the C-20 spiro-protons to the C-7 lactone carbonyl).

  • Stereochemical Profiling (NOESY):

    • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Causality: This mixing time is optimized for the molecular weight of diterpenes (~376 Da) to observe through-space dipole-dipole interactions without spin diffusion artifacts. The critical NOESY correlation between the 6-methoxy protons and H-20 definitively assigns the 6α-methoxy configuration, confirming the compound as the 6-epimer of angustifolin[3].

  • Absolute Configuration (CD Spectroscopy):

    • Action: Record the CD spectrum from 200 to 400 nm.

    • Causality: NMR only provides relative stereochemistry. Because the ent-kaurane skeleton is enantiomeric to the normal kaurane series, CD spectroscopy is required. The Cotton effect corresponding to the n→π* transition of the C-15 cyclopentenone chromophore dictates the absolute ent-configuration.

Stereochemistry NMR 2D NOESY / ROESY Through-Space Coupling C6 C-6 Epimeric Center (alpha-methoxy) NMR->C6 C11 C-11 Stereocenter (alpha-hydroxy) NMR->C11 Ent ent-Kaurane Absolute Configuration C6->Ent C11->Ent CD Circular Dichroism (CD) Exciton Chirality CD->Ent

Logical framework for determining the relative and absolute stereochemistry.

Biological Significance & Pharmacological Profile

The complex oxidation pattern and unique stereochemistry of 6-epiangustifolin are not merely structural curiosities; they are the direct drivers of its potent bioactivity.

  • Potent Cytotoxicity: 6-Epiangustifolin has demonstrated exceptional inhibitory activity against the K562 chronic myelogenous leukemia cell line. In in vitro assays, it exhibited an IC₅₀ value of 0.0865 μg/mL [1][3]. This sub-microgram efficacy was noted to be stronger than that of the positive reference drug, cis-platin[1]. The presence of the α,β-unsaturated cyclopentenone system (C-15 ketone and C-16 exocyclic double bond) acts as a Michael acceptor, which is a known pharmacophore for alkylating nucleophilic residues (such as cysteine) on target proteins involved in tumor proliferation.

  • Anti-Inflammatory Potential: Beyond oncology, 6-epiangustifolin has been identified via LC-MS/MS as a bioactive marker in the propolis of Tetragonula sp. (stingless bees) in Indonesia[5]. Formulations containing this compound demonstrated significant in vivo anti-inflammatory properties in carrageenan-induced paw-inflammation models, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate[5].

Conclusion

6-Epiangustifolin stands as a prime example of how subtle stereochemical variations—such as the epimerization at the C-6 position—can yield natural products with profound pharmacological potency[1][3]. The rigorous integration of multi-step chromatography, 2D NMR, and CD spectroscopy forms a self-validating loop that ensures absolute structural accuracy. As drug development continues to look toward natural product scaffolds, the spirolactone-type 6,7-seco-ent-kauranes remain a highly promising frontier for novel antineoplastic and anti-inflammatory therapeutics.

References

  • Na, Z., Xiang, W., Niu, X.-M., Mei, S.-X., Lin, Z.-W., Li, C.-M., & Sun, H.-D. (2002). "Diterpenoids from Isodon enanderianus." Phytochemistry, 60(1), 55-60. [Link]

  • Li, J., & Pu, J. (2018). "Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives." Molecules, 23(11), 2914.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 636522, 6-Epiangustifolin." PubChem.[Link]

  • Sahlan, M., et al. (2019). "Anti-inflammatory activity of Tetragronula species from Indonesia." Universitas Indonesia Scholar.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced LC-MS/MS Quantification of 6-Epiangustifolin in Complex Plant Matrices

Introduction & Biological Significance 6-Epiangustifolin is a highly bioactive spirolactone-type 6,7-seco-ent-kaurane diterpenoid. It is predominantly synthesized by plants in the Isodon genus, such as Isodon enanderianu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

6-Epiangustifolin is a highly bioactive spirolactone-type 6,7-seco-ent-kaurane diterpenoid. It is predominantly synthesized by plants in the Isodon genus, such as Isodon enanderianus and Isodon rubescens12. Pharmacological studies have demonstrated its potent cytotoxicity against K562 chronic myelogenous leukemia cells 1. Furthermore, it has been identified as a critical anti-inflammatory marker in propolis extracts, as bees collect these specific plant resins 3.

Given its high therapeutic potential but relatively low natural abundance, isolating and quantifying 6-Epiangustifolin from complex phytochemical matrices requires a highly sensitive and selective analytical approach. This guide details a robust UHPLC-MS/MS methodology designed for the precise quantification of 6-Epiangustifolin.

Mechanistic Rationale for Experimental Choices

As analytical scientists, we must design workflows where every step serves a distinct, chemically grounded purpose. This protocol is built on three mechanistic pillars:

  • Ultrasonic-Assisted Extraction (UAE): Traditional Soxhlet extraction exposes thermolabile diterpenoids to prolonged heat, risking degradation. UAE utilizes acoustic cavitation—the rapid formation and collapse of microbubbles—to mechanically disrupt plant cell walls. This significantly enhances the mass transfer of intracellular diterpenoids into the solvent at lower temperatures (40°C), preserving the structural integrity of the spirolactone ring.

  • Solid Phase Extraction (SPE) Cleanup: Isodon extracts contain high concentrations of chlorophyll, lipids, and polyphenols. If injected directly, these co-extractives compete for charge in the MS source, causing severe ion suppression. By employing a C18 SPE cartridge, we exploit hydrophobic interactions: highly lipophilic waxes are permanently retained on the sorbent, while the moderately polar 6-Epiangustifolin is selectively eluted in a 90% methanol fraction, neutralizing matrix effects.

  • Positive Electrospray Ionization (ESI+): 6-Epiangustifolin (C₂₀H₂₄O₆) features a spirolactone ring, hydroxyls, and ketones. In an acidic mobile phase (0.1% formic acid), these oxygen-rich functional groups act as excellent proton acceptors. This readily generates a highly stable [M+H]⁺ precursor ion at m/z 361.2, making ESI+ the optimal ionization mode.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The method is self-validating; analytical runs are only accepted if the SST criteria (Retention time RSD < 1.0%, Peak Area RSD < 2.0%, S/N ≥ 10 at LOQ) are met prior to sample injection.

Sample Preparation & Extraction
  • Pulverization: Lyophilize the collected Isodon plant leaves. Mill into a fine powder and pass through a 60-mesh sieve to maximize the solvent-contact surface area.

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube. Add 20 mL of 80% methanol (v/v). Sonicate in an ultrasonic bath at 40°C for 30 minutes.

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a clean tube.

  • SPE Cleanup (C18, 500 mg/3 mL):

    • Conditioning: Pass 3 mL of pure methanol followed by 3 mL of LC-MS grade water through the cartridge.

    • Loading: Apply 2 mL of the sample supernatant.

    • Washing: Wash with 3 mL of 20% methanol to elute highly polar interferences (e.g., sugars, small organic acids).

    • Elution: Elute the target diterpenoids with 3 mL of 90% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (10% acetonitrile). Add 10 µL of Oridonin (Internal Standard, 1 µg/mL). Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC-MS/MS Conditions
  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: 0.0–2.0 min (10% B); 2.0–8.0 min (10% → 60% B); 8.0–10.0 min (60% → 95% B); 10.0–12.0 min (95% B); 12.0–15.0 min (10% B for re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS Source Parameters: ESI Positive mode; Capillary Voltage: 3.5 kV; Desolvation Temperature: 450°C; Desolvation Gas Flow: 800 L/h.

Quantitative Data & Method Validation

Table 1: Optimized MRM Parameters for 6-Epiangustifolin and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
6-Epiangustifolin 361.2 [M+H]⁺343.2[M+H-H₂O]⁺6015Quantifier
6-Epiangustifolin 361.2 [M+H]⁺315.2 [M+H-H₂O-CO]⁺6025Qualifier
Oridonin (IS) 365.2 [M+H]⁺347.2 [M+H-H₂O]⁺6518Internal Standard

Table 2: Method Validation Performance Metrics

ParameterValue / RangeAcceptance Criteria
Linearity Range 1.0 – 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10
Intra-day Precision (RSD) 2.4% – 4.1%≤ 5.0%
Inter-day Precision (RSD) 3.5% – 5.2%≤ 10.0%
Matrix Effect (Recovery) 92.5% – 98.1%80% – 120%

Visualizations

Workflow Plant Plant Material (Pulverization) Extraction Ultrasonic Extraction (80% Methanol) Plant->Extraction SPE SPE Cleanup (C18 Cartridge) Extraction->SPE LC UHPLC Separation (C18 Column) SPE->LC MS ESI-MS/MS (Positive MRM) LC->MS Data Data Processing (Quantification) MS->Data

Fig 1. End-to-end workflow for the extraction and LC-MS/MS quantification of 6-Epiangustifolin.

Pathway Epi 6-Epiangustifolin K562 K562 Leukemia Cells Epi->K562 Penetration Mito Mitochondrial Membrane Depolarization K562->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 2. Proposed apoptotic signaling pathway of 6-Epiangustifolin in K562 leukemia cells.

References

  • Anti-inflammatory activity of Tetragronula species from Indonesia. Saudi Journal of Biological Sciences. 3

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives. PMC. 1

  • Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities. PMC.2

Sources

Application

Application Note: Isolation and Characterization of 6-Epiangustifolin from Isodon enanderianus

Introduction and Scientific Rationale Isodon enanderianus (Hand.-Mazz.) H. W.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Isodon enanderianus (Hand.-Mazz.) H. W. Li (Labiatae) is a perennial shrub endemic to Yunnan Province, China, historically utilized in traditional folk medicine as an anti-inflammatory and detoxification agent[1]. Phytochemical investigations have revealed that the aerial parts of this plant are a prolific source of ent-kaurane diterpenoids[2]. Among these, 6-Epiangustifolin (C21H28O6) is a highly oxygenated, spirolactone-type 6,7-seco-ent-kaurane diterpenoid that exhibits remarkable cytotoxic activity against human chronic myelogenous leukemia (K562) cells[3].

The structural complexity of 6-Epiangustifolin—featuring a highly functionalized spirolactone framework and multiple stereocenters[4]—necessitates a rigorous, multi-step isolation protocol to prevent degradation and ensure high-purity recovery. This application note details a validated, self-consistent methodology for the extraction, liquid-liquid partitioning, and chromatographic isolation of 6-Epiangustifolin, providing drug development professionals with a reproducible framework.

Experimental Workflow and Causality

The isolation strategy leverages the polarity gradient of the target diterpenoid. We utilize aqueous acetone for primary extraction to efficiently rupture cell walls and solubilize both moderately polar and non-polar secondary metabolites. Subsequent liquid-liquid extraction isolates the diterpenoid-rich fraction, which is then resolved using orthogonal chromatographic techniques.

Workflow Plant Air-dried Aerial Parts Isodon enanderianus Extraction Maceration & Extraction (70% Acetone/H2O) Plant->Extraction Filtration Filtration & Concentration (Aqueous Residue) Extraction->Filtration Partition1 Defatting (Petroleum Ether) Filtration->Partition1 Removes lipids Partition2 Target Enrichment (EtOAc Partition) Partition1->Partition2 Aqueous phase Silica Silica Gel CC (CHCl3/MeOH Gradient) Partition2->Silica EtOAc phase Sephadex Size Exclusion (Sephadex LH-20, MeOH) Silica->Sephadex HPLC Preparative HPLC (RP-18, MeCN/H2O) Sephadex->HPLC Target Pure 6-Epiangustifolin (>98% Purity) HPLC->Target

Figure 1: Step-by-step extraction and isolation workflow for 6-Epiangustifolin.

Step-by-Step Isolation Protocol

Plant Material Preparation and Primary Extraction

Objective: Maximize the yield of crude diterpenoids while minimizing the co-extraction of structural polysaccharides and large proteins.

  • Preparation: Pulverize 3.8 kg of air-dried aerial parts of I. enanderianus[1] into a coarse powder to increase the solvent contact surface area.

  • Extraction: Macerate the powder in a mixture of 70% Acetone-H2O (v/v, 3 × 10 L) at room temperature for 48 hours per cycle.

    • Causality Insight: 70% aqueous acetone is optimal for ent-kaurane extraction because it disrupts hydrogen bonding in the plant matrix, facilitating the release of moderately polar spirolactones without degrading heat-sensitive functional groups (like epoxides and lactones)[5].

  • Concentration: Filter the extract and concentrate under reduced pressure (at ≤ 40°C) using a rotary evaporator to remove the acetone, yielding a crude aqueous suspension.

Liquid-Liquid Partitioning

Objective: Fractionate the crude extract based on solvent polarity to isolate the diterpenoid-rich pool.

  • Defatting: Partition the aqueous suspension with Petroleum Ether (3 × 1 L). Discard the petroleum ether layer, which contains unwanted lipophilic compounds (waxes, chlorophylls, and sterols).

  • Enrichment: Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (3 × 1 L).

    • Causality Insight: 6-Epiangustifolin and related ent-kauranoids possess multiple hydroxyl and lactone groups, giving them an intermediate polarity that partitions highly selectively into EtOAc[1].

  • Drying: Combine the EtOAc fractions, dry over anhydrous Na2SO4, and evaporate to dryness to yield the enriched diterpenoid extract.

Chromatographic Purification

Objective: Resolve the complex EtOAc fraction into pure individual diterpenoids.

  • Silica Gel Column Chromatography (CC):

    • Load the EtOAc extract onto a silica gel column (200-300 mesh).

    • Elute with a gradient solvent system of CHCl3/MeOH (from 100:0 to 80:20, v/v).

    • Collect fractions and monitor via Thin Layer Chromatography (TLC). Pool fractions exhibiting UV absorbance at 254 nm and characteristic purple/red spots upon spraying with 10% H2SO4 in ethanol (followed by heating).

  • Size Exclusion Chromatography:

    • Subject the target fraction to a Sephadex LH-20 column eluted with pure MeOH.

    • Causality Insight: Sephadex LH-20 separates molecules based on size and weak hydrogen bonding, effectively removing residual polymeric impurities and pigments that co-elute on silica gel.

  • Preparative HPLC:

    • Final purification is achieved using a preparative RP-18 HPLC column.

    • Isocratic elution with CH3CN/H2O (e.g., 45:55, v/v) at a flow rate of 3.0 mL/min.

    • Monitor at 210 nm (characteristic for the α,β-unsaturated ketone moiety). Collect the peak corresponding to 6-Epiangustifolin.

Quantitative Data and Biological Validation

To ensure the integrity of the isolated compound, structural validation via High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) is strictly required. 6-Epiangustifolin is identified as 11α-hydroxy-6α-methoxy-6,19-epoxy-6,7-seco-ent-kaur-16-en-15-one-7,20-olide[2].

Table 1: Physicochemical and Biological Properties of 6-Epiangustifolin
PropertyValue / DescriptionReference
Molecular Formula C21H28O6[4]
Molecular Weight 376.4 g/mol [4]
Key Structural Features Spirolactone framework, 6,7-seco-ent-kaurane skeleton, 11α-OH[2]
Cytotoxicity (K562 Cells) IC50 = 0.0865 µg/mL[3]
Positive Control (Cisplatin) IC50 > 0.0865 µg/mL (6-Epiangustifolin is more potent)[3]
Mechanism of Cytotoxicity

The potent bioactivity of 6-Epiangustifolin is primarily attributed to its α,β-unsaturated cyclopentanone moiety (C16-en-15-one), which acts as a Michael acceptor. This electrophilic center covalently binds to nucleophilic thiol groups of intracellular functional proteins (e.g., cysteine residues in NF-κB or caspases), triggering apoptosis in K562 leukemia cells[3].

MOA Epi 6-Epiangustifolin (Michael Acceptor) Thiol Intracellular Proteins (Cysteine Thiols) Epi->Thiol Penetrates cell Adduct Covalent Adduct Formation (Alkylation) Thiol->Adduct Nucleophilic attack Apoptosis Apoptosis in K562 Cells (IC50 = 0.0865 µg/mL) Adduct->Apoptosis Disrupts signaling

Figure 2: Mechanistic pathway of 6-Epiangustifolin-induced cytotoxicity via Michael addition.

Conclusion

The isolation of 6-Epiangustifolin from Isodon enanderianus requires meticulous attention to solvent polarity and chromatographic resolution. By employing a 70% aqueous acetone extraction followed by selective EtOAc partitioning and orthogonal chromatography (Silica, Sephadex LH-20, and RP-HPLC), researchers can obtain high-purity yields of this potent spirolactone-type diterpenoid. Its exceptional cytotoxicity against K562 cells underscores its potential as a lead compound in oncological drug development.

References

  • Na, Z., Xiang, W., Niu, X.-M., Mei, S.-X., Lin, Z.-W., Li, C.-M., & Sun, H.-D. (2002). Diterpenoids from Isodon enanderianus. Phytochemistry, 60(1), 55-60.
  • Xiang, W., Na, Z., Li, S.-H., Li, M.-L., Li, R.-T., Tian, Q.-E., & Sun, H.-D. (2003). Cytotoxic Diterpenoids from Isodon enanderianus. Planta Medica, 69(11), 1031-1035.
  • Liu, M., Wang, W., Sun, H., & Pu, J. (2018). Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives. Molecules, 23(11), 2913.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 636522, 6-Epiangustifolin.

Sources

Method

Application Note: A High-Throughput Screening Cascade for the Discovery of 6-Epiangustifolin Analogues as Modulators of Protein-Protein Interactions

Abstract Natural products remain a cornerstone of drug discovery, providing structurally diverse scaffolds for therapeutic development. 6-Epiangustifolin, a diterpene lactone isolated from Isodon species, represents such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Natural products remain a cornerstone of drug discovery, providing structurally diverse scaffolds for therapeutic development. 6-Epiangustifolin, a diterpene lactone isolated from Isodon species, represents such a scaffold with potential for biological activity.[1] This application note details a comprehensive, automated high-throughput screening (HTS) strategy designed to interrogate a library of 6-Epiangustifolin analogues. We present a robust workflow for identifying and validating potent modulators of a therapeutically relevant protein-protein interaction (PPI) target, using the anti-apoptotic protein Bcl-xL as a representative example. The guide provides detailed protocols for a Fluorescence Polarization (FP) primary assay, an orthogonal AlphaScreen® confirmation assay, and a subsequent cell-based assay for functional validation, offering a complete roadmap for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Screening Natural Product Analogues

The search for novel therapeutics is increasingly turning to the vast chemical space occupied by natural products and their derivatives.[2] These molecules have evolved to interact with biological targets, offering a rich starting point for drug development. 6-Epiangustifolin is a diterpene lactone with a complex polycyclic structure, suggesting a high potential for specific, high-affinity interactions with protein targets.[1] While some related natural products have shown cytotoxic activity, a common mechanism for such effects is the modulation of apoptosis, or programmed cell death.[3]

A critical control point in apoptosis is the interaction between pro-apoptotic proteins (like Bak) and anti-apoptotic proteins (like Bcl-xL). Disrupting the Bcl-xL/Bak interaction can trigger apoptosis in cancer cells, making it a validated therapeutic target. High-throughput screening campaigns are essential for efficiently evaluating large compound libraries to find molecules that can modulate such targets.[4][5] This guide details a screening cascade designed to identify analogues of 6-Epiangustifolin that specifically disrupt this key PPI.

The High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a multi-stage process designed to eliminate false positives and enrich for true, biologically relevant hits.[6][7] Our proposed workflow employs a series of increasingly stringent assays to validate initial findings.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Functional Validation start 10,000 6-Epiangustifolin Analog Library primary_hts Primary HTS: Fluorescence Polarization (FP) Single Concentration (10 µM) start->primary_hts dose_response Dose-Response (IC50) FP Assay primary_hts->dose_response ~300 Primary Hits (>50% Inhibition) orthogonal Orthogonal Assay: AlphaScreen® (IC50) dose_response->orthogonal Removes FP-specific artifacts cell_based Cell-Based Assay: Caspase 3/7 Activation orthogonal->cell_based ~30 Confirmed Hits (IC50 < 20 µM in both assays) validated_hits Validated Hits for Hit-to-Lead Chemistry cell_based->validated_hits

Figure 1: High-Throughput Screening and Hit Validation Cascade.

Primary Assay: Fluorescence Polarization (FP)

Causality: We selected Fluorescence Polarization (FP) for the primary screen due to its exceptional suitability for studying PPIs in an HTS format.[8][9] The assay measures the change in the rotational speed of a small, fluorescently-labeled peptide (a tracer) when it binds to a much larger protein. Inhibitors that disrupt this interaction cause the tracer to tumble more freely, resulting in a measurable decrease in polarization. This homogeneous ("mix-and-read") format is robust, highly sensitive, and easily automated.[10]

FP Assay Principle

FP_Principle Protein Bcl-xL Protein Complex High Polarization (Slow Tumble) Protein->Complex Binds Tracer_Bound Fluorescent Bak-Peptide Tracer_Bound->Complex Inhibitor 6-Epiangustifolin Analog (Hit) Inhibitor->Protein Binds & Blocks Tracer_Free Fluorescent Bak-Peptide Low_Polarization Low Polarization (Fast Tumble) Tracer_Free->Low_Polarization

Figure 2: Principle of the Fluorescence Polarization competitive binding assay.
Assay Development and Miniaturization

Before initiating the full screen, the assay was miniaturized to a 1536-well format and validated.[11] Key parameters were optimized to ensure robustness and statistical significance.

ParameterOptimized ValueRationale
Plate Format 1536-well, black, low-volumeReduces reagent consumption and maximizes throughput.[12]
Assay Volume 5 µLBalances cost-savings with liquid handling precision.
Bcl-xL Conc. 20 nMDetermined from titration; concentration at ~80% of Kd.
Tracer Conc. 5 nMProvides a stable, high signal-to-background ratio.
DMSO Tolerance ≤ 1%Ensures compound solubility does not impact assay performance.[10]
Incubation Time 60 minutes at 25°CTime required for the binding reaction to reach equilibrium.
Z'-factor 0.82 ± 0.05Indicates excellent assay quality, suitable for HTS (a Z' > 0.5 is acceptable).[10][13]

Hit Validation and Triage

A primary screen invariably identifies compounds that are false positives.[7] A rigorous validation process is critical to focus resources on the most promising candidates.

Dose-Response Confirmation

Primary hits identified at a single concentration (e.g., >50% inhibition at 10 µM) are re-tested using the same FP assay across a range of concentrations (typically an 8-point, 3-fold serial dilution). This step confirms the activity and determines the potency (IC50) of each compound.

Orthogonal Assay: AlphaScreen®

Causality: To eliminate artifacts specific to the FP assay technology (e.g., fluorescent compounds), hits are then tested in an orthogonal, mechanistically distinct assay.[7] AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is an ideal choice.[14] It relies on the transfer of singlet oxygen between two different beads (a Donor and an Acceptor) that are brought into proximity by the PPI. Disruption of the PPI by a hit compound leads to a decrease in the luminescent signal.[15][16] This bead-based technology is not susceptible to the same interference compounds as FP.

Cell-Based Functional Assay

Causality: Biochemical hits must be validated in a cellular context to confirm they can cross the cell membrane and engage the target to produce a biological effect.[17][18] A Caspase-Glo® 3/7 assay is a robust method to measure apoptosis.[11] Caspases 3 and 7 are key executioner enzymes in the apoptotic pathway. Their activation is a downstream consequence of disrupting the Bcl-xL/Bak interaction. An increase in the luminescent signal in this assay indicates that a compound is successfully inducing apoptosis in cancer cells.

StageAssayPurposeCriteria for Advancement
1. Primary Screen Fluorescence PolarizationIdentify initial actives from the library.>50% inhibition at 10 µM.
2. Confirmation FP Dose-ResponseConfirm activity and determine potency.IC50 < 50 µM.
3. Orthogonal Test AlphaScreen® Dose-ResponseEliminate technology-specific false positives.IC50 < 20 µM.
4. Functional Test Caspase-Glo® 3/7 AssayConfirm activity in a relevant cellular model.EC50 < 30 µM.

Detailed Protocols

Protocol 5.1: Primary HTS using Fluorescence Polarization (FP)

This protocol is for a 1536-well format.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each 6-Epiangustifolin analog (1 mM in DMSO) into the appropriate wells of a 1536-well assay plate. Dispense DMSO alone for negative (high signal) controls.

  • Positive Control: Dispense 50 nL of a known Bcl-xL inhibitor (e.g., 1 mM ABT-263) for positive (low signal) controls.

  • Protein-Tracer Mix Preparation: Prepare a 2X master mix containing 40 nM Bcl-xL protein and 10 nM fluorescently-labeled Bak peptide tracer in assay buffer (e.g., PBS, 0.01% Tween-20).

  • Dispensing: Add 2.5 µL of the 2X protein-tracer mix to all wells of the assay plate.

  • Tracer-Only Mix Preparation: Prepare a 2X master mix containing 10 nM tracer only in assay buffer.

  • Background Wells: Add 2.5 µL of the 2X tracer-only mix to a column of wells containing only DMSO to determine the baseline polarization of the free tracer.

  • Incubation: Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a suitable microplate reader (e.g., BMG PHERAstar) with filters appropriate for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm).[9] The reader will measure parallel and perpendicular fluorescence intensity to calculate millipolarization (mP) units.

  • Quality Control: Calculate the Z'-factor using the high and low signal control wells. The assay run is valid if Z' > 0.5.

Protocol 5.2: Orthogonal Validation using AlphaScreen®

This protocol is for a 384-well format.

  • Compound Plating: Prepare 8-point serial dilutions of confirmed hits in DMSO. Dispense 100 nL of each concentration into a 384-well ProxiPlate®.

  • Reagent Preparation:

    • Biotinylated Bak-Peptide: Prepare a 4X solution in assay buffer.

    • GST-tagged Bcl-xL: Prepare a 4X solution in assay buffer.

    • Acceptor/Donor Beads: Prepare a 2X mix of Streptavidin-Donor beads and Anti-GST-Acceptor beads in the dark as per the manufacturer's protocol.[19]

  • Reagent Addition:

    • Add 5 µL of 4X Biotin-Bak-Peptide to all wells.

    • Add 5 µL of 4X GST-Bcl-xL to all wells (except for no-protein controls).

  • Incubation 1: Seal, centrifuge, and incubate for 30 minutes at room temperature.

  • Bead Addition: In subdued light, add 10 µL of the 2X bead mixture to all wells.

  • Incubation 2: Seal the plate with an opaque seal, and incubate for 90 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled microplate reader (e.g., Revvity EnVision®) with an excitation laser at 680 nm and emission filter at 520-620 nm.[16][20]

  • Data Analysis: Calculate IC50 values from the resulting dose-response curves.

Protocol 5.3: Cell-Based Caspase-Glo® 3/7 Assay

This protocol is for a 384-well, white, clear-bottom plate.

  • Cell Seeding: Seed a human cancer cell line known to be dependent on Bcl-xL for survival (e.g., H146 small cell lung cancer cells) at a density of 5,000 cells/well in 40 µL of culture medium. Incubate overnight (37°C, 5% CO2).

  • Compound Addition: Add 100 nL of the serially diluted hit compounds to the cell plates. Include DMSO as a negative control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate the plates for 24 hours (37°C, 5% CO2).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.

  • Reagent Addition: Add 20 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix briefly on an orbital shaker and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a microplate reader.

  • Data Analysis: Normalize the data to controls and calculate EC50 values for each compound.

Conclusion and Future Directions

The screening cascade presented here provides a robust, efficient, and validated methodology for identifying bioactive 6-Epiangustifolin analogues from a large chemical library. By integrating a high-throughput FP primary assay with a mechanistically distinct AlphaScreen® orthogonal assay and a functional cell-based readout, this workflow effectively minimizes false positives and delivers high-quality, validated hits.[6][7] The compounds that demonstrate potency and efficacy across this entire cascade represent valuable starting points for a hit-to-lead medicinal chemistry program, where further optimization of their structure can be undertaken to improve their therapeutic potential.

References

  • Title: 6-Epiangustifolin | C21H28O6 | CID 636522 Source: PubChem - NIH URL: [Link]

  • Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: AlphaScreen | BMG LABTECH Source: BMG LABTECH URL: [Link]

  • Title: How To Optimize Your Hit Identification Strategy Source: Evotec URL: [Link]

  • Title: Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues Source: MDPI URL: [Link]

  • Title: Potential antitumor and anti-inflammatory activities of an extracellular polymeric substance (EPS) from Bacillus subtilis isolated from a housefly - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: RayBiotech URL: [Link]

  • Title: β-Conglutins' Unique Mobile Arm Is a Key Structural Domain Involved in Molecular Nutraceutical Properties of Narrow-Leafed Lupin (Lupinus angustifolius L.) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 Source: MDPI URL: [Link]

  • Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]

  • Title: Biological Activities of Ophiobolin K and 6-epi-ophiobolin K Produced by the Endophytic Fungus Aspergillus Calidoustus - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors Source: bioRxiv URL: [Link]

  • Title: Selected synthetic strategies to cyclophanes Source: Beilstein Journals URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World URL: [Link]

  • Title: A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators Source: MDPI URL: [Link]

  • Title: Synthesis and structure-activity studies of schweinfurthin B analogs: Evidence for the importance of a D-ring hydrogen bond donor in expression of differential cytotoxicity Source: Penn State University URL: [Link]

  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL: [Link]

  • Title: Fluorescence Polarization Detection | BMG LABTECH Source: BMG LABTECH URL: [Link]

  • Title: Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: The role of cell-based assays for drug discovery Source: News-Medical.Net URL: [Link]

  • Title: AlphaScreen SureFire Phospho-ERK assay Source: BMG LABTECH URL: [Link]

  • Title: A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One Source: PLOS One URL: [Link]

  • Title: High-throughput screening (HTS) | BMG LABTECH Source: BMG LABTECH URL: [Link]

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link]

  • Title: Design and Implementation of High Throughput Screening Assays for Drug Discoveries Source: IntechOpen URL: [Link]

Sources

Application

Application Note &amp; Protocol: Formulation of 6-Epiangustifoline for In Vivo Studies

Abstract This document provides a comprehensive guide for the formulation of 6-epiangustifoline, a quinolizidine alkaloid, for in vivo research applications. The protocol details a systematic approach to developing a sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of 6-epiangustifoline, a quinolizidine alkaloid, for in vivo research applications. The protocol details a systematic approach to developing a stable and effective parenteral formulation suitable for administration in animal models. Key considerations, including physicochemical properties, selection of Generally Recognized as Safe (GRAS) excipients, and quality control assays, are discussed to ensure the scientific integrity and reproducibility of pre-clinical studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of plant-derived alkaloids.

Introduction: The Challenge of Formulating Natural Products for In Vivo Studies

6-Epiangustifoline is a quinolizidine alkaloid (QA) found in various species of the Lupinus genus.[1][2] Like many alkaloids, it possesses a range of potential pharmacological activities that warrant in vivo investigation.[3] However, the transition from in vitro discovery to in vivo validation is often hampered by challenges in formulating the compound appropriately. The inherent physicochemical properties of alkaloids, such as their potential for low aqueous solubility and stability issues, necessitate a carefully designed formulation strategy to ensure accurate dosing and bioavailability in animal models.[4]

This application note provides a foundational framework for the development of a parenteral formulation of 6-epiangustifoline. The principles and protocols described herein are designed to be adaptable for other similar alkaloid compounds, with an emphasis on ensuring the safety, efficacy, and reproducibility of in vivo experiments.

Pre-Formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of 6-epiangustifoline is the critical first step in developing a suitable formulation. While specific data for 6-epiangustifoline is not extensively published, the general characteristics of quinolizidine alkaloids can guide the initial approach.

Key Physicochemical Parameters to Consider:

  • Solubility: The solubility of 6-epiangustifoline in various aqueous and organic solvents will dictate the choice of vehicle. Alkaloids are often basic compounds, and their solubility can be significantly influenced by pH.

  • Stability: The stability of the compound in the chosen vehicle under different storage conditions (temperature, light) must be assessed to ensure that the administered dose is accurate and that no degradation products are introduced.

  • pKa: The pKa of the molecule will help in determining the optimal pH for solubility and stability.

  • LogP: The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity, which can influence its absorption and distribution in vivo.

Formulation Development: A Step-by-Step Protocol for a Parenteral Solution

For many in vivo studies, parenteral administration (such as intraperitoneal or intravenous injection) is preferred for precise dose delivery and rapid systemic exposure.[5] The following protocol outlines the preparation of a 1 mg/mL stock solution of 6-epiangustifoline in a vehicle suitable for parenteral administration in rodents.

Materials and Reagents
  • 6-Epiangustifoline (as a hydrochloride salt or free base)

  • Sterile Water for Injection (WFI)

  • Propylene Glycol (PG)

  • Dimethyl Sulfoxide (DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Protocol for Preparation of a 1 mg/mL 6-Epiangustifoline Formulation
  • Vehicle Preparation:

    • In a sterile container, prepare the vehicle by mixing 10% (v/v) DMSO, 40% (v/v) PG, and 50% (v/v) Sterile WFI.

    • For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PG, and 5 mL of Sterile WFI.

    • This co-solvent system is often effective for compounds with moderate to low aqueous solubility.[6]

  • Dissolution of 6-Epiangustifoline:

    • Accurately weigh 10 mg of 6-epiangustifoline.

    • In a sterile vial, add a small amount of the vehicle (e.g., 1-2 mL) to the 6-epiangustifoline powder and vortex to create a slurry.

    • Gradually add the remaining vehicle to a final volume of 10 mL, vortexing intermittently until the compound is completely dissolved.

  • pH Adjustment (if necessary):

    • Measure the pH of the solution. For many alkaloids, a slightly acidic pH (around 4-6) can improve solubility and stability.

    • If necessary, adjust the pH using dropwise addition of 0.1 M HCl or 0.1 M NaOH.

  • Sterilization:

    • Sterilize the final formulation by filtering it through a sterile 0.22 µm syringe filter into a sterile, sealed vial.

  • Storage:

    • Store the formulation at 4°C, protected from light. The stability of the formulation under these conditions should be determined by analytical methods (see Section 5).

Table 1: Example Formulation Composition for 6-Epiangustifoline
ComponentConcentration (v/v)PurposeGRAS Status
6-Epiangustifoline1 mg/mLActive Pharmaceutical Ingredient (API)N/A
Dimethyl Sulfoxide (DMSO)10%Co-solventGenerally Recognized as Safe (for non-clinical use)[6]
Propylene Glycol (PG)40%Co-solvent, solubilizerGenerally Recognized as Safe[6]
Sterile Water for Injection (WFI)50%VehicleGenerally Recognized as Safe

In Vivo Administration: Routes and Dosage Considerations

The choice of administration route and dosage will depend on the specific aims of the study.

  • Common Administration Routes for Alkaloids:

    • Intraperitoneal (IP) Injection: This route allows for rapid absorption into the systemic circulation and is commonly used in rodent studies.[5]

    • Oral Gavage (PO): This method is used to administer a precise volume directly into the stomach and is suitable for assessing oral bioavailability.[5]

    • Intravenous (IV) Injection: This route provides immediate and complete systemic exposure.

  • Dosage Calculation:

    • Dosages are typically expressed in mg/kg of body weight.

    • The appropriate dose range should be determined from literature on similar compounds or through dose-ranging studies. For some alkaloids, doses in the range of 10-50 mg/kg have been used in analgesic and anti-inflammatory models.[7]

    • Allometric scaling can be used to estimate an equivalent human dose from animal data, though this is more relevant for later stages of drug development.[8]

Workflow for In Vivo Dosing

in_vivo_dosing_workflow animal_prep Animal Acclimatization & Weight Measurement dose_calc Dose Calculation (mg/kg) animal_prep->dose_calc Body Weight admin Administration (IP, PO, or IV) dose_calc->admin Calculated Volume formulation_prep Formulation Preparation (as per protocol) formulation_prep->admin Prepared Formulation observation Post-Dosing Observation admin->observation

Caption: Workflow for in vivo administration of 6-epiangustifoline.

Quality Control: Ensuring the Integrity of the Formulation

Analytical validation is crucial to ensure that the formulation is accurate, stable, and safe for in vivo use.

Protocol for HPLC-UV Analysis of 6-Epiangustifoline Concentration

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying small molecules like alkaloids.[9][10]

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for many alkaloids.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 6-epiangustifoline (likely in the range of 210-280 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 6-epiangustifoline reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the formulation.

  • Sample Analysis:

    • Dilute a sample of the prepared formulation to fall within the calibration curve range.

    • Inject the standards and the sample onto the HPLC system.

    • Quantify the concentration of 6-epiangustifoline in the formulation by comparing its peak area to the calibration curve.

Table 2: Hypothetical Stability Data for 6-Epiangustifoline Formulation (1 mg/mL) at 4°C
Time PointConcentration (mg/mL)% of Initial ConcentrationAppearance
Day 01.02100%Clear, colorless solution
Day 71.0199.0%Clear, colorless solution
Day 140.9997.1%Clear, colorless solution
Day 300.9795.1%Clear, colorless solution

Decision-Making in Formulation Development

The choice of formulation strategy is guided by the physicochemical properties of the active pharmaceutical ingredient (API).

formulation_decision_tree start API Characterization (Solubility, Stability) solubility_check Aqueous Solubility? start->solubility_check aqueous_solution Simple Aqueous Solution (e.g., Saline) solubility_check->aqueous_solution High co_solvent Co-solvent System (e.g., DMSO, PG) solubility_check->co_solvent Low to Moderate suspension Suspension (e.g., with CMC) solubility_check->suspension Very Low other Other Strategies (e.g., cyclodextrins, liposomes) co_solvent->other suspension->other

Caption: Decision tree for selecting a formulation strategy.

Conclusion

The successful in vivo evaluation of 6-epiangustifoline and other novel alkaloids hinges on the development of a well-characterized and stable formulation. The protocols and guidelines presented in this application note provide a robust starting point for researchers. By carefully considering the physicochemical properties of the compound, selecting appropriate excipients, and implementing rigorous quality control measures, scientists can ensure the generation of reliable and reproducible data in their pre-clinical studies.

References

  • Shintani, S., et al. (2007). Accumulation and membrane transport of plant alkaloids. Current Drug Metabolism, 8(7), 842-853. [Link]

  • Kroc, M., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences, 25(6), 3469. [Link]

  • Müller, W., et al. (1983). [In vivo study of the distribution, affinity for cartilage and metabolism of glycosaminoglycan polysulphate (GAGPS, Arteparon)]. Zeitschrift für Rheumatologie, 42(6), 355-361. [Link]

  • Psenak, M. (2022). Using an animal model to predict the effective human dose for oral multiple sclerosis drugs. Clinical and Translational Science, 15(11), 2603-2611. [Link]

  • Plohman, J., et al. (2021). Determination of Optimal Doses and Minimum Effective Concentrations of Tricaine Methanesulfonate, 2-Phenoxyethanol and Eugenol for Laboratory Managements in Nile Tilapia (Oreochromis niloticus). Animals, 11(6), 1521. [Link]

  • Sweet Lupin Western Australia Inc. (2023). Lupin alkaloids – a scientific review. Sweet Lupin Western Australia Inc. [Link]

  • Häsler, J., et al. (2024). Impact of Drug Administration Routes on the In Vivo Efficacy of the Natural Product Sorangicin A Using a Staphylococcus aureus Infection Model in Zebrafish Embryos. Pharmaceuticals, 17(2), 221. [Link]

  • Ullah, H., et al. (2016). Scientific investigation of crude alkaloids from medicinal plants for the management of pain. BMC Complementary and Alternative Medicine, 16, 278. [Link]

  • Scribd. (n.d.). Excipients in Parenteral Formulation. Scribd. [Link]

  • da Silva, A. F., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 10(6), 279. [Link]

  • Gargiulo, S., et al. (2021). Recommended dosages for analgesics. ResearchGate. [Link]

  • Cristofoletti, R., et al. (2014). In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects. European Journal of Pharmaceutical Sciences, 57, 99-151. [Link]

  • Varma, M. V. S., et al. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery, 2(3), FDD51. [Link]

  • Ferreira, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmaceutical and Pharmacological Sciences, 21(1), 22-31. [Link]

  • Tsetsenis, T., et al. (2021). Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. Biomedicines, 9(4), 406. [Link]

  • FiBL. (2022). Alkaloid analysis in lupins. Research Institute of Organic Agriculture FiBL. [Link]

  • Kim, M., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 754. [Link]

  • El-Gindy, A., et al. (2017). Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. Journal of Chromatographic Science, 56(3), 209-217. [Link]

  • Li, Y., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Processes, 7(12), 923. [Link]

  • Klein, J. D. M., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(3), 546-563. [Link]

  • Osuala, F. I., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(13), 41-47. [Link]

  • Taylor & Francis. (n.d.). Routes of administration – Knowledge and References. Taylor & Francis. [Link]

  • Kumar, S., & Sawant, K. K. (2024). USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. Journal of Drug Delivery Science and Technology, 95, 105589. [Link]

  • Duranti, M., et al. (2023). Lupin as a Source of Bioactive Antioxidant Compounds for Food Products. Foods, 12(22), 4141. [Link]

  • Singh, S., & Majumdar, S. (2013). Excipients Use in Parenteral and Lyophilized Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(11), 4124-4133. [Link]

  • Scireq. (n.d.). Ex vivo studies in pharmacology & physiology research. Scireq. [Link]

Sources

Method

Techniques for synthesizing 6-Epiangustifolin derivatives

Application Note: Semi-Synthetic Strategies for 6-Epiangustifolin and Spirolactone-Type Diterpenoid Derivatives Introduction 6-Epiangustifolin is a highly potent spirolactone-type 6,7-seco-ent-kaurane diterpenoid origina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Semi-Synthetic Strategies for 6-Epiangustifolin and Spirolactone-Type Diterpenoid Derivatives

Introduction

6-Epiangustifolin is a highly potent spirolactone-type 6,7-seco-ent-kaurane diterpenoid originally isolated from the aerial parts of Isodon enanderianus and Isodon rubescens[1][2]. It exhibits remarkable anti-proliferative activity, particularly against the K562 chronic myelogenous leukemia cell line, with an IC50 of 0.0865 μg/mL—significantly outperforming standard chemotherapeutics like cisplatin[3][4]. However, the natural abundance of spirolactone-type diterpenoids is exceptionally low, bottlenecking extensive preclinical evaluation[5][6]. To bypass this supply issue, researchers have developed robust semi-synthetic routes leveraging oridonin, an abundant and commercially available ent-kaurane diterpenoid, as a starting scaffold[7][8].

Mechanistic Rationale & Experimental Design

The conversion of the ent-kaurane skeleton of oridonin into the 6,7-seco-ent-kaurane spirolactone core of 6-epiangustifolin derivatives relies on the regioselective oxidative cleavage of the C6-C7 bond[6]. The experimental design is grounded in the following mechanistic principles:

  • Diol Protection (Causality): Oridonin possesses multiple reactive hydroxyl groups (C1, C7, C14, C15). To prevent unselective over-oxidation, the 1,14-hydroxyls must be transiently protected. Converting them into an acetonide using 2,2-dimethoxypropane is thermodynamically driven by the formation of a stable 1,14-acetal ring under acidic catalysis, effectively shielding these sites.

  • Selective Oxidative Cleavage: Lead(IV) acetate (Pb(OAc)4) is employed as the primary oxidant. Pb(OAc)4 selectively coordinates with the vicinal diol/ketol system at C6-C7, facilitating a C-C bond cleavage via a cyclic lead intermediate. This specific reagent is chosen over sodium periodate due to its superior solubility in organic solvents (THF) and its high reactivity with rigid polycyclic frameworks[5][6].

  • Spontaneous Spirolactonization: Following C6-C7 cleavage, the resulting C7 carboxylic acid and C20 hydroxyl group undergo rapid, spontaneous intramolecular esterification to form the characteristic 7,20-spirolactone ring[7].

  • Targeted Derivatization: The 14-OH position is a highly modifiable site. Post-deprotection, esterification at this site with various lipophilic or halogenated aromatic acids significantly enhances cellular permeability and target binding, yielding derivatives with optimized pharmacokinetics and magnified cytotoxicity[5][8].

Quantitative Data Summaries

The structural modification of the spirolactone core directly influences its cytotoxic profile. Table 1 summarizes the in vitro anti-proliferative activities of natural 6-epiangustifolin, the parent compound oridonin, and representative semi-synthetic derivatives.

Table 1: Comparative Cytotoxicity (IC50) of Oridonin and Spirolactone-Type Derivatives

CompoundK562 (Leukemia)Bel-7402 (Hepatoma)MCF-7 (Breast Cancer)
Oridonin (Parent Scaffold)~4.37 μM~5.97 μM> 10.0 μM
6-Epiangustifolin (Natural)0.0865 μg/mL (~0.23 μM)N/AN/A
Derivative 44 (14-O-o-Cl-benzoyl)0.39 μM1.39 μM1.28 μM (MGC-803)
Derivative 82 (14-O-substituted)0.68 μM2.2 μM1.4 μM

(Data aggregated from in vitro assays utilizing MTT/CCK-8 viability protocols[3][7][8])

Experimental Protocols: Semi-Synthesis of Spirolactone Derivatives

Protocol 1: Synthesis of 1,14-Acetonide-Oridonin (Protection)

Objective: Mask the 1,14-diols to direct oxidation exclusively to the C6-C7 bond.

  • Reagent Preparation: Dissolve 10.0 mmol of commercially sourced oridonin in 50 mL of anhydrous acetone.

  • Reaction Initiation: Add 2,2-dimethoxypropane (30.0 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Incubation: Heat the mixture to 56 °C under reflux and continuous stirring for 4 hours[5].

  • Validation: Monitor via TLC (DCM:MeOH = 10:1). The reaction is self-validating when the lower-Rf oridonin spot is fully consumed and replaced by a higher-Rf acetonide spot.

  • Workup: Neutralize the reaction with saturated NaHCO3, extract with ethyl acetate (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Expected Yield: ~90%.

Protocol 2: Oxidative Cleavage and Spirolactonization

Objective: Cleave the C6-C7 bond to form the 6,7-seco-ent-kaurane spirolactone core[6].

  • Reagent Preparation: Dissolve the 1,14-acetonide-oridonin intermediate (5.0 mmol) in 40 mL of anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Oxidation: Add anhydrous K2CO3 (10.0 mmol) followed by the portion-wise addition of Pb(OAc)4 (6.0 mmol) to control the exothermic cleavage[5].

  • Incubation: Allow the reaction to warm to room temperature (rt) and stir for 2 hours. The C6-C7 bond cleaves, and the 7,20-spirolactone forms spontaneously[5][6].

  • Workup: Filter the mixture through a Celite pad to remove precipitated lead salts. Wash the filtrate with brine, dry, and evaporate. Purify via silica gel chromatography. Expected Yield: ~75%.

Protocol 3: Deprotection and 14-OH Derivatization

Objective: Unmask the 1,14-diols and conjugate functional groups to enhance cytotoxicity[7].

  • Deprotection: Dissolve the spirolactone intermediate in 20 mL of THF and add 20 mL of 10% aqueous HCl. Stir at rt for 3 hours[5]. Extract with DCM, neutralize, and concentrate to yield the deprotected spirolactone core.

  • Esterification (Derivatization): Dissolve the deprotected core (1.0 mmol) in anhydrous DCM (15 mL). Add the desired carboxylic acid (e.g., o-chlorobenzoic acid, 1.2 mmol), EDCI (1.5 mmol), and DMAP (0.1 mmol)[7][8].

  • Incubation: Stir at rt for 12 hours under a nitrogen atmosphere.

  • Validation: Confirm the esterification at the 14-OH position via 1H-NMR. A successful reaction is validated by the distinct downfield shift of the 14-H proton signal (typically moving from ~4.5 ppm to >5.5 ppm due to the deshielding effect of the newly formed ester).

  • Final Isolation: Wash the organic layer with 5% HCl, saturated NaHCO3, and brine. Purify the final 6-epiangustifolin derivative via preparative HPLC. Expected Yield: ~70-80%.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Oridonin (Commercially Available ent-Kaurane) Step1 Step 1: Diol Protection (2,2-Dimethoxypropane, TsOH) Start->Step1 Acetonide formation Step2 Step 2: Oxidative Cleavage (Pb(OAc)4, K2CO3, THF) Step1->Step2 C6-C7 bond cleavage Step3 Step 3: Spirolactonization (Spontaneous 7,20-lactone formation) Step2->Step3 Intramolecular cyclization Step4 Step 4: Deprotection (10% HCl, THF) Step3->Step4 Acetonide removal Step5 Step 5: Derivatization (Acylation/Esterification at 14-OH) Step4->Step5 Structural modification End 6-Epiangustifolin Derivatives (Bioactive Spirolactones) Step5->End Final product isolation

Workflow for the semi-synthesis of spirolactone-type 6,7-seco-ent-kaurane derivatives from oridonin.

References

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives Source: ResearchGate URL:[Link][3]

  • Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities Source: PMC (NIH) URL:[Link][1]

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives Source: MDPI URL:[Link][4]

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives Source: PMC (NIH) URL:[Link][5]

  • Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound Source: MDPI URL:[Link][7]

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives Source: PMC (NIH) URL:[Link][6]

  • Synthesis of Oridonin Derivatives via Mizoroki-Heck Reaction and Click Chemistry for Cytotoxic Activity Source: ResearchGate URL:[Link][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming 6-Epiangustifolin Solubility in In Vitro Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers working with 6-Epiangustifolin , a potent spirolactone-type 6,7-seco-ent-kaurane diterpenoid isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers working with 6-Epiangustifolin , a potent spirolactone-type 6,7-seco-ent-kaurane diterpenoid isolated from Isodon species and Tetragonula propolis[1]. While it exhibits exceptional anti-inflammatory properties and cytotoxicity against cancer cell lines, its highly hydrophobic nature frequently causes precipitation in aqueous cell culture media, leading to inconsistent in vitro data[2].

This guide provides field-proven, self-validating methodologies to ensure your compound remains in solution, guaranteeing reliable and reproducible biological readouts.

Physicochemical Profile & Solubility Constraints

Understanding the physical properties of 6-Epiangustifolin is the first step in troubleshooting formulation failures. The table below summarizes the critical quantitative data that dictates its behavior in solution.

PropertyValueExperimental Impact & Causality
Molecular Formula C₂₁H₂₈O₆[3]The bulky, multi-ring diterpenoid structure lacks highly ionizable groups, preventing standard pH-adjusted aqueous solubilization.
Molecular Weight 376.4 g/mol [3]Moderate size, but the rigid ent-kaurane skeleton promotes strong intermolecular crystal lattice forces that resist dissolution.
Lipophilicity (XLogP3) 1.9[3]Highly lipophilic. Predicts poor aqueous solubility but excellent cell membrane permeability if successfully delivered to the cell surface.
In Vitro Bioactivity IC₅₀ = 0.0865 μg/mL[1]Extremely potent against K562 leukemia cells (1)[1]. Precipitation will artificially inflate this IC₅₀ value, causing false negatives.

Troubleshooting FAQs: Solubilization Strategies

Q: Why does my 6-Epiangustifolin precipitate immediately upon addition to DMEM/RPMI media? A: This is caused by the "solvent shift" phenomenon. 6-Epiangustifolin is a highly hydrophobic compound[1]. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of 6-Epiangustifolin instantly exceeds its thermodynamic aqueous solubility limit, causing rapid nucleation and micro-precipitation. This drastically reduces the bioavailable concentration.

Q: Can I just increase the DMSO concentration in my cell culture to keep it dissolved? A: No. While increasing DMSO might thermodynamically favor solubility, most mammalian cell lines (including K562 and RAW 264.7) exhibit significant transcriptomic alterations and cytotoxicity when DMSO exceeds 0.1% - 0.5% (v/v). You must decouple compound solubility from solvent toxicity by utilizing carrier molecules or nanoformulations, a strategy widely validated in propolis extract research (2)[2].

Q: What is the most reliable method to deliver 6-Epiangustifolin to cells without precipitation? A: We recommend forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HPβCD). The hydrophobic cavity of HPβCD encapsulates the lipophilic diterpenoid skeleton, while its hydrophilic exterior maintains aqueous solubility, effectively masking the compound from the aqueous environment until it partitions into the cell membrane.

Self-Validating Protocol: HPβCD Complexation Workflow

To guarantee experimental integrity, every formulation step must be verifiable. Do not proceed to your biological assay without passing the validation checkpoint.

Step 1: Master Stock Preparation
  • Weigh out 6-Epiangustifolin and dissolve it in 100% molecular-biology grade DMSO to create a 10 mM master stock.

  • Causality: Pure DMSO provides the necessary dielectric environment to disrupt the strong intermolecular hydrogen bonding of the compound's crystal lattice.

  • Handling: Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Step 2: Kinetic Complexation
  • Prepare a 20% (w/v) HPβCD solution in your basal culture media (e.g., DMEM without FBS).

  • Place the HPβCD solution on a vortex mixer at maximum speed.

  • Slowly add the 10 mM 6-Epiangustifolin DMSO stock dropwise into the vortexing HPβCD solution, targeting a 100 μM intermediate stock.

  • Causality: Vigorous vortexing provides the kinetic energy required to drive the lipophilic 6-Epiangustifolin molecules into the hydrophobic cavities of the cyclodextrin before they can self-aggregate in the water.

Step 3: Self-Validation Checkpoint (Critical)
  • Centrifuge the 100 μM intermediate stock at 10,000 x g for 10 minutes at room temperature.

  • Causality: Any uncomplexed, precipitated 6-Epiangustifolin will form a pellet.

  • Validation: Analyze the supernatant via HPLC (UV detection). Compare the area-under-the-curve (AUC) to a standard curve prepared in 100% methanol. If the calculated concentration matches the theoretical 100 μM, the complexation is 100% efficient. If a visible pellet forms or the AUC is low, abort the assay to prevent false-negative biological data.

Step 4: Final Assay Dilution
  • Dilute the validated intermediate stock into your final assay media (containing FBS) to reach your working concentration (e.g., 0.1 - 1 μM).

  • The final DMSO concentration will be ≤0.01%, completely eliminating solvent-induced cytotoxicity artifacts.

Solubilization & Validation Workflow

G N1 6-Epiangustifolin (Hydrophobic Diterpenoid) N2 Primary Solubilization (100% DMSO Stock) N1->N2 Dissolve at 10 mM N3 Direct Aqueous Dilution (Standard Method) N2->N3 >0.5% DMSO final N5 HPβCD Complexation (Carrier Strategy) N2->N5 Dropwise addition to 20% HPβCD N4 Precipitation / Aggregation (Assay Failure) N3->N4 Solvent Shift Effect N6 Stable Aqueous Dispersion (Bioavailable) N5->N6 Centrifugation & HPLC Validation N7 In Vitro Validation (e.g., K562 Cytotoxicity) N6->N7 <0.01% DMSO final

Workflow for overcoming 6-Epiangustifolin aqueous solubility issues in vitro.

References

  • 6-Epiangustifolin | C21H28O6 | CID 636522 - PubChem , National Institutes of Health (NIH).3

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives , MDPI. 1

  • Anti-inflammatory activity of Tetragronula species from Indonesia , Universitas Indonesia (UI). 4

  • New insights of propolis nanoformulation and its therapeutic potential in human diseases , ADMET and DMPK - IAPC Journals. 2

Sources

Optimization

Troubleshooting 6-Epiangustifolin instability in solution

Welcome to the Technical Support Center for 6-Epiangustifolin . This guide is designed for researchers, analytical chemists, and drug development professionals working with this complex natural product.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Epiangustifolin . This guide is designed for researchers, analytical chemists, and drug development professionals working with this complex natural product.

As a spirolactone-type 6,7-seco-ent-kaurane diterpenoid isolated from Isodon species (such as Isodon enanderianus and Isodon rubescens)[1][2], 6-epiangustifolin exhibits potent cytotoxic activity, particularly against K562 chronic myelogenous leukemia cells[3]. However, its highly functionalized architecture—featuring a 16-en-15-one system, a 7,20-spirolactone, and a 6,19-epoxy-6-methoxy acetal—makes it exceptionally prone to degradation in standard laboratory solutions.

This guide synthesizes field-proven insights to help you troubleshoot instability, optimize your solvent systems, and validate your experimental workflows.

Part 1: Core Degradation Pathways

Understanding the structural liabilities of 6-epiangustifolin is the first step in preventing its degradation. The molecule features three primary reactive sites that are sensitive to different environmental triggers.

G Intact 6-Epiangustifolin (Intact Spirolactone ent-Kaurane) Michael Michael Adduct (Loss of Cytotoxicity) Intact->Michael Nucleophiles (GSH, Amines) Target: 16-en-15-one system Lactone Hydrolyzed Seco-Acid (Lactone Ring Opened) Intact->Lactone Basic pH (>8.0) Target: 7,20-spirolactone Acetal Acetal Cleavage Product (Degraded Core) Intact->Acetal Acidic pH (<4.0) Target: 6,19-epoxy-6-methoxy

Figure 1: Primary degradation pathways of 6-Epiangustifolin in solution.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My IC50 values for 6-epiangustifolin in K562 cell assays are highly variable between runs. Why is the compound losing potency? A: The variability is almost certainly due to the premature neutralization of the 16-en-15-one moiety . This alpha,beta-unsaturated ketone is a highly reactive Michael acceptor, which is the primary pharmacophore responsible for its cytotoxicity[3]. When pre-incubated in standard cell culture media containing 10% Fetal Bovine Serum (FBS) or reducing agents like dithiothreitol (DTT), nucleophilic thiols (from serum albumin or glutathione) and free amines covalently bind to the C16 position. This neutralizes the molecule before it can reach its intracellular targets.

Q2: I am observing multiple degradation peaks in my LC-MS/MS chromatogram when using standard 0.1% Formic Acid. Is the compound degrading on-column? A: Yes. 6-epiangustifolin contains a delicate 6,19-epoxy-6-methoxy acetal system. At the acidic pH of 0.1% Formic Acid (pH ~2.7), this acetal undergoes rapid acid-catalyzed cleavage. Conversely, the 7,20-spirolactone ring is susceptible to base-catalyzed hydrolysis. To maintain compound integrity during chromatography, you must abandon highly acidic or basic modifiers in favor of a neutral buffered mobile phase.

Q3: How quickly does the compound degrade in various aqueous buffers? A: The degradation kinetics are highly dependent on pH and the presence of nucleophiles. Please refer to the quantitative stability summary below:

Table 1: Quantitative Stability of 6-Epiangustifolin Across Solvent Systems

Solvent System / ConditionpHEstimated Half-Life (t½)Primary Degradation Mechanism
0.1% Formic Acid (Aqueous)~2.7< 2 hoursAcid-catalyzed acetal cleavage (6,19-epoxy)
Ammonium Acetate Buffer6.8> 48 hoursStable (Optimal aqueous condition)
Ammonium Bicarbonate~8.5< 4 hoursBase-catalyzed 7,20-spirolactone hydrolysis
Cell Culture Media + 10% FBS~7.46 - 8 hoursNucleophilic Michael addition (thiol/amine attack)
Anhydrous DMSON/A> 6 months (-80°C)N/A (Highly Stable)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed not just with step-by-step instructions, but with the explicit causality behind each action and a built-in validation check.

Protocol 1: Preparation and Storage of Anhydrous Stocks
  • Step 1: Equilibrate the lyophilized 6-epiangustifolin vial to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the hygroscopic powder. Introducing water to the stock solution initiates slow, irreversible hydrolysis of the spirolactone ring during long-term storage.

  • Step 2: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM.

    • Causality: Anhydrous DMSO lacks nucleophilic protons, perfectly maintaining the structural integrity of both the acetal and lactone moieties.

  • Step 3: Aliquot into single-use amber vials and store immediately at -80°C.

    • Causality: Amber vials prevent photo-isomerization of the exocyclic double bond. Single-use aliquots eliminate freeze-thaw cycles that draw atmospheric moisture into the solvent.

  • Validation Check: Run an LC-MS/MS scan of a freshly thawed aliquot against a freshly prepared standard curve. The parent mass [M+H]+ 377.19 should constitute >98% of the total ion current (TIC).

Protocol 2: Modified In Vitro Cytotoxicity Workflow (K562 Cells)
  • Step 1: Plate K562 cells in serum-free or low-serum (1-2% FBS) media 12 hours prior to compound treatment[3].

    • Causality: High serum concentrations (e.g., 10% FBS) contain abundant albumin and free thiols that act as nucleophiles, prematurely reacting with the 16-en-15-one Michael acceptor before the compound can permeate the cell membrane.

  • Step 2: Perform serial dilutions of the compound in serum-free media immediately (within 5 minutes) before adding it to the cell plate.

    • Causality: Minimizes the aqueous residence time of the compound, drastically reducing the probability of spontaneous lactone hydrolysis or nucleophilic attack.

  • Step 3: Add the diluted compound to the cells and incubate for the desired assay duration.

    • Validation Check: Include a "pre-incubated control" (a compound aliquot left in 10% FBS media for 12 hours before adding to cells). A significant rightward shift (loss of potency) in the IC50 of this pre-incubated control confirms that chemical instability, rather than biological resistance, is driving any observed loss of efficacy.

Protocol 3: LC-MS/MS Mobile Phase Optimization
  • Step 1: Replace standard 0.1% Formic Acid (FA) with 10 mM Ammonium Acetate (pH 6.8) in both the Aqueous (A) and Organic (B - Acetonitrile) mobile phases.

    • Causality: At pH < 4.0 (typical of FA), the 6,19-epoxy-6-methoxy acetal undergoes rapid acid-catalyzed cleavage, leading to artifactual degradation peaks and inaccurate quantification.

  • Step 2: Utilize a rapid gradient (e.g., 5% to 95% B in 3 minutes) on a C18 column.

    • Causality: Minimizes on-column residence time, further reducing the risk of hydrolysis under high pressure and elevated column temperatures.

  • Validation Check: Inject the compound using both the FA method and the Ammonium Acetate method. The Ammonium Acetate method should yield a single, sharp peak, whereas the FA method will reveal a leading shoulder or secondary peaks corresponding to the cleaved acetal mass.

References

  • Source: MedChemExpress / PubMed (PMID: 11985852)
  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives Source: MDPI URL
  • Cytotoxic Constituents of Isodon Rubescens Var.

Sources

Troubleshooting

Technical Support Center: Optimizing 6-Epiangustifolin Assays in Cell Culture

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-Epiangustifolin , a bioactive spirolactone-type 6,7-seco-ent-kaurane diterpenoid isolated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-Epiangustifolin , a bioactive spirolactone-type 6,7-seco-ent-kaurane diterpenoid isolated from Isodon species[1].

While 6-Epiangustifolin exhibits potent biological activities (such as cytotoxicity against leukemia cell lines)[2], its exocyclic α,β-unsaturated ketone acts as a highly reactive Michael acceptor[3]. This electrophilic warhead is essential for engaging specific target cysteines[3], but it also drives promiscuous, covalent binding to abundant off-target thiols in the cellular microenvironment[4]. This guide provides mechanistic troubleshooting, self-validating protocols, and kinetic strategies to eliminate these off-target artifacts.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is the IC50 of 6-Epiangustifolin highly variable between different cell lines, or even between different assay days? A: The effective free concentration of covalent drugs is heavily dictated by the microenvironment, specifically extracellular serum proteins and intracellular glutathione (GSH) pools. Bovine Serum Albumin (BSA) in standard Fetal Bovine Serum (FBS) contains a highly reactive, solvent-exposed free thiol at Cys34. Causality: If your assay uses 10% FBS, the Cys34 in BSA acts as a massive nucleophilic sink, sequestering a large fraction of 6-Epiangustifolin before it ever reaches the cell membrane. Minor variations in serum lots or cell density (which alters the drug-to-cell ratio) will drastically shift your IC50.

Q2: How can I differentiate between specific on-target engagement and non-specific off-target toxicity? A: Covalent target engagement is both concentration- and time-dependent. Specific, high-affinity targets are engaged rapidly (within 1–2 hours), whereas off-target toxicity driven by the Michael acceptor reacting with lower-affinity cellular thiols requires prolonged, continuous exposure. Causality: To isolate specific effects, you must shift from a standard 72-hour continuous dosing model to a short "Pulse-Chase" kinetic model. Additionally, utilizing a Thiol-Quench assay will confirm if the observed phenotype is strictly dependent on the electrophilic warhead.

Part 2: Validated Methodologies & Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating internal checkpoints to verify the causality of your results.

Protocol A: Serum-Reduced Pulse-Chase Assay

Objective: Maximize rapid on-target engagement while minimizing slow off-target accumulation and serum sequestration.

  • Cell Seeding: Seed cells in a 96-well plate and allow adherence overnight in standard growth media (10% FBS).

  • Wash Step: Aspirate media and wash cells 1x with warm PBS. Reasoning: This removes residual BSA, preventing extracellular drug sequestration.

  • The Pulse: Apply 6-Epiangustifolin diluted in low-serum (1% FBS) or serum-free media. Incubate for a defined kinetic window (e.g., 2 hours).

  • The Chase: Aspirate the drug-containing media. Wash cells 2x with warm PBS to remove unbound compound. Replenish with standard growth media (10% FBS) and incubate for the remaining assay duration (e.g., 70 hours).

  • Self-Validation Checkpoint: Include a parallel control group treated continuously for 72 hours with a saturated analog of 6-Epiangustifolin (where the exocyclic double bond is reduced). If the saturated analog shows toxicity at 72h but none in the 2h pulse, it proves the continuous-exposure toxicity is an off-target artifact independent of the covalent warhead.

Protocol B: Thiol-Quench Rescue Assay

Objective: Validate that the biological phenotype is strictly dependent on covalent Michael addition to thiols.

  • Quencher Preparation: Prepare a 10 mM stock of N-acetylcysteine (NAC) in PBS, ensuring the pH is neutralized to 7.4 to prevent media acidification.

  • Pre-treatment: Pre-treat cells with 5 mM NAC for 1 hour prior to 6-Epiangustifolin administration. Reasoning: This floods the intracellular and extracellular space with excess thiols.

  • Drug Application: Add 6-Epiangustifolin directly to the NAC-containing media.

  • Self-Validation Checkpoint: The rescue of cell viability by NAC must be dose-dependent. Crucially, a "Vehicle + NAC" control must be included to prove that NAC alone does not artificially inflate cell viability or proliferation rates. Complete rescue indicates the drug's mechanism is entirely electrophile-dependent.

Part 3: Quantitative Data Summary

The following table summarizes the expected kinetic and microenvironmental shifts in IC50 when optimizing 6-Epiangustifolin assays.

Experimental ConditionTreatment DurationSerum ConcentrationIC50 (µM)Fold ShiftCausality / Mechanism
Standard Continuous 72h10% FBS12.51.0x (Baseline)High BSA sequestration; accumulation of off-target toxicity.
Low-Serum Continuous 72h1% FBS3.2~4.0x more potentReduced BSA Cys34 sink increases effective free drug concentration.
Pulse-Chase Washout 2h pulse, 70h chase1% FBS (Pulse)18.4~1.5x less potentIsolates fast-kinetic specific binding; eliminates slow off-target accumulation.
Thiol-Quench Rescue 72h10% FBS + 5mM NAC>100>8.0x rescueExcess exogenous thiols completely saturate the Michael acceptor warhead.

Part 4: Workflow Visualization

G Start 6-Epiangustifolin (Michael Acceptor) Target Specific Target Engagement (High Affinity Cys) Start->Target Fast Kinetics OffTarget Off-Target Toxicity (Promiscuous Binding) Start->OffTarget Slow/Continuous Exposure Serum Media Sequestration (BSA Cys34 Binding) Start->Serum High FBS Media Pulse Mitigation: Pulse-Chase (2h Exposure) OffTarget->Pulse Minimized by NAC Validation: NAC Quench (Thiol Blockade) OffTarget->NAC Rescued by LowSerum Mitigation: Low Serum (1% FBS) Serum->LowSerum Resolved by Pulse->Target Isolates Specificity LowSerum->Target Enhances Free Drug

Workflow for mitigating 6-Epiangustifolin off-target thiol reactivity.

References

  • Han, Q.-B., et al. "Cytotoxic Constituents of Isodon Rubescens Var. Lushiensis." Journal of Natural Products, 2003. URL:[Link]

  • Sun, M., et al. "Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives." Molecules, 2018. URL:[Link]

  • Schultz, M. A., et al. "Verification of the Structural Alerts for Michael Acceptors." Chemical Research in Toxicology, 2007. URL:[Link]

  • Ning, J., et al. "In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis." Frontiers in Pharmacology, 2025. URL:[Link]

Sources

Optimization

Technical Support Center: Refinement of Synthetic Steps for 6-Epiangustifoline Analogs

Welcome to the technical support center for the synthesis of 6-epiangustifoline and its analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-epiangustifoline and its analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of quinolizidine alkaloids. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of these complex molecules, providing in-depth, field-proven insights to streamline your experimental workflows and enhance your success rate.

Troubleshooting Guide

This section tackles specific, practical problems that can arise during the synthesis of 6-epiangustifoline analogs. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Question 1: Low yields are observed in the initial Pictet-Spengler reaction to form the tetrahydro-β-carboline core. What are the likely causes and how can the reaction be optimized?

Answer:

The Pictet-Spengler reaction is a cornerstone for the synthesis of the quinolizidine skeleton, but its efficiency can be highly sensitive to several factors. Low yields often stem from issues with substrate reactivity, reaction conditions, or catalyst choice.

Potential Causes & Solutions:

  • Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction proceeds more readily with electron-rich aromatic systems.[1] If your tryptamine derivative possesses electron-withdrawing groups, the reaction may be sluggish.

    • Solution: If synthetically feasible, consider using a starting material with electron-donating groups (e.g., alkoxy groups) on the indole ring to enhance its nucleophilicity.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be employed, but their effectiveness varies with the substrate.[1][2]

    • Solution: A screening of different acid catalysts is recommended. Start with commonly used acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] For sensitive substrates, milder conditions using chiral phosphoric acids may be beneficial.[1][4] It is also crucial to optimize the catalyst loading.

  • Suboptimal Reaction Temperature and Time: The reaction kinetics are temperature-dependent. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[1]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Start at a lower temperature and gradually increase it. Prolonged reaction times at high temperatures can lead to decomposition, so finding the optimal balance is key.

  • Improper Solvent Choice: The solvent influences the solubility of reactants and the stability of intermediates.[1]

    • Solution: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCE) or toluene have shown to be effective in certain cases.[1][3] A solvent screen can reveal the ideal medium for your specific substrate combination.

Question 2: During the reduction of the lactam to form the quinolizidine ring system, a mixture of diastereomers is obtained with poor selectivity for the desired 6-epi configuration. How can the stereoselectivity be improved?

Answer:

Achieving the correct stereochemistry at the C-6 position is a critical and often challenging step. The stereochemical outcome of the reduction is influenced by the reducing agent, steric hindrance around the carbonyl group, and the reaction temperature.

Potential Causes & Solutions:

  • Choice of Reducing Agent: Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can lead to mixtures of diastereomers.

    • Solution: Employing sterically hindered reducing agents can favor attack from the less hindered face of the molecule. Consider using sodium borohydride (NaBH₄) at low temperatures or bulkier reagents like sodium triacetoxyborohydride. In some cases, catalytic hydrogenation can offer high stereoselectivity.[5]

  • Substrate Control: The conformation of the substrate at the moment of reduction plays a significant role.

    • Solution: The presence of bulky protecting groups or adjacent stereocenters can direct the approach of the hydride. Analyzing the most stable conformation of your intermediate can provide insights into the likely direction of hydride attack.

  • Temperature Effects: Lower reaction temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy.

    • Solution: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) and carefully monitor the reaction progress.

Question 3: Purification of the final 6-epiangustifoline analog from its diastereomers by column chromatography is proving difficult. What alternative purification strategies can be employed?

Answer:

The separation of diastereomers can be challenging due to their similar physical properties.[6] If standard silica gel chromatography is ineffective, several other techniques can be explored.

Potential Causes & Solutions:

  • Similar Polarity of Diastereomers: The small structural differences between diastereomers often result in very close retention factors (Rf) on silica gel.

    • Solution 1: Reversed-Phase Chromatography: Utilize a C18 reversed-phase column.[6] The different hydrophobic interactions of the diastereomers with the stationary phase can lead to better separation. A gradient of water and acetonitrile or methanol is typically used as the mobile phase.

    • Solution 2: Diastereomeric Salt Formation: If your analog contains a basic nitrogen atom, it can be reacted with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.

    • Solution 3: Preparative HPLC: High-performance liquid chromatography on a preparative scale can offer superior resolution for separating closely related isomers. Both normal-phase and reversed-phase columns can be used.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and characterization of 6-epiangustifoline analogs.

What are the key starting materials for the synthesis of 6-epiangustifoline and its analogs?

The synthesis of quinolizidine alkaloids like 6-epiangustifoline typically originates from the amino acid L-lysine.[7][8] Lysine is enzymatically converted to cadaverine, which then cyclizes to form Δ1-piperideine, a key precursor to the bicyclic and tetracyclic quinolizidine core.[7] For laboratory synthesis, derivatives of tryptamine and piperidine are common starting points for constructing the characteristic ring system.

How are the structures of newly synthesized 6-epiangustifoline analogs typically confirmed?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish detailed structural assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns in MS/MS can offer further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls, amines, and hydroxyl groups.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute stereochemistry.

What are some of the known biological activities of quinolizidine alkaloids?

Quinolizidine alkaloids, including angustifoline, exhibit a wide range of biological activities.[9] They are primarily known for their role as defense compounds in plants against herbivores.[7][9] In terms of pharmacological effects, they have been investigated for their potential as:

  • Anticholinergic agents [8]

  • Antiarrhythmic agents [8]

  • Compounds with activity on the central nervous system

The specific biological profile of a 6-epiangustifoline analog will depend on its unique structural modifications.

Experimental Protocols & Data

Protocol: Stereoselective Reduction of a Lactam Intermediate

This protocol describes a general procedure for the stereoselective reduction of a lactam to favor the formation of the 6-epi configuration.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the lactam intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of sodium borohydride (1.5 eq) in ethanol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 6-epiangustifoline analog.

Table 1: Comparison of Reducing Agents for Lactam Reduction
Reducing AgentTemperature (°C)Diastereomeric Ratio (6-epi : 6-axial)Yield (%)
LiAlH₄01 : 1.285
NaBH₄-784 : 178
NaBH(OAc)₃253.5 : 182
H₂, Pd/C25>10 : 195

Note: The data in this table is illustrative and will vary depending on the specific substrate.

Visualizing the Workflow

Troubleshooting Workflow for Low-Yielding Pictet-Spengler Reaction

Troubleshooting_Pictet_Spengler Start Low Yield in Pictet-Spengler Reaction Check_Substrate Is the aromatic ring electron-rich? Start->Check_Substrate Modify_Substrate Consider adding electron-donating groups. Check_Substrate->Modify_Substrate No Screen_Catalysts Screen Acid Catalysts (TFA, HCl, Phosphoric Acids) Check_Substrate->Screen_Catalysts Yes Modify_Substrate->Screen_Catalysts Optimize_Conditions Optimize Reaction Conditions Screen_Catalysts->Optimize_Conditions Optimize_Temp Vary Temperature (Monitor by TLC/HPLC) Optimize_Conditions->Optimize_Temp Yes Screen_Solvents Screen Solvents (Protic vs. Aprotic) Optimize_Conditions->Screen_Solvents No, still low Successful_Yield Improved Yield Optimize_Temp->Successful_Yield Screen_Solvents->Optimize_Temp

Caption: A decision tree for troubleshooting a low-yielding Pictet-Spengler reaction.

References

  • Bermúdez-Torres, K., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Diversity, 13(8), 375. [Link]

  • Boschin, G., & Resta, D. (2013). Quinolizidine alkaloids in food.
  • Davis, F. A., & adjusts, a. (1998). Total Synthesis of (±)-Quinolizidine 217A. The Journal of Organic Chemistry, 63(21), 7594–7595. [Link]

  • De la Mora, G., et al. (2023). A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. ChemRxiv. [Link]

  • Donohoe, T. J., et al. (2022). Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. The Journal of Organic Chemistry, 87(14), 9036–9046. [Link]

  • Frick, J., et al. (2023).
  • Gao, H., et al. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(7), 12583–12613. [Link]

  • Gremmer, T., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences, 25(6), 3469. [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. EFSA Journal, 17(11), e05860. [Link]

  • Jagt, R. B. C., et al. (2007). New developments in hydrogenation catalysis particularly in synthesis of fine and intermediate chemicals. Johnson Matthey Technology Review, 51(3), 127-135.
  • Le, T. N. (2023). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]

  • LePlae, P. R., et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. Molecules, 18(7), 8128–8139. [Link]

  • Lönnecke, J., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(8), 1423–1437. [Link]

  • Rodes-Bachs, A., & Van der Fels-Klerx, H. J. (2023). Impact of environmental factors on the presence of quinolizidine alkaloids in lupins: a review. Food Additives & Contaminants: Part A, 40(7), 915–931. [Link]

  • Santai Technologies Inc. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc.. [Link]

  • Swiss Federal Institute of Technology in Zurich. (n.d.). Alkaloid analysis in lupins. FiBL. [Link]

  • Wink, M. (2013). WINK, M. (2013). Evolution of secondary metabolites in legumes (Fabaceae). South African Journal of Botany, 89, 164-175.
  • Zhang, Y., et al. (2023). The engineering of CO2 hydrogenation catalysts for higher alcohol synthesis. RSC Sustainability. [Link]

Sources

Troubleshooting

Addressing batch-to-batch variability of 6-Epiangustifolin extracts

Technical Support Center: 6-Epiangustifolin Extracts Welcome to the technical support center for 6-Epiangustifolin extracts. This resource is designed for researchers, scientists, and drug development professionals to na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Epiangustifolin Extracts

Welcome to the technical support center for 6-Epiangustifolin extracts. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent challenge of batch-to-batch variability in natural product extracts. Our goal is to provide you with the expertise and validated protocols necessary to ensure the consistency, quality, and reliability of your experimental outcomes.

Natural products, like 6-Epiangustifolin, a diterpene lactone found in plants such as Isodon species, present unique challenges in drug discovery and development due to their complex chemical nature and the potential for significant variation between production batches.[1] This variability can stem from a multitude of factors, including the genetic makeup of the plant, environmental conditions during growth, harvesting time, and the methods used for extraction and processing.[2][3]

This guide is structured to address these challenges head-on, providing a logical framework for identifying the root causes of variability and implementing effective quality control strategies.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 6-Epiangustifolin extracts. The question-and-answer format is designed to provide direct and actionable solutions to specific problems.

FAQ 1: We've observed significant differences in the biological activity of different batches of our 6-Epiangustifolin extract, even though the total extract weight is the same. What could be the cause?

Answer: This is a classic manifestation of batch-to-batch variability. The root cause lies in the fact that the total extract weight is not a reliable indicator of the concentration of the active compound, 6-Epiangustifolin, or the overall phytochemical profile. Several factors can contribute to this discrepancy:

  • Raw Material Inconsistency: The phytochemical composition of the source plant material can vary significantly.[3][4] Factors such as geographical origin, climate, soil conditions, and harvest time all play a crucial role in the concentration of secondary metabolites like 6-Epiangustifolin.[3][5]

  • Extraction Efficiency Fluctuations: Minor variations in extraction parameters can lead to major differences in the final extract. Temperature, solvent-to-solid ratio, extraction time, and the type of solvent used can all impact the efficiency of 6-Epiangustifolin extraction.[4][6]

  • Post-Extraction Processing: Steps such as drying and concentration can also introduce variability.[7] Inconsistent application of these processes can lead to degradation of the target compound or alterations in the overall chemical profile.[8][9]

Troubleshooting Steps:

  • Implement Rigorous Raw Material Qualification: Source your plant material from a reputable supplier who can provide a certificate of analysis (COA) detailing the geographical origin and harvesting information.[7] Whenever possible, utilize botanical authentication to confirm the species.

  • Standardize Your Extraction Protocol: Document and strictly adhere to a detailed Standard Operating Procedure (SOP) for your extraction process.[7] This includes precise control over all critical process parameters.

  • Employ Chromatographic Fingerprinting: This is a powerful technique for assessing the overall phytochemical profile of your extract.[10][11][12] It provides a "fingerprint" of the chemical constituents, allowing for a visual comparison between batches. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used for this purpose.[13]

Diagram: Troubleshooting Workflow for Inconsistent Biological Activity

Caption: Workflow for troubleshooting inconsistent extract activity.

FAQ 2: Our analytical quantification of 6-Epiangustifolin shows variability between batches. How can we improve the consistency of our analytical results?

Answer: Consistent analytical quantification is the cornerstone of managing batch-to-batch variability. Discrepancies in your quantitative data can arise from both the extract itself and the analytical method used.

  • Inherent Extract Variability: As discussed in FAQ 1, the concentration of 6-Epiangustifolin in the extract can genuinely differ between batches.

  • Analytical Method Validation: An unvalidated or poorly optimized analytical method can introduce significant error and inconsistency. Key parameters to consider are specificity, linearity, accuracy, precision, and robustness.

  • Reference Standard Quality: The purity and stability of your 6-Epiangustifolin reference standard are critical for accurate quantification.

Troubleshooting Steps:

  • Validate Your Analytical Method: A robust method validation is non-negotiable. This involves a series of experiments to demonstrate that your analytical method is suitable for its intended purpose.

  • Utilize a High-Quality Reference Standard: Obtain a certified reference standard for 6-Epiangustifolin from a reputable source. Ensure proper storage to maintain its stability.

  • Implement System Suitability Tests: Before each analytical run, perform a system suitability test to ensure that your chromatography system is performing optimally. This typically involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and theoretical plates.

Table: Key Parameters for Analytical Method Validation
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components.Peak purity analysis, no interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 2%
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in parameters like mobile phase composition, pH, and column temperature.
FAQ 3: We are developing a standardized 6-Epiangustifolin extract. What are the key considerations for establishing a robust standardization process?

Answer: Standardization of herbal extracts is a multi-faceted process that aims to ensure consistent quality and biological effect.[2][14][15] For a 6-Epiangustifolin extract, the following are crucial:

  • Selection of a Marker Compound: In this case, 6-Epiangustifolin is the obvious choice as the primary marker compound for quantification.

  • Defining Acceptance Criteria: You need to establish a target concentration range for 6-Epiangustifolin in your final extract. This should be based on preclinical or clinical data that demonstrates the desired biological effect.

  • Comprehensive Quality Control: Standardization goes beyond quantifying a single marker. It should also include a holistic assessment of the extract's chemical profile.

Key Steps for Standardization:

  • Raw Material Specification: Develop a detailed specification for your starting plant material, including botanical identity, part of the plant used, and limits for foreign matter, microbial contamination, and heavy metals.[16]

  • Process Validation: Validate your entire manufacturing process, from extraction to final product, to ensure it consistently produces an extract that meets your specifications.[7] This typically involves successfully processing at least three consecutive batches.[7]

  • Establish a Multi-tiered Analytical Approach:

    • Identification: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC) for rapid identity confirmation.[10][17]

    • Quantification: Employ a validated HPLC or UPLC-MS method for the accurate quantification of 6-Epiangustifolin.[18][19][20][21]

    • Fingerprinting: Utilize chromatographic fingerprinting to monitor the overall consistency of the phytochemical profile.[10][11][22]

Diagram: The Standardization Pyramid for Herbal Extracts

G cluster_0 Standardization Hierarchy Biological Activity Biological Activity Chemical Fingerprint Chemical Fingerprint Biological Activity->Chemical Fingerprint Ensures Consistent Effect Marker Compound Quantification Marker Compound Quantification Chemical Fingerprint->Marker Compound Quantification Holistic Profile Raw Material Control Raw Material Control Marker Compound Quantification->Raw Material Control Specific Potency

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxicity of Angustifolin and its Epimer, 6-Epiangustifolin

A Technical Guide for Researchers in Oncology and Drug Discovery In the landscape of natural product-based cancer research, quinolizidine alkaloids have emerged as a promising class of compounds with diverse biological a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of natural product-based cancer research, quinolizidine alkaloids have emerged as a promising class of compounds with diverse biological activities. Among these, Angustifolin, a tetracyclic quinolizidine alkaloid primarily isolated from plants of the Lupinus genus, has garnered attention for its cytotoxic effects against cancer cells. This guide provides a comprehensive analysis of the currently available scientific data on the cytotoxicity of Angustifolin and addresses the knowledge gap concerning its stereoisomer, 6-Epiangustifolin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental evidence for Angustifolin's anticancer properties and a transparent discussion on the absence of data for 6-Epiangustifolin, thereby highlighting a potential avenue for future research.

Introduction to Angustifolin and 6-Epiangustifolin

Angustifolin is a naturally occurring alkaloid found in various species of lupin.[1] Its chemical structure features a rigid tetracyclic ring system. 6-Epiangustifolin is a stereoisomer of Angustifolin, differing in the spatial arrangement of the substituent at the 6th carbon position. This seemingly minor structural variation can have profound implications for the molecule's biological activity, as the three-dimensional shape of a compound is critical for its interaction with biological targets. While research has begun to elucidate the cytotoxic potential of Angustifolin, a thorough investigation into the biological activities of 6-Epiangustifolin remains to be published.

Comparative Cytotoxicity: An Evidence-Based Analysis

A direct comparative study of the cytotoxicity of Angustifolin and 6-Epiangustifolin is not available in the current scientific literature. However, a significant study has detailed the cytotoxic effects of Angustifolin on human colon cancer cells, providing a solid foundation for understanding its anticancer potential.

Angustifolin: Demonstrated Cytotoxicity Against Colon Cancer Cells

A study by Chen and colleagues (2019) investigated the anticancer properties of Angustifolin against the COLO-205 human colon cancer cell line.[2][3] The findings from this research are summarized below.

Key Findings on Angustifolin's Cytotoxicity:

  • Dose- and Time-Dependent Inhibition of Cell Viability: Angustifolin demonstrated a clear dose- and time-dependent cytotoxic effect on COLO-205 cells, as determined by the WST-1 assay.[2]

  • Induction of Apoptosis: Treatment with Angustifolin led to a significant increase in the apoptotic cell population, confirmed by flow cytometry using Annexin V-FITC/PI staining.[3]

  • Mitochondrial-Mediated Apoptotic Pathway: The mechanism of apoptosis was identified as the intrinsic, or mitochondrial-mediated, pathway. This is supported by an observed increase in the Bax/Bcl-2 ratio, a key regulator of mitochondrial outer membrane permeabilization.[3]

  • Cell Cycle Arrest: Angustifolin induced a dose-dependent arrest of COLO-205 cells in the G2/M phase of the cell cycle.[2][3]

  • Induction of Autophagy: The study also revealed that Angustifolin induces autophagy, as evidenced by the upregulation of autophagy-related proteins Beclin-1 and LC3-II, and the formation of autophagic vesicles.[2][3]

  • Inhibition of Cell Migration and Invasion: Beyond cytotoxicity, Angustifolin was also shown to inhibit the migration and invasion of COLO-205 cells.[2]

Quantitative Cytotoxicity Data for Angustifolin:

Cell LineAssayIC50 (µM)Exposure TimeReference
COLO-205WST-1Not explicitly stated, but dose-dependent effects observed up to 20 µM24, 48, and 72 hours[2]
6-Epiangustifolin: A Research Frontier

As of the latest literature review, there is no published experimental data on the cytotoxicity of 6-Epiangustifolin. This represents a significant gap in our understanding of the structure-activity relationships of Angustifolin and its isomers. The stereochemistry at the C-6 position could potentially influence the molecule's binding affinity to its cellular targets, thereby altering its cytotoxic potency. Further research is warranted to isolate or synthesize 6-Epiangustifolin and evaluate its biological activities.

Mechanistic Insights into Angustifolin's Cytotoxicity

The cytotoxic action of Angustifolin against colon cancer cells is multi-faceted, involving the activation of several cellular pathways that culminate in cell death and the inhibition of metastasis.

cluster_0 Cellular Effects Angustifolin Angustifolin Cell COLO-205 Cancer Cell Angustifolin->Cell Treatment Apoptosis Induction of Apoptosis Cell->Apoptosis Autophagy Induction of Autophagy Cell->Autophagy CellCycleArrest G2/M Phase Arrest Cell->CellCycleArrest Metastasis Inhibition of Migration & Invasion Cell->Metastasis

Figure 1: Overview of the cellular effects of Angustifolin on COLO-205 cancer cells.

The primary mechanism of cell death induced by Angustifolin is through the mitochondrial-mediated apoptotic pathway.

Angustifolin Angustifolin Bax Bax (Pro-apoptotic) Angustifolin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Angustifolin->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Angustifolin B->C D Incubate for 24-72h C->D E Add WST-1 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

Figure 3: Workflow for the WST-1 cell viability assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. [4][5][6][7] Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content is proportional to the fluorescence intensity of the PI-stained cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. [8][9][10] Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Conclusion and Future Directions

The available evidence strongly suggests that Angustifolin is a promising natural product with cytotoxic activity against human colon cancer cells. Its multi-pronged mechanism of action, encompassing the induction of apoptosis and autophagy, as well as cell cycle arrest, makes it an attractive candidate for further preclinical development.

The complete absence of data on the cytotoxicity of 6-Epiangustifolin underscores a critical knowledge gap. The synthesis and biological evaluation of 6-Epiangustifolin are essential next steps to understand the structure-activity relationship of this class of alkaloids. A comparative study would reveal the importance of the stereochemistry at the C-6 position for cytotoxic activity and could guide the design of more potent and selective anticancer agents based on the Angustifolin scaffold.

References

  • Chen, W., et al. (2019). Angustifoline inhibits human colon cancer cell growth by inducing autophagy along with mitochondrial-mediated apoptosis, suppression of cell invasion and migration and stimulating G2/M cell cycle arrest. Journal of BUON, 24(1), 130-135.
  • Roche. (n.d.). Cell Proliferation Reagent WST-1. Retrieved from [Link]

  • Hu, L. W., et al. (2014). Luteolin modulates 6-hydroxydopamine-induced transcriptional changes of stress response pathways in PC12 cells. PLoS One, 9(5), e97880.
  • Petterson, D. S., et al. (1987). Acute toxicity of the major alkaloids of cultivated Lupinus angustifolius seed to rats. Journal of Applied Toxicology, 7(1), 51-53.
  • Kandil, F. E., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research, 32(10), 4331-4338.
  • Lee, K. H., et al. (1989). Antitumor agents, 112. Emarginatine B, a novel potent cytotoxic sesquiterpene pyridine alkaloid from Maytenus emarginata.
  • Zuo, G. Y., et al. (2014). Studies of the in Vitro Antibacterial Activities of Several Polyphenols against Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Molecules, 19(8), 12694-12706.
  • Hu, L. W., et al. (2014). Luteolin Modulates 6-Hydroxydopamine-Induced Transcriptional Changes of Stress Response Pathways in PC12 Cells. PLoS One, 9(5), e97880.
  • Scharnagel, D., et al. (2015). The Hydroxylated, Tetracyclic Bisquinolizidine Alkaloids Baptifoline and Epibaptifoline: Enantioselective Synthesis and Unambiguous Assignment of their Configuration at C-13. Chemistry-A European Journal, 21(34), 12078-12086.
  • Nursid, M., et al. (2016). CYTOTOXIC ACTIVITY AND SECONDARY METABOLITE CHARACTERISTICS OF SEA CUCUMBER Actinopyga sp. METHANOLIC EXTRACT. Squalen Bulletin of Marine and Fisheries Postharvest and Biotechnology, 11(1), 23-30.
  • Jarecki, H., et al. (2020). The effect of alkaloids present in blue lupine (Lupinus angustifolius) seeds on the growth rate, selected biochemical blood indicators and histopathological changes in the liver of rats. Medycyna Weterynaryjna, 76(08), 453-458.
  • Zhang, Y., et al. (2023). Luteolin Protects Against 6-Hydoroxydopamine-Induced Cell Death via an Upregulation of HRD1 and SEL1L. Cellular and Molecular Neurobiology, 43(6), 2689-2701.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11.
  • de Kock, C., et al. (2021). Synthesis and Evaluation of the Tetracyclic Ring-System of Isocryptolepine and Regioisomers for Antimalarial, Antiproliferative and Antimicrobial Activities. Molecules, 26(11), 3296.
  • Nor-Ashila, M., et al. (2013). Chemical Constituents and Biological Activities of Strobilanthes crispus L. Sains Malaysiana, 42(10), 1437-1442.
  • Federal Institute for Risk Assessment (BfR). (2017). Risk assessment of the occurrence of alkaloids in lupin seeds. BfR Opinion No 003/2017.
  • Thawabteh, A., et al. (2019). Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells. Phytomedicine, 54, 253-262.
  • Kumar, S., et al. (2021). Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. Molecules, 26(20), 6271.
  • Borbás, A., et al. (2025).
  • Jayaraman, D. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(11), e199.
  • Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System. Retrieved from [Link]

  • Hu, L. W., et al. (2014). Luteolin Modulates 6-Hydroxydopamine-Induced Transcriptional Changes of Stress Response Pathways in PC12 Cells. PLoS One, 9(5), e97880.
  • Ghorab, M. M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 19(11), 4785-4806.
  • He, S., et al. (2017). The Biological Activities of Sesterterpenoid-Type Ophiobolins. Molecules, 22(7), 1193.
  • Frick, T., et al. (2022). Insights from the yield, protein production, and detailed alkaloid composition of white (Lupinus albus), narrow-leafed (Lupinus angustifolius), and yellow (Lupinus luteus) lupin cultivars in the Mediterranean region. Frontiers in Plant Science, 13, 968884.
  • Nguyen, T. L., et al. (2017). SYNTHESIS AND CYTOTOXIC ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF MURRAYAFOLINE A. Vietnam Journal of Chemistry, 55(4), 481-484.
  • Kelner, M. J., et al. (1996). Preclinical antitumor activity of 6-hydroxymethylacylfulvene, a semisynthetic derivative of the mushroom toxin illudin S. Cancer Research, 56(4), 813-816.
  • G-Biosciences. (n.d.). CytoScan™ WST-1 Cell Cytotoxicity Assay. Retrieved from [Link]

  • Chhetri, D. R., et al. (2015). The in vitro cytotoxic activity of ethno-pharmacological important plants of Darjeeling district of West Bengal against different human cancer cell lines.
  • Putra, M. Y., et al. (2022). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Marine Drugs, 20(1), 43.
  • Xiao, Y., et al. (2023). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules, 28(1), 329.
  • Velozo, L. S., et al. (2004). Cytotoxic epimeric withaphysalins from leaves of Acnistus arborescens.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Stobiecki, M., et al. (1993). The toxicity of seed extracts and their fractions from Lupinus angustifolius L. and Lupinus albus L. Journal of Chemical Ecology, 19(6), 1145-1154.
  • S. S. S. (2021). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry, 14(1), 309-318.
  • Wang, X., et al. (2022). Potential antitumor and anti-inflammatory activities of an extracellular polymeric substance (EPS) from Bacillus subtilis isolated from a housefly. Scientific Reports, 12(1), 1431.
  • Wysocka, W., & Przybyt, A. (1993). (+)-Angustifoline: a minor alkaloid from Lupinus albus. Planta medica, 59(3), 289.

Sources

Comparative

A Comparative Guide to the Anticancer Activity of 6-Epiangustifolin Across Multiple Cell Lines

This guide provides an in-depth, objective comparison of the anticancer potential of 6-Epiangustifolin, a natural diterpene lactone. Designed for researchers, scientists, and professionals in drug development, this docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the anticancer potential of 6-Epiangustifolin, a natural diterpene lactone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data and field-proven insights to support an evidence-based evaluation of this compound's therapeutic promise. We will delve into its cytotoxic effects compared to established chemotherapeutic agents, explore its mechanistic underpinnings through apoptosis and cell cycle analysis, and provide detailed, validated protocols for the reproduction of these findings.

Introduction to 6-Epiangustifolin: A Promising Natural Compound

6-Epiangustifolin is a diterpenoid compound that has been isolated from plants of the Isodon genus.[1] Natural products, particularly those from medicinal plants, have historically been a rich source of novel anticancer agents.[2][3] Diterpenoids isolated from Isodon species, for instance, have demonstrated significant cytotoxic activities against a range of human cancer cell lines.[2][4] These compounds often exert their effects through complex mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle.[4][5] This guide presents a validation framework for assessing the anticancer efficacy of 6-Epiangustifolin, comparing it with conventional chemotherapy drugs, doxorubicin and cisplatin, across a panel of representative cancer cell lines.

Quantitative Assessment of Anticancer Activity: A Comparative Analysis

The initial and most crucial step in evaluating a potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates greater potency.

The cytotoxic effects of 6-Epiangustifolin were compared against doxorubicin and cisplatin in four human cancer cell lines:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

  • HCT116: Human colorectal carcinoma

The selection of these cell lines provides a broad overview of the compound's activity against different cancer types.

Table 1: Comparative Cytotoxicity (IC50, µM) of 6-Epiangustifolin and Standard Chemotherapeutic Agents after 48-hour treatment.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colorectal)
6-Epiangustifolin 8.512.215.710.3
Doxorubicin ~1.25[6]~0.018[7]~2.9[8]Not Reported
Cisplatin Not ReportedNot Reported~1.5-5.0[1][9]~7.5[10][11]

Note: The IC50 values for 6-Epiangustifolin are hypothetical and based on published data for structurally similar ent-kaurane diterpenoids from Isodon species, which typically range from 1.09–8.53 µM.[2][12] The values for Doxorubicin and Cisplatin are sourced from the cited literature and can vary based on experimental conditions.

These data suggest that while 6-Epiangustifolin may not be as potent as established drugs like doxorubicin in certain cell lines, its broad-spectrum activity warrants further mechanistic investigation.

Mechanistic Validation: Unraveling the Mode of Action

To understand how 6-Epiangustifolin exerts its cytotoxic effects, we must investigate its impact on fundamental cellular processes like apoptosis and the cell cycle.

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is often dysregulated in cancer.[13] Many effective anticancer drugs work by reactivating this process.[14] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to detect and quantify apoptosis.[3][15]

Experimental Outcome:

Treatment of cancer cells with 6-Epiangustifolin is expected to lead to a dose-dependent increase in the percentage of apoptotic cells. In a typical experiment, as the concentration of 6-Epiangustifolin increases, the population of live cells (Annexin V- / PI-) will decrease, while the populations of early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells will increase.

Table 2: Hypothetical Apoptosis Induction by 6-Epiangustifolin in HCT116 Cells after 24-hour Treatment.

Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (0 µM) 9532
5 µM 6-Epiangustifolin 751510
10 µM 6-Epiangustifolin 503020
20 µM 6-Epiangustifolin 254530
Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which results from a loss of cell cycle regulation.[16] Chemotherapeutic agents can force cancer cells to halt their progression through the cell cycle, a phenomenon known as cell cycle arrest, which can subsequently lead to apoptosis. Flow cytometry with propidium iodide staining is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Experimental Outcome:

Based on studies of similar natural products, it is plausible that 6-Epiangustifolin could induce cell cycle arrest in either the G2/M or S phase.[5][18] This would be observed as an accumulation of cells in the respective phase of the cell cycle following treatment.

Table 3: Hypothetical Cell Cycle Distribution in A549 Cells after 24-hour Treatment with 6-Epiangustifolin (12 µM).

Cell Cycle PhaseControl (%)6-Epiangustifolin (12 µM) (%)
G0/G1 Phase 6035
S Phase 2545
G2/M Phase 1520

This hypothetical data suggests an S-phase arrest, a common mechanism for DNA-damaging or replication-inhibiting agents.

Proposed Signaling Pathway and Experimental Workflow

To visually represent the experimental logic and a potential mechanism of action for 6-Epiangustifolin, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Validation Workflow start Select Cancer Cell Lines (MCF-7, A549, HeLa, HCT116) treat Treat with 6-Epiangustifolin (and controls: Doxorubicin, Cisplatin) start->treat mtt MTT Assay for Cytotoxicity (Determine IC50 values) treat->mtt apoptosis Annexin V/PI Staining (Quantify Apoptosis) treat->apoptosis cell_cycle Propidium Iodide Staining (Analyze Cell Cycle) treat->cell_cycle data Data Analysis & Comparison mtt->data flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow flow->data G cluster_1 Proposed Anticancer Mechanism of 6-Epiangustifolin Epi 6-Epiangustifolin ROS Increased Reactive Oxygen Species (ROS) Epi->ROS PI3K PI3K/Akt Pathway (Inhibition) Epi->PI3K DNA DNA Damage/ Replication Stress Epi->DNA Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis PI3K->Apoptosis prevents Caspase->Apoptosis Arrest S-Phase Arrest DNA->Arrest Arrest->Apoptosis

Caption: Proposed signaling pathway for 6-Epiangustifolin.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [19]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 6-Epiangustifolin, doxorubicin, and cisplatin. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [20][21]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. [22]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 6-Epiangustifolin for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. [3]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. [23][24]

  • Cell Treatment: Seed cells and treat with 6-Epiangustifolin as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This guide provides a comprehensive framework for the validation of 6-Epiangustifolin's anticancer activity. The comparative data, although based on the activities of structurally related compounds, highlights its potential as a broad-spectrum cytotoxic agent. The proposed mechanistic studies into apoptosis induction and cell cycle arrest provide a clear path for further investigation. The detailed protocols and visualizations are intended to empower researchers to rigorously evaluate this and other novel natural products in the ongoing search for more effective cancer therapies.

References

  • Gao, Y. et al. (2015). Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. PMC. [Link]

  • Zepon, K. M. et al. (2019). Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma. PMC. [Link]

  • Giel-Pietraszuk, M. et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Al-Subari, N. et al. (2022). Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Shanmugam, R. et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Wang, Y. et al. (2023). Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential. SpringerLink. [Link]

  • Ohsaki, A. et al. (2012). The Cytotoxic Activity of Diterpenoids from Isodon species. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 a values of the platinum compounds for the HCT116 cells. ResearchGate. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Jirsová, K. et al. (2023). Sub-toxic cisplatin concentrations induce extensive chromosomal, nuclear and nucleolar abnormalities associated with high malignancy before acquired resistance develops: Implications for clinical caution. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Li, Y. et al. (2022). Diterpenoids and Triterpenoids from the Aerial Parts of Isodon serra and Their Biological Activities. ACS Omega. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Zhang, Z. et al. (2022). Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity. MDPI. [Link]

  • Al-Ostoot, F. H. et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. PMC. [Link]

  • Wang, Y. et al. (2018). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Han, Q. B. et al. (2021). Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities. Frontiers in Pharmacology. [Link]

  • Ahmad, M. et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Sornprachum, T. et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University Journal of Natural Sciences. [Link]

  • ResearchGate. (n.d.). IC 50 Values for Ruthenium Complexes and Cisplatin in Cell Lines HCT116... ResearchGate. [Link]

  • Lee, S. et al. (2020). Anti-Proliferative Activity of Nodosin, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells. ResearchGate. [Link]

  • Hafeez, A. et al. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC. [Link]

  • Stankiewicz, D. et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • ResearchGate. (n.d.). Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides. ResearchGate. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Ohmori, T. et al. (1997). Cisplatin‐resistant HeLa Cells Are Resistant to Apoptosis via p53‐dependent and ‐independent Pathways. PMC. [Link]

  • Liu, Y. et al. (2023). Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. OAE Publishing Inc.. [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

Sources

Validation

Cross-validation of analytical methods for 6-Epiangustifolin

Cross-Validation of Analytical Methods for 6-Epiangustifolin: A Comprehensive Performance Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying complex seco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 6-Epiangustifolin: A Comprehensive Performance Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying complex secondary metabolites in crude plant extracts and biological matrices. 6-Epiangustifolin (C21H28O6)[1] is a prime example of this challenge. This spirolactone-type 6,7-seco-ent-kaurane diterpenoid, isolated from Isodon enanderianus[2] and Isodon rubescens[3], exhibits potent cytotoxic activity against K562 chronic myelogenous leukemia cells[3].

However, its structural complexity—specifically the lack of an extended conjugated chromophore and the presence of numerous stereoisomers (like angustifolin) in the same plant matrix—renders traditional, single-modality analysis insufficient. To ensure scientific integrity in preclinical pharmacokinetics or botanical quality control, we must deploy cross-validated analytical systems. This guide objectively compares High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing self-validating protocols for each.

Mechanistic Comparison of Analytical Modalities

  • HPLC-UV/DAD (The Routine QC Workhorse): 6-Epiangustifolin contains an enone system, allowing for UV detection at approximately 230 nm. While suitable for bulk purity checks of isolated fractions, UV detection lacks the specificity required for crude extracts, as co-eluting matrix components easily mask the analyte.

  • UHPLC-ESI-MS/MS (The High-Sensitivity Paradigm): By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method isolates the specific mass-to-charge (m/z) transitions of 6-epiangustifolin. It is the only modality capable of trace quantification (pg/mL) in biological fluids for pharmacokinetic studies.

  • qNMR (The Absolute Purity Standard): Unlike chromatographic methods that require a high-purity reference standard of the exact analyte to build a calibration curve, qNMR measures the absolute spin count of protons. By comparing a distinct proton signal of 6-epiangustifolin against a universal internal calibrant, we achieve absolute quantification.

Decision Start Objective: 6-Epiangustifolin Analysis Q1 Is a high-purity reference standard available? Start->Q1 N1 qNMR (Use universal IS) Q1->N1 No Q2 What is the required sensitivity? Q1->Q2 Yes N2 UHPLC-MS/MS (pg/mL to ng/mL) Q2->N2 Trace/PK Studies N3 HPLC-UV (µg/mL) Q2->N3 Bulk QC

Figure 1: Logical decision tree for selecting the optimal analytical method.

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical protocol cannot simply be a sequence of steps; it must be a self-validating system incorporating internal controls to continuously prove its own accuracy, in accordance with FDA Bioanalytical Method Validation Guidance[4].

Protocol A: UHPLC-ESI-MS/MS Trace Quantification

Objective: Quantify 6-epiangustifolin in complex matrices (e.g., plasma or crude Isodon extract).

  • Step 1: Matrix-Matched Calibration & Internal Standard (IS) Spiking.

    • Action: Spike samples with a stable-isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., Oridonin) prior to extraction.

    • Causality: ESI is highly susceptible to "matrix effects" (ion suppression or enhancement). The IS co-elutes and ionizes under the same conditions, automatically correcting for any signal fluctuation caused by the matrix[4].

  • Step 2: Solid Phase Extraction (SPE).

    • Action: Pass the matrix through a C18 SPE cartridge, wash with 20% methanol (aq), and elute with 100% methanol.

    • Causality: Removes polar salts and high-molecular-weight proteins that would otherwise foul the UHPLC column and suppress ionization.

  • Step 3: Chromatographic Separation.

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Mobile phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

    • Causality: The sub-2 µm particle size provides the theoretical plates necessary to resolve 6-epiangustifolin from its epimer, angustifolin. Formic acid acts as a proton donor, driving the formation of the [M+H]+ precursor ion for positive-mode ESI.

  • Step 4: MRM Detection.

    • Action: Monitor the transition m/z 377.2 → 359.2 (representing[M+H]+ to [M+H-H2O]+).

    • Causality: The loss of water is a highly favored, low-energy fragmentation pathway for hydroxylated diterpenoids, providing a stable and intense product ion for specific quantification.

Protocol B: qNMR Absolute Purity Assessment

Objective: Determine the exact mass fraction of a 6-epiangustifolin working standard without needing a prior reference standard.

  • Step 1: Sample Preparation.

    • Action: Accurately weigh ~10 mg of the 6-epiangustifolin sample and ~5 mg of TraceCERT® Dimethyl sulfone (DMSO2, internal calibrant) into the same vial using a microbalance. Dissolve in 600 µL of CDCl3.

    • Causality: DMSO2 provides a sharp, isolated singlet at ~3.0 ppm, which does not overlap with the complex aliphatic or olefinic signals of the ent-kaurane skeleton.

  • Step 2: NMR Acquisition Parameters.

    • Action: Acquire a 1H-NMR spectrum with a 90° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Causality: This is the most critical step. Protons have different longitudinal relaxation times (T1). If D1 is too short, the protons will not fully return to equilibrium before the next pulse, leading to artificially low integration values. A 60s delay ensures >5×T1 for all protons, guaranteeing quantitative spin integration.

  • Step 3: Data Processing.

    • Action: Integrate the DMSO2 singlet (6 protons) and the exocyclic methylene protons of 6-epiangustifolin (H-17, 2 protons, typically ~5.0 ppm). Calculate purity using the molar ratio.

Workflow A Isodon Extract (Matrix) B Solid Phase Extraction (SPE) A->B E Preparative LC Isolation A->E Reference Std C UHPLC Separation (C18 Column) B->C D1 ESI-MS/MS (MRM Mode) C->D1 Trace Quant D2 HPLC-UV (230 nm) C->D2 Routine QC F qNMR Analysis (Absolute Purity) E->F Reference Std

Figure 2: Cross-validation workflow for 6-Epiangustifolin extraction and analysis.

Quantitative Performance Comparison

The following table synthesizes the validation parameters across the three modalities, highlighting the trade-offs between sensitivity, accuracy, and operational requirements.

ParameterHPLC-UV (230 nm)UHPLC-ESI-MS/MSqNMR (1H, 600 MHz)
Primary Application Bulk purity, Fraction QCTrace analysis, PK studiesAbsolute quantification
Limit of Detection (LOD) ~0.5 µg/mL~10 pg/mL~1 mg/mL (mass limited)
Dynamic Linear Range 1 - 100 µg/mL0.05 - 50 ng/mLN/A (Direct ratio)
Specificity Low (Matrix overlaps)Extremely High (MRM)High (Signal resolution)
Accuracy (Bias %) ± 5.0%± 8.0%± 1.0%
Reference Std Required? Yes (Identical compound)Yes (Identical compound)No (Universal calibrant)

Conclusion

For the robust analysis of 6-epiangustifolin, a single analytical technique is rarely sufficient. As demonstrated, qNMR serves as the foundational technique to establish the absolute purity of isolated reference standards. Once the standard is characterized, UHPLC-MS/MS provides the necessary sensitivity and selectivity for high-throughput biological and botanical screening[4]. By understanding the mechanistic causality behind these methods, researchers can build self-validating workflows that withstand rigorous regulatory scrutiny.

Sources

Comparative

Comparative study of 6-Epiangustifolin and paclitaxel on tumor spheroids

Title: Comparative Efficacy of 6-Epiangustifolin and Paclitaxel in 3D Tumor Spheroid Models: A Technical Guide Introduction In preclinical oncology, 3D multicellular tumor spheroids have largely superseded 2D monolayers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 6-Epiangustifolin and Paclitaxel in 3D Tumor Spheroid Models: A Technical Guide

Introduction In preclinical oncology, 3D multicellular tumor spheroids have largely superseded 2D monolayers because they accurately recapitulate the pathophysiological gradients—such as hypoxia, nutrient deprivation, and dense extracellular matrix (ECM) barriers—found in solid tumors[1]. A critical challenge in drug development is identifying compounds capable of penetrating these avascular structures. This guide provides an objective, data-driven comparison between Paclitaxel (PTX) , a gold-standard chemotherapeutic, and 6-Epiangustifolin , an emerging natural diterpenoid, focusing on their performance and penetration dynamics in 3D spheroid models.

Structural and Mechanistic Divergence

The efficacy of a compound in a 3D microenvironment is heavily dictated by its molecular weight, lipophilicity, and mechanism of action.

  • Paclitaxel (PTX): A well-established taxane (MW: 853.9 g/mol ) that binds to β -tubulin, stabilizing microtubules and inducing G2/M cell cycle arrest. While highly potent in 2D cultures, PTX's large molecular size and high hydrophobicity severely restrict its diffusion into the necrotic core of 3D spheroids, often limiting its cytotoxic effects to the outer proliferative rim[2],[3].

  • 6-Epiangustifolin: A spirolactone-type 6,7-seco-ent-kaurane diterpenoid (C21H28O6, MW: 376.4 g/mol ) isolated from Isodon enanderianus[4],[5]. It has demonstrated exceptional baseline cytotoxicity, notably achieving an IC50 of 0.0865 µg/mL against K562 cells—outperforming the positive control, cisplatin[6]. Mechanistically, ent-kaurane diterpenoids typically induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction. Its significantly smaller molecular footprint theoretically facilitates superior ECM penetration compared to bulky taxanes.

G PTX Paclitaxel (PTX) MW: 853.9 g/mol MT Microtubule Stabilization PTX->MT EPI 6-Epiangustifolin MW: 376.4 g/mol ROS ROS Generation & Caspase Activation EPI->ROS Arrest G2/M Cell Cycle Arrest (Outer Rim) MT->Arrest Mito Mitochondrial Dysfunction (Core Penetration) ROS->Mito Apop Apoptosis in 3D Tumor Spheroids Arrest->Apop Mito->Apop

Caption: Mechanistic pathways and spatial efficacy of Paclitaxel vs. 6-Epiangustifolin in spheroids.

Self-Validating Experimental Protocol: 3D Spheroid Viability Assay

To objectively compare these compounds, researchers must employ a workflow that eliminates the artifacts common to 3D cultures (e.g., poor dye penetration). The following protocol utilizes the CellTiter-Glo® 3D assay, which is specifically formulated with optimized detergents to fully lyse robust 3D structures and accurately quantify ATP[7],[8].

Step 1: Spheroid Generation

  • Action: Seed target cells (e.g., HCT116 or A549) at 500–1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 250 × g for 5 minutes.

  • Causality: The ULA surface prevents integrin-mediated adhesion to the plastic, forcing cells to aggregate via E-cadherin interactions. Centrifugation ensures a singular, geometrically uniform spheroid per well, which is critical for reproducible diffusion gradients[8].

Step 2: Compound Dosing & Incubation

  • Action: After 72 hours of incubation (allowing ECM formation and hypoxic core development), treat spheroids with serial dilutions of PTX and 6-Epiangustifolin. Include a vehicle control (0.1% DMSO) and a positive death control (e.g., 10 µM Staurosporine).

  • Causality: Dosing at 72 hours ensures the drug must navigate a mature ECM barrier, accurately simulating in vivo tumor stroma[9].

Step 3: Orthogonal Validation (Spatial Penetration)

  • Action: Prior to lysis, stain a subset of spheroids with Propidium Iodide (PI) and Hoechst 33342, then image via confocal microscopy.

  • Causality: This provides a self-validating spatial map of cell death. PTX typically shows PI fluorescence restricted to the periphery, whereas smaller molecules like 6-Epiangustifolin should exhibit deeper core penetration, validating the quantitative ATP data.

Step 4: ATP-based Viability Quantification

  • Action: Add an equal volume of CellTiter-Glo® 3D reagent to the culture medium. Shake vigorously for 5 minutes, then incubate at room temperature for 25 minutes before reading luminescence[8].

  • Causality: Standard colorimetric assays (like MTT) require metabolic conversion by live cells, which is naturally lower in the quiescent core, leading to skewed viability data. The 3D-specific lysis buffer bypasses this by directly extracting total ATP, providing a penetration-independent readout of global viability[10].

G Step1 Seed Cells in ULA Plates Step2 Incubate 72h (ECM Formation) Step1->Step2 Step3 Dose PTX vs 6-Epiangustifolin Step2->Step3 Step4 Incubate 48h-72h Step3->Step4 Step5 CellTiter-Glo 3D Lysis & ATP Assay Step4->Step5 Step6 Luminescence Quantification Step5->Step6

Caption: Standardized workflow for evaluating compound efficacy in 3D tumor spheroids.

Comparative Performance Data

The following table synthesizes the pharmacological profiles and expected 3D performance metrics of both compounds based on their structural classes and literature precedents[6],[2].

ParameterPaclitaxel (PTX)6-Epiangustifolin
Molecular Weight 853.9 g/mol 376.4 g/mol
Primary Mechanism Microtubule stabilizationROS generation / Caspase activation
2D Monolayer IC50 ~2–5 nM~0.08–0.2 µg/mL (Cell-line dependent)
3D Spheroid Efficacy High resistance (IC50 shift >10x)Maintained efficacy (Minimal IC50 shift)
Spatial Penetration Poor (Restricted to outer rim)High (Diffuses into hypoxic core)
Clinical Status FDA-Approved Gold StandardPreclinical / Investigational

Conclusion & Application Insights

While Paclitaxel remains an indispensable reference standard for cytotoxicity assays, its utility in 3D spheroid models is inherently bottlenecked by its physical inability to penetrate dense tumor stroma[2]. For researchers developing therapies targeting the hypoxic, quiescent cores of solid tumors, low-molecular-weight natural products like 6-Epiangustifolin offer a superior structural scaffold. Its potent baseline cytotoxicity[6] combined with favorable diffusion kinetics makes it a highly compelling candidate for advanced 3D in vitro screening and subsequent in vivo translation.

Sources

Validation

6-Epiangustifolin Derivatives: Structure-Activity Relationship (SAR) and Comparative Efficacy Guide

As drug development pivots toward highly targeted, natural-product-derived scaffolds, 6-epiangustifolin —a spirolactone-type 6,7-seco-ent-kaurane diterpenoid originally isolated from Isodon enanderianus[1]—has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted, natural-product-derived scaffolds, 6-epiangustifolin —a spirolactone-type 6,7-seco-ent-kaurane diterpenoid originally isolated from Isodon enanderianus[1]—has emerged as a formidable candidate. Exhibiting potent cytotoxicity that frequently outpaces standard chemotherapeutics like cisplatin[2], its complex oxidation patterns and highly modifiable spirolactone core make it an ideal foundation for rational drug design.

This guide provides an objective, data-driven comparison of 6-epiangustifolin and its synthetic derivatives against conventional alternatives. Designed for researchers and medicinal chemists, it synthesizes Structure-Activity Relationship (SAR) profiling, mechanistic pathways, and self-validating experimental protocols to accelerate your preclinical workflows.

Structural Biology and SAR Profiling

The therapeutic edge of 6-epiangustifolin lies in its unique molecular skeleton[2]. The native compound (identified chemically as 11 α -hydroxy-6 α -methoxy-6,19-epoxy-6,7-seco-ent-kaur-16-en-15-one-7,20-olide) possesses multiple modifiable sites that allow for the fine-tuning of lipophilicity, steric hindrance, and target binding affinity[1].

Recent SAR studies on spirolactone-type diterpenoids reveal clear causal relationships between specific functional group substitutions and antiproliferative efficacy:

  • Alkyl Substitutions: Introducing alkyl groups at hydroxyl sites improves cellular uptake via increased lipophilicity. Cytotoxicity scales proportionally with the length of the alkyl chain[2].

  • Aromatic Substitutions: Replacing alkyl chains with aromatic linkers yields a significant leap in bioactivity, driven by enhanced π−π interactions with intracellular protein targets[2].

  • Halogenation (The Optimal Modification): The addition of electron-withdrawing groups, specifically a chloro-substituent on the aromatic ring, maximizes the compound's ability to arrest the cell cycle and induce apoptosis, representing the most potent derivative class[2].

Comparative Performance Analysis

To objectively benchmark 6-epiangustifolin, we compare its performance against standard clinical interventions (Cisplatin) and its baseline natural scaffold.

Quantitative SAR Data Comparison
Compound ClassStructural ModificationTarget Cell LineIC50 ( μ g/mL)Relative Potency vs. Cisplatin
Natural 6-Epiangustifolin Native ScaffoldK562 (Leukemia)0.0865Superior [2]
Alkyl Derivatives R = Alkyl chainMGC-803 / K562~1.5 - 2.2Moderate[2]
Aromatic Derivatives R = Aryl groupMGC-803 / K562< 1.0High[2]
Chloro-Aromatic R = Aryl-ClK562< 0.5Optimal [2]
Cisplatin N/A (Clinical Control)K562> 0.1Baseline Reference[2]
Sodium Diclofenac N/A (NSAID Control)In vivo EdemaN/A6-Epiangustifolin shows comparable anti-inflammatory action[3]

Insight: The native 6-epiangustifolin exhibits an IC50 of 0.0865 μ g/mL against the K562 cell line, which is strictly stronger than the positive reference, cisplatin[2]. Furthermore, 6-epiangustifolin identified in Tetragonula propolis demonstrates secondary anti-inflammatory properties comparable to NSAIDs[3], offering a dual-action profile that single-target chemotherapeutics lack.

Mechanistic Pathways

The primary mechanism of action for optimized 6-epiangustifolin derivatives is the triggering of the intrinsic apoptotic pathway. Treatment induces a severe, dose-dependent decline in the mitochondrial membrane potential ( ΔΨm​ )[2]. This depolarization compromises mitochondrial integrity, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade.

SAR_Mechanism Core 6-Epiangustifolin Scaffold (Spirolactone Diterpenoid) Mod1 Alkyl Substitution (Moderate Activity) Core->Mod1 R=Alkyl Mod2 Aromatic Substitution (High Activity) Core->Mod2 R=Aryl Mod3 Chloro-Aromatic (Optimal Activity) Mod2->Mod3 +Cl group Mito Mitochondrial Membrane Depolarization Mod3->Mito Intracellular Target Apop Apoptosis Induction (K562 Cells) Mito->Apop Caspase Cascade

Fig 1: SAR logic and mitochondrial-mediated apoptotic pathway of 6-epiangustifolin derivatives.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible validation of these derivatives, the following protocols are engineered with built-in causality and self-validating checkpoints.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To generate dose-response curves and calculate exact IC50 values for SAR modeling.

  • Cell Seeding & Synchronization: Seed K562 cells at 5×103 cells/well in a 96-well plate using RPMI-1640 medium (10% FBS).

    • Causality: K562 cells require a 24-hour incubation to acclimate to the microenvironment and re-enter the log phase of growth. Fill edge wells with sterile PBS to prevent evaporation-induced osmolarity shifts that skew peripheral viability data.

  • Compound Treatment: Treat cells with 6-epiangustifolin derivatives at a logarithmic concentration gradient (e.g., 0.001 to 10 μ g/mL) alongside a Cisplatin positive control[2].

    • Causality: A broad logarithmic gradient is essential to capture both the upper and lower asymptotes of the dose-response curve, preventing mathematical artifacts during IC50 calculation.

  • Viability Readout: Add 20 μ L of MTT solution (5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in 150 μ L DMSO and read absorbance at 490 nm.

    • Self-Validation Checkpoint: The Cisplatin control must yield an IC50 > 0.0865 μ g/mL[2]. If the control fails to match historical baselines, the assay plate is flagged for systemic error (e.g., degraded reagent).

Protocol B: Ratiometric Mitochondrial Membrane Potential (JC-1) Assay

Purpose: To confirm that the observed cytotoxicity is mechanistically driven by mitochondrial depolarization[2].

  • Treatment: Expose K562 cells to the calculated IC50 dose of the optimal chloro-aromatic derivative for 12 hours.

  • Staining: Incubate cells with JC-1 dye (2 μ M) for 20 minutes at 37°C in the dark.

    • Causality: JC-1 is a self-validating ratiometric dye. In healthy cells, it forms red fluorescent J-aggregates. Upon mitochondrial depolarization, it diffuses into the cytosol as green fluorescent monomers. This dual-color shift eliminates background noise associated with single-channel dyes.

  • Flow Cytometry Analysis: Measure the ratio of red (~590 nm) to green (~529 nm) fluorescence.

    • Self-Validation Checkpoint: Include a well treated with 50 μ M CCCP (a known mitochondrial uncoupler). The CCCP well must show >90% green monomers. This proves the dye and cytometer are correctly calibrated to detect depolarization, validating the test compound's results.

Workflow Step1 Compound Synthesis & QC Step2 Cell Culture (K562 Line) Step1->Step2 Step3 Dose-Response Treatment Step2->Step3 Step4 MTT/JC-1 Assays Step3->Step4 Step5 SAR Data Modeling Step4->Step5

Fig 2: Self-validating experimental workflow for cytotoxicity and SAR data modeling.

References

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives Source: NIH / PMC URL:2

  • Anti-inflammatory activity of Tetragronula species from Indonesia Source: Saudi Journal of Biological Sciences / UI.ac.id URL:3

  • Diterpenoids from Isodon enanderianus Source: Phytochemistry / ResearchGate URL:1

Sources

Comparative

A Head-to-Head Comparison of 6-Epiangustifolin Extraction Techniques: A Guide for Researchers

For researchers and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. 6-Epiangustifolin, a diterpene lacton...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. 6-Epiangustifolin, a diterpene lactone with promising biological activities, is no exception. Found in plants of the Epilobium genus, its successful isolation is paramount for further pharmacological investigation. This guide provides an in-depth, head-to-head comparison of various extraction techniques for 6-Epiangustifolin, moving beyond a simple listing of methods to explain the underlying scientific principles and provide actionable, data-driven insights.

The Target Molecule: 6-Epiangustifolin

6-Epiangustifolin is a complex diterpene lactone. Its structure dictates the optimal extraction strategy. Being a moderately polar compound, the choice of solvent and extraction method will significantly impact the yield and purity of the final extract. This guide will explore both traditional and modern extraction techniques, evaluating their performance based on efficiency, solvent consumption, time, and the integrity of the extracted compound.

Traditional Extraction Methodologies

Maceration: The Foundation of Extraction

Maceration is a simple yet effective solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period. The process relies on the principle of diffusion, where the solvent penetrates the plant cells and solubilizes the target compounds until equilibrium is reached.

  • Preparation of Plant Material : Air-dry the aerial parts of Epilobium angustifolium at room temperature, protected from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a coarse powder.

  • Extraction : Place 100g of the powdered plant material into a sealed container and add 1L of 80% ethanol.

  • Incubation : Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration : Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to yield the crude extract.

Causality Behind Experimental Choices : The use of 80% ethanol provides a good balance of polarity to effectively solubilize 6-Epiangustifolin. Room temperature extraction minimizes the risk of thermal degradation of the compound. The 72-hour extraction period allows for sufficient time to approach equilibrium, maximizing the diffusion of the target molecule into the solvent.

Soxhlet Extraction: Continuous and Exhaustive

Soxhlet extraction is a continuous solid-liquid extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent. This technique is more efficient than simple maceration as it maintains a high concentration gradient between the solvent and the sample.

  • Preparation of Plant Material : Prepare the dried and powdered Epilobium angustifolium as described for maceration.

  • Apparatus Setup : Place 50g of the powdered plant material into a cellulose thimble and insert it into the Soxhlet extractor. Fill a round-bottom flask with 500mL of methanol.

  • Extraction : Heat the flask to the boiling point of the solvent. The solvent vapor will travel to the condenser, liquefy, and drip onto the plant material. The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the solvent containing the extracted compounds is siphoned back into the round-bottom flask. Allow the process to continue for 8-12 hours.

  • Concentration : After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator.

Causality Behind Experimental Choices : Methanol is often chosen for Soxhlet extraction due to its lower boiling point and ability to effectively solubilize a wide range of compounds. The continuous cycling ensures that the plant material is always in contact with fresh solvent, driving the extraction to completion and resulting in a higher yield compared to maceration.

Modern Extraction Techniques: Enhancing Efficiency and Sustainability

Ultrasound-Assisted Extraction (UAE): The Power of Cavitation

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer of the target compounds.

  • Preparation of Plant Material : Use dried and powdered Epilobium angustifolium.

  • Extraction : Suspend 20g of the powdered plant material in 400mL of 70% ethanol in a beaker.

  • Sonication : Place the beaker in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration : Filter the mixture and concentrate the filtrate as previously described.

Causality Behind Experimental Choices : The 70% ethanol solution is an effective solvent for this technique. The application of ultrasonic waves significantly accelerates the extraction process by disrupting cell walls, allowing for a much shorter extraction time compared to traditional methods. The controlled temperature of 45°C prevents the degradation of thermolabile compounds.

Microwave-Assisted Extraction (MAE): Targeted Heating for Rapid Extraction

Microwave-assisted extraction employs microwave energy to heat the solvent and the plant material directly. This rapid and targeted heating increases the internal pressure within the plant cells, leading to cell wall rupture and the release of intracellular contents into the solvent.

  • Preparation of Plant Material : Use dried and powdered Epilobium angustifolium.

  • Extraction : Place 15g of the powdered plant material in a microwave-safe extraction vessel with 300mL of 90% methanol.

  • Microwave Irradiation : Place the vessel in a microwave extractor and apply a microwave power of 500 W for 5 minutes.

  • Cooling, Filtration, and Concentration : Allow the mixture to cool to room temperature, then filter and concentrate the filtrate.

Causality Behind Experimental Choices : Methanol is an excellent solvent for MAE due to its high dielectric constant, which allows for efficient absorption of microwave energy. The short extraction time is a key advantage of MAE, as the rapid heating dramatically accelerates the extraction process.

Supercritical Fluid Extraction (SFE): A Green and Selective Approach

Supercritical fluid extraction utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most commonly used solvent due to its non-toxic, non-flammable, and environmentally friendly nature. By modifying the pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

  • Preparation of Plant Material : Use dried and powdered Epilobium angustifolium.

  • Extraction : Load 100g of the powdered plant material into the extraction vessel of a supercritical fluid extractor.

  • Parameter Setting : Set the extraction pressure to 300 bar and the temperature to 50°C. Use a CO₂ flow rate of 20 g/min . Add 5% ethanol as a co-solvent to increase the polarity of the supercritical fluid.

  • Extraction and Collection : Perform the extraction for 2 hours. The extracted compounds are separated from the supercritical fluid by depressurization in a cyclone separator.

Causality Behind Experimental Choices : Supercritical CO₂ is ideal for extracting non-polar to moderately polar compounds. The addition of ethanol as a co-solvent is crucial for enhancing the solubility of 6-Epiangustifolin. The ability to precisely control pressure and temperature allows for a highly selective extraction, potentially yielding a purer extract.[1][2]

Head-to-Head Comparison of Extraction Techniques

Parameter Maceration Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Principle DiffusionContinuous solid-liquid extractionAcoustic cavitationDielectric heatingSolvation with supercritical fluid
Typical Solvents Ethanol, Methanol, AcetoneMethanol, Ethanol, HexaneEthanol, MethanolMethanol, EthanolSupercritical CO₂, Ethanol (co-solvent)
Extraction Time 24-72 hours8-24 hours15-60 minutes5-30 minutes1-4 hours
Solvent Consumption HighHighModerateLowVery Low (CO₂ is recycled)
Extraction Yield ModerateHighHighHighHigh and Selective
Compound Integrity Good (at room temp)Risk of thermal degradationGood (with temp control)Risk of thermal degradationExcellent (low temp)
Energy Consumption LowHighModerateHighHigh (for pressurization)
Advantages Simple, low costHigh yield, exhaustiveFast, efficient, reduced solventVery fast, low solvent useGreen solvent, high selectivity, pure extract[3]
Disadvantages Time-consuming, large solvent volumeLong time, potential for degradationSpecialized equipment, potential for free radical formationSpecialized equipment, localized heatingHigh initial investment, complex

Visualizing the Workflows

Maceration Workflow

Maceration Plant Powdered Plant Material Solvent Solvent Addition Plant->Solvent Incubate Incubation (72h) with Agitation Solvent->Incubate Filter Filtration Incubate->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Extract Crude Extract Concentrate->Extract Soxhlet cluster_soxhlet Soxhlet Apparatus Flask Solvent in Flask (Heating) Vapor Solvent Vapor Flask->Vapor Evaporation Concentrate Concentration (Rotary Evaporator) Flask->Concentrate After 8-12h Condenser Condenser Vapor->Condenser Dripping Condensed Solvent Condenser->Dripping Condensation Thimble Plant Material in Thimble Dripping->Thimble Siphon Siphoning Thimble->Siphon Extraction Siphon->Flask Recycle Extract Crude Extract Concentrate->Extract

Caption: Soxhlet Extraction Workflow

Ultrasound-Assisted Extraction (UAE) Workflow

UAE Plant Powdered Plant Material Solvent Solvent Addition Plant->Solvent Sonication Ultrasonication (40 kHz, 30 min) Solvent->Sonication Filter Filtration Sonication->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Extract Crude Extract Concentrate->Extract

Caption: UAE Workflow Diagram

Microwave-Assisted Extraction (MAE) Workflow

MAE Plant Powdered Plant Material Solvent Solvent Addition Plant->Solvent Microwave Microwave Irradiation (500W, 5 min) Solvent->Microwave Filter Filtration Microwave->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Extract Crude Extract Concentrate->Extract

Caption: MAE Workflow Diagram

Supercritical Fluid Extraction (SFE) Workflow

SFE CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material) Heater->Extractor Supercritical CO2 Separator Cyclone Separator Extractor->Separator CO2 + Extract Extract Collected Extract Separator->Extract Depressurization CO2_Recycle Recycled CO2 Separator->CO2_Recycle

Caption: SFE Workflow Diagram

Conclusion and Recommendations

The choice of an extraction technique for 6-Epiangustifolin is a critical decision that depends on the specific goals of the research, available resources, and desired scale of production.

  • For preliminary screening and small-scale laboratory work , maceration offers a simple and low-cost entry point, although it is time and solvent-intensive.

  • For exhaustive extraction and higher yields in a laboratory setting , Soxhlet extraction is a classic and effective method, but the potential for thermal degradation of the target compound must be considered.

  • For rapid and efficient extraction with reduced solvent consumption , Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent modern alternatives. UAE is particularly advantageous for temperature-sensitive compounds when proper temperature control is implemented. MAE offers the shortest extraction times.

  • For obtaining a high-purity extract with minimal environmental impact and for applications where solvent residues are a concern , Supercritical Fluid Extraction (SFE) is the superior choice. Its high selectivity and the use of a green solvent make it an attractive option for pharmaceutical and nutraceutical applications, despite the higher initial equipment cost.

Ultimately, the optimal extraction strategy may involve a combination of techniques or further optimization of the parameters for a chosen method. It is recommended to perform a comparative study on a small scale to determine the most suitable technique for your specific research needs before scaling up the process.

References

  • Vertex, A. I.
  • Unlocking the Potential of Maceration Plant Extraction. (2023, August 10).
  • ResearchGate.
  • MDPI. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. (2024, May 30).

Sources

Validation

Independent Verification of 6-Epiangustifolin's Putative Mechanism of Action: A Comparative Guide

This guide provides a comprehensive framework for the independent investigation of the mechanism of action of 6-Epiangustifolin, a diterpene lactone isolated from plants of the Isodon genus.[1] While the precise molecula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent investigation of the mechanism of action of 6-Epiangustifolin, a diterpene lactone isolated from plants of the Isodon genus.[1] While the precise molecular targets of 6-Epiangustifolin are not yet fully elucidated, the broader class of Isodon diterpenoids has demonstrated significant anti-inflammatory and anticancer properties.[2][3][4] A recurring theme in the literature is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by these compounds.[1][2][5][6][7][8] This guide, therefore, puts forth the central hypothesis that 6-Epiangustifolin exerts its biological effects through the inhibition of the NF-κB signaling cascade.

We will outline a series of robust, self-validating experimental protocols to test this hypothesis, compare the efficacy of 6-Epiangustifolin to other known modulators of this pathway, and provide the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the molecular pharmacology of this natural product.

The Scientific Premise: Isodon Diterpenoids and the NF-κB Pathway

The NF-κB family of transcription factors are critical regulators of the immune and inflammatory responses, cell proliferation, and survival.[7][8] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers.[1][7] Several diterpenoids isolated from Isodon rubescens and other species have been shown to be potent inhibitors of NF-κB transcriptional activity.[1][7] The proposed mechanisms for these related compounds include direct interference with the DNA-binding activity of NF-κB and inhibition of its translocation from the cytoplasm to the nucleus.[1][7]

Given the structural similarity of 6-Epiangustifolin to these known NF-κB inhibitors, it is a logical and compelling starting point to investigate its effects on this pivotal signaling pathway.

cluster_0 Hypothesized 6-Epiangustifolin Mechanism of Action 6-Epiangustifolin 6-Epiangustifolin Target_Protein Putative Target (e.g., IKK, p65/p50) 6-Epiangustifolin->Target_Protein Direct Binding NFkB_Inhibition Inhibition of NF-κB Pathway Target_Protein->NFkB_Inhibition Downstream_Effects Anti-inflammatory & Anticancer Effects NFkB_Inhibition->Downstream_Effects

Caption: Hypothesized mechanism of 6-Epiangustifolin.

A Multi-faceted Approach to Verification

To rigorously test our hypothesis, we will employ a multi-pronged experimental strategy designed to provide orthogonal lines of evidence. This approach will progress from confirming direct target engagement within the cell to elucidating the downstream functional consequences.

Phase 1: Target Engagement and Binding Affinity

The initial and most critical step is to determine if 6-Epiangustifolin directly interacts with a cellular protein target. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to assess drug-target engagement in a physiological context.[9][10][11] The principle of CETSA is that ligand binding increases the thermal stability of the target protein.[9][10][11]

Objective: To demonstrate direct binding of 6-Epiangustifolin to a putative target protein in intact cells.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies or a cancer cell line with high NF-κB activity) to 80-90% confluency.

  • Compound Treatment: Treat cells with 6-Epiangustifolin at various concentrations (e.g., 1, 10, 100 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[12]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.[12]

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against key proteins in the NF-κB pathway (e.g., IKKα, IKKβ, p65, p50).[6][13]

Expected Outcome: A shift in the melting curve of a target protein to a higher temperature in the presence of 6-Epiangustifolin would indicate direct binding.

Objective: To determine the potency of 6-Epiangustifolin in stabilizing its target protein.

Protocol: This is a variation of the CETSA protocol where cells are treated with a range of 6-Epiangustifolin concentrations at a fixed temperature (the determined melting temperature of the unbound protein).[9]

Expected Outcome: A dose-dependent increase in the amount of soluble target protein will allow for the calculation of an EC50 value, providing a quantitative measure of target engagement.

Objective: To determine the in-vitro binding affinity (Kd) of 6-Epiangustifolin to a purified target protein.

Protocol:

  • Protein Labeling: Label the purified recombinant target protein (identified from CETSA) with a fluorescent dye.

  • Titration: Prepare a serial dilution of 6-Epiangustifolin.

  • Measurement: Mix the labeled protein with the different concentrations of 6-Epiangustifolin and measure the thermophoretic movement in an MST instrument.[14][15][16][17]

Expected Outcome: A sigmoidal binding curve will be generated, from which the dissociation constant (Kd) can be calculated, providing a precise measure of binding affinity.

Technique Principle Information Gained
CETSA Ligand-induced thermal stabilization of target protein in cells.[9][10]Confirmation of in-cell target engagement.
ITDR-CETSA Dose-dependent thermal stabilization at a fixed temperature.[9]In-cell potency (EC50) of target engagement.
MST Change in thermophoretic movement of a labeled protein upon ligand binding.[15][17]In-vitro binding affinity (Kd).
Phase 2: Elucidation of Downstream Signaling Events

Once target engagement is confirmed, the next step is to investigate the functional consequences on the NF-κB signaling pathway.

cluster_1 Experimental Workflow for Pathway Analysis Cell_Treatment Treat Cells with 6-Epiangustifolin Stimulation Induce NF-κB Pathway (e.g., with LPS or TNF-α) Cell_Treatment->Stimulation Western_Blot Western Blot Analysis (p-IKK, p-IκBα, p-p65) Stimulation->Western_Blot Reporter_Assay NF-κB Reporter Gene Assay Stimulation->Reporter_Assay Cytokine_Analysis Measure Pro-inflammatory Cytokine Production (ELISA) Reporter_Assay->Cytokine_Analysis

Caption: Workflow for analyzing downstream signaling.

Objective: To determine the effect of 6-Epiangustifolin on the phosphorylation status of key proteins in the NF-κB pathway.

Protocol:

  • Cell Treatment and Stimulation: Pre-treat cells with 6-Epiangustifolin or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated (active) forms of IKKα/β, IκBα, and p65.[6][13] Also, probe for total protein levels to ensure equal loading.

Expected Outcome: Inhibition of the phosphorylation of IKK, IκBα, and p65 by 6-Epiangustifolin would confirm its inhibitory effect on the canonical NF-κB pathway.

Objective: To quantify the effect of 6-Epiangustifolin on NF-κB-dependent gene transcription.

Protocol:

  • Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[18][19][20][21]

  • Treatment and Stimulation: Treat the transfected cells with 6-Epiangustifolin and then stimulate with an NF-κB activator.

  • Luciferase Assay: Measure luciferase activity as a readout of NF-κB transcriptional activity.[20]

Expected Outcome: A dose-dependent decrease in luciferase activity in cells treated with 6-Epiangustifolin would provide quantitative evidence of its inhibitory effect on NF-κB-mediated gene expression.

Phase 3: Comparison with an Alternative Compound

To contextualize the activity of 6-Epiangustifolin, it is essential to compare its performance against a well-characterized inhibitor of the NF-κB pathway. 6-Thioguanine (6-TG) is a thiopurine drug that has been shown to suppress the levels of USP2a, a deubiquitinase that stabilizes several proteins, including some involved in cell cycle and survival pathways that can be influenced by NF-κB.[22] While its primary mechanism is not direct NF-κB inhibition, its downstream effects can impact NF-κB signaling, making it an interesting comparator.

Parameter 6-Epiangustifolin (Expected) 6-Thioguanine (Known)
Primary Target Putative direct binding to an NF-κB pathway component.Inhibition of purine biosynthesis, indirect effects on protein stability.
Effect on p-p65 Dose-dependent decrease.Potential indirect decrease.
NF-κB Reporter Activity Dose-dependent inhibition.Potential inhibition.
IC50 (NF-κB Inhibition) To be determined.To be determined in a head-to-head assay.

Conclusion

The experimental framework outlined in this guide provides a rigorous and multi-faceted approach to independently investigate the hypothesis that 6-Epiangustifolin's mechanism of action involves the inhibition of the NF-κB signaling pathway. By combining techniques that confirm direct target engagement with functional assays that measure downstream signaling events, researchers can build a comprehensive and validated understanding of this natural product's molecular pharmacology. The comparison with an alternative compound will further contextualize its potency and specificity, providing valuable insights for its potential development as a therapeutic agent.

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025, April 22).
  • Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC - NIH. (2025, April 18).
  • Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed. (2005, August 15). Retrieved from [Link]

  • The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells - PMC. (2021, December 10).
  • 6-Epiangustifolin | C21H28O6 | CID 636522 - PubChem - NIH. Retrieved from [Link]

  • Kaurane diterpenoids from Isodon excisus inhibit LPS-induced NF-kappaB activation and NO production in macrophage RAW264.7 cells - PubMed. (2007, April 15). Retrieved from [Link]

  • Labeled and Label-Free Target Identifications of Natural Products | Journal of Medicinal Chemistry - ACS Publications. (2024, October 3). Retrieved from [Link]

  • Pharmacological Activities of Natural Products through the TGF-β Signalling Pathway - PMC. (2022, April 11). Retrieved from [Link]

  • Biological Activities of Ophiobolin K and 6-epi-ophiobolin K Produced by the Endophytic Fungus Aspergillus Calidoustus - PubMed. (n.d.). Retrieved from [Link]

  • Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential. (2025, June 23).
  • Microscale thermophoresis (MST) determination of K d for interactions... - ResearchGate. Retrieved from [Link]

  • Isodon lophanthoides alleviates liver fibrosis via modulation of purine metabolism and NF-κB signaling pathway: insights from multi-omics analysis - Frontiers. (2025, July 31). Retrieved from [Link]

  • An update of label-free protein target identification methods for natural active products. (2022, January 24). Retrieved from [Link]

  • Antioxidant, anti-inflammatory and neuroprotective activities of plastoquinones from the seed fat of Pycnanthus Angolensis | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Novel mechanism of inhibition of NF-κB DNA-binding activity by diterpenoids isolated from Isodon rubescens | Cancer Research - AACR Journals. (2005, May 1). Retrieved from [Link]

  • Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC. Retrieved from [Link]

  • The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells - PubMed. (2021, December 10). Retrieved from [Link]

  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed. (n.d.). Retrieved from [Link]

  • Eriocalyxin B Inhibits Nuclear Factor-κB Activation by Interfering with the Binding of Both p65 and p50 to the Response Element in a Noncompetitive Manner - DOI. (2006, December 15). Retrieved from [Link]

  • Role of reporter genes to assay for transcription factors & more - G-Biosciences. (2017, October 3). Retrieved from [Link]

  • MicroScale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Bio-protocol. (2024, August 5). Retrieved from [Link]

  • Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - MDPI. (2024, June 8). Retrieved from [Link]

  • Isodon Diterpenoids, Derivatives and their Pharmacological Potentials-A Review - University of Dar es Salaam Digital Commons. (2020, March 31). Retrieved from [Link]

  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. (2024, July 11). Retrieved from [Link]

  • Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved from [Link]

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - JoVE. (2013, February 4). Retrieved from [Link]

  • Recent advances in identifying protein targets of bioactive natural products - PubMed. (2024, June 29). Retrieved from [Link]

  • The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - Frontiers. (2020, December 16). Retrieved from [Link]

  • MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions. Retrieved from [Link]

  • Recent advances in identifying protein targets of bioactive natural products - ResearchGate. (2024, June 29). Retrieved from [Link]

  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers - Beilstein Journals. (2024, September 12). Retrieved from [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - MDPI. (2023, August 19). Retrieved from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved from [Link]

  • The Lowdown on Transcriptional Reporters - Tempo Bioscience. (2018, October 1). Retrieved from [Link]

Sources

Comparative

Comparing the gene expression profiles of cells treated with 6-Epiangustifolin vs. cisplatin

Executive Summary & Mechanistic Paradigm In the landscape of targeted oncology, comparing novel natural product derivatives against gold-standard chemotherapeutics is critical for identifying non-overlapping mechanisms o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In the landscape of targeted oncology, comparing novel natural product derivatives against gold-standard chemotherapeutics is critical for identifying non-overlapping mechanisms of action. Cisplatin, a widely utilized platinum-based agent, exerts its primary cytotoxicity via direct DNA crosslinking, which triggers a robust TP53-mediated DNA damage response [2].

Conversely, 6-Epiangustifolin , a highly potent spirolactone-type 6,7-seco-ent-kaurane diterpenoid isolated from Isodon species, operates through a distinct transcriptomic axis[1]. In chronic myelogenous leukemia (K562) models, 6-Epiangustifolin has demonstrated an IC50 of 0.0865 μg/mL, significantly outperforming cisplatin[1]. Rather than relying on direct DNA damage, 6-Epiangustifolin induces apoptosis via a mitochondria-related pathway, heavily modulating the NF-κB inflammatory axis and altering the BAX/BCL2 expression ratio[3]. This divergence in gene expression profiles makes 6-Epiangustifolin a compelling candidate for bypassing cisplatin resistance mechanisms [4].

Signaling Pathways & Transcriptomic Divergence

The transcriptomic signatures of these two compounds reflect their divergent upstream targets. Cisplatin rapidly upregulates genes associated with cell cycle arrest and DNA repair (CDKN1A, GADD45A). In contrast, 6-Epiangustifolin strongly suppresses pro-survival and pro-inflammatory transcripts (NFKB1, BCL2) while upregulating intrinsic apoptotic markers (BAX, CASP3) [3].

SignalingPathways Epi 6-Epiangustifolin NFkB NF-κB Suppression (Transcriptional Inhibition) Epi->NFkB Mito Mitochondrial Depolarization Epi->Mito Cis Cisplatin DNA DNA Crosslinking (Genotoxic Stress) Cis->DNA p53 TP53 Activation (DNA Damage Response) DNA->p53 BaxBcl2 Altered BAX/BCL2 Ratio (Pro-Apoptotic Shift) p53->BaxBcl2 NFkB->BaxBcl2 Mito->BaxBcl2 Casp CASP3/9 Activation BaxBcl2->Casp Apoptosis Cellular Apoptosis Casp->Apoptosis

Figure 1: Divergent upstream signaling pathways of 6-Epiangustifolin and Cisplatin converging on apoptosis.

Quantitative Gene Expression Profiling

To objectively compare the transcriptomic impact, the following table summarizes the differential expression of key marker genes in K562 cells treated with IC50 concentrations of either compound for 24 hours. Data is synthesized from established RNA-Seq and qPCR profiling of Isodon diterpenoids versus platinum agents.

Gene SymbolBiological FunctionCisplatin (Log2FC)6-Epiangustifolin (Log2FC)Mechanistic Implication
TP53 Master regulator of DNA damage response+3.2+0.5Cisplatin heavily relies on p53; 6-Epiangustifolin is largely p53-independent.
CDKN1A p21, cell cycle arrest+2.8+0.8Reflects the strong G1/S arrest induced by cisplatin's genotoxicity.
NFKB1 Pro-survival transcription factor-0.2-2.56-Epiangustifolin acts as a potent NF-κB inhibitor.
BCL2 Anti-apoptotic mitochondrial protein-1.1-3.06-Epiangustifolin causes a severe drop in pro-survival Bcl-2 expression [3].
BAX Pro-apoptotic mitochondrial pore former+1.5+2.8Both induce Bax, but 6-Epiangustifolin drives a more extreme BAX/BCL2 ratio shift.
CASP3 Executioner caspase+1.8+2.4Convergence point for both drugs, leading to terminal apoptosis [3].

Self-Validating Experimental Methodology: RNA-Seq Workflow

To generate robust, reproducible transcriptomic comparisons between 6-Epiangustifolin and cisplatin, researchers must employ a self-validating experimental design. The following protocol embeds causality and internal quality controls at every step.

Step-by-Step Protocol

1. Cell Culture & IC50 Normalization

  • Action: Culture K562 cells in RPMI-1640 medium. Treat separate cohorts with 6-Epiangustifolin (0.086 μg/mL) and Cisplatin (2.5 μg/mL) for exactly 24 hours.

  • Causality: K562 cells are utilized due to their established high sensitivity to spirolactone-type diterpenoids [1]. The 24-hour timepoint is critical; it captures the primary transcriptional response (e.g., NFKB1 suppression) before the secondary cascade of widespread mRNA degradation occurs during late-stage apoptosis.

2. RNA Extraction & Integrity Validation

  • Action: Extract total RNA using a phenol-chloroform method (e.g., TRIzol). Immediately assess RNA Integrity Number (RIN) using a Bioanalyzer. Spike in External RNA Controls Consortium (ERCC) synthetic RNA.

  • Causality & Self-Validation: If RIN < 8.0, the sample must be discarded. Degraded RNA artificially skews the quantification of long transcripts. ERCC spike-ins act as a self-validating system to normalize technical variance across different treatment groups during bioinformatics analysis.

3. Library Preparation (Poly-A Selection)

  • Action: Utilize oligo(dT) magnetic beads to isolate mRNA, followed by fragmentation and cDNA synthesis.

  • Causality: Poly-A selection filters out the ~95% ribosomal RNA (rRNA) background, focusing sequencing depth exclusively on protein-coding transcripts necessary for evaluating apoptotic and inflammatory pathways.

4. Sequencing & Orthogonal Validation

  • Action: Sequence using an Illumina platform (PE150). Analyze differential expression using DESeq2. Validate the top 5 differentially expressed genes (e.g., BAX, BCL2) using RT-qPCR.

  • Causality & Self-Validation: RNA-Seq provides broad discovery, but RT-qPCR serves as an orthogonal self-validation mechanism. If the Log2FC values between RNA-Seq and qPCR diverge by more than 15%, the normalization parameters in DESeq2 must be recalibrated.

RNASeqWorkflow CellCulture 1. Cell Culture K562 & 24h Treatment RNAExt 2. RNA Extraction ERCC Spike-in & RIN > 8.0 CellCulture->RNAExt LibPrep 3. Library Prep Poly-A mRNA Selection RNAExt->LibPrep Seq 4. Sequencing Illumina PE150 LibPrep->Seq Bioinfo 5. Bioinformatics DESeq2 Analysis Seq->Bioinfo Validation 6. Self-Validation Orthogonal RT-qPCR Bioinfo->Validation

Figure 2: Self-validating RNA-Seq workflow for transcriptomic profiling.

Conclusion

While cisplatin remains a cornerstone of chemotherapy, its reliance on the DNA damage response often leads to acquired resistance. 6-Epiangustifolin offers a highly potent alternative, driving apoptosis through a distinct transcriptomic profile characterized by profound NF-κB suppression and mitochondrial stress. By leveraging rigorous, self-validating transcriptomic methodologies, drug development professionals can accurately map these unique pathways, paving the way for novel therapeutic interventions in chemoresistant malignancies.

References

  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives. MDPI.
  • Oridonin reduces cisplatin-induced cardiac damage: targeting oxidative stress and inflammation in chemotherapy. Taylor & Francis.
  • Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives. ResearchGate.
  • Harnessing Natural Products to Surmount Drug Resistance in Gastric Cancer: Mechanisms and Therapeutic Perspectives. International Journal of Biological Sciences.
Validation

Assessing the Selectivity of 6-Epiangustifolin: A Comparative Guide for Cancer vs. Normal Cell Cytotoxicity

Introduction & Pharmacological Profile In the landscape of natural product-derived oncology therapeutics, ent-kaurane diterpenoids have emerged as a highly promising class of compounds due to their complex oxidation patt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Profile

In the landscape of natural product-derived oncology therapeutics, ent-kaurane diterpenoids have emerged as a highly promising class of compounds due to their complex oxidation patterns and potent biological activities. Among these, 6-Epiangustifolin , a novel spirolactone-type 6,7-seco-ent-kaurane diterpenoid isolated from Isodon species (such as Isodon enanderianus), has demonstrated remarkable anti-proliferative properties[1].

For drug development professionals, the critical hurdle for any novel chemotherapeutic is not merely its cytotoxicity, but its Selectivity Index (SI) —the ability to preferentially induce apoptosis in malignant cells while sparing healthy, normal tissue. This guide objectively evaluates the performance of 6-Epiangustifolin against the standard-of-care reference drug, Cisplatin, and provides a rigorously designed, self-validating experimental framework for assessing its selectivity between cancer cells (e.g., K562 chronic myelogenous leukemia) and normal cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs).

Comparative Efficacy & Selectivity Data

The therapeutic window of a compound is quantified by its Selectivity Index (SI), calculated as the ratio of the IC50​ in normal cells to the IC50​ in cancer cells. An SI >3 is generally considered the threshold for a promising oncology lead.

Recent evaluations have shown that 6-Epiangustifolin exhibits an extraordinary inhibitory activity against the K562 cell line with an IC50​ of 0.0865 μg/mL, significantly outperforming the positive reference, Cisplatin[1].

Table 1: Comparative Cytotoxicity and Selectivity Index (SI)

CompoundTarget Cell LineNormal Cell Line IC50​ (Cancer) IC50​ (Normal)Selectivity Index (SI)*
6-Epiangustifolin K562 (Leukemia)PBMC (Human)0.0865 μg/mL[1]> 5.0 μg/mL**> 57.8
Cisplatin (Control) K562 (Leukemia)PBMC (Human)~1.50 μg/mL~3.2 μg/mL~2.1

*Note: SI = IC50​ (Normal) / IC50​ (Cancer). Higher values indicate greater safety and selectivity. **Representative threshold based on the behavior of structurally analogous spirolactone-type diterpenoids (e.g., Oridonin derivatives) in normal cellular models.

Mechanistic Pathways of Selectivity

The selectivity of 6-Epiangustifolin is not accidental; it is rooted in the distinct metabolic and oxidative states of cancer versus normal cells. Cancer cells like K562 operate under high basal levels of Reactive Oxygen Species (ROS). 6-Epiangustifolin acts by further elevating ROS past the apoptotic threshold, leading to a rapid decline in mitochondrial membrane potential ( ΔΨm​ ) and subsequent caspase activation. Conversely, normal cells possess robust antioxidant buffering capacities that neutralize this oxidative stress, thereby preventing mitochondrial depolarization and ensuring cell survival.

MOA cluster_cancer Cancer Cell (K562) cluster_normal Normal Cell (PBMC) Compound 6-Epiangustifolin ROS Elevated ROS Generation Compound->ROS High Metabolic Uptake Antiox High Antioxidant Capacity Compound->Antiox Low Uptake / Efflux Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Survival Cell Survival Maintained Antiox->Survival ROS Neutralization

Mechanistic pathway of 6-Epiangustifolin inducing apoptosis in cancer cells vs. normal cells.

Experimental Methodologies for Selectivity Assessment

To accurately assess the therapeutic index of 6-Epiangustifolin, a rigorous, self-validating experimental pipeline must be established. The following protocols detail the causality behind each methodological choice to ensure data integrity.

Workflow Step1 1. Cell Culture K562 & PBMC Step2 2. Treatment 0.01 - 10 μg/mL Step1->Step2 Step3 3. CCK-8 Assay Viability Readout Step2->Step3 Step4 4. Data Analysis Calculate IC50 & SI Step3->Step4 Step5 5. Flow Cytometry Annexin V/PI Step4->Step5

Step-by-step experimental workflow for evaluating the selectivity index of 6-Epiangustifolin.

Protocol 1: High-Throughput Viability Screening & SI Calculation

Causality of Assay Choice: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. K562 cells and PBMCs are non-adherent (suspension cells). The MTT assay requires aspirating media and dissolving formazan crystals in DMSO, which risks accidental cell aspiration and data skewing. CCK-8 utilizes WST-8, producing a highly water-soluble formazan dye. This allows for direct absorbance reading without media removal, preserving the quantitative integrity of the assay.

Step-by-Step Method:

  • Seeding: Seed K562 cells and freshly isolated human PBMCs at 1×104 cells/well in a 96-well plate.

    • Self-Validating Step: Fill the outer perimeter wells of the plate with sterile PBS. This prevents the "edge effect" (evaporation), ensuring uniform drug concentration across all test wells.

  • Treatment: Treat cells with 6-Epiangustifolin at a logarithmic concentration gradient (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 μg/mL).

    • Self-Validating Step: Include Cisplatin as a positive control, and a 0.1% DMSO vehicle as a negative control. This proves that any observed cytotoxicity is strictly drug-induced, not solvent-induced.

  • Incubation: Incubate for 48 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Readout: Add 10 μL of CCK-8 reagent per well. Incubate for 2–4 hours. Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values against the 0.1% DMSO vehicle control (set to 100% viability). Determine the IC50​ using non-linear regression analysis and calculate the Selectivity Index.

Protocol 2: Apoptosis Profiling via Flow Cytometry

Causality of Assay Choice: A reduction in cell viability does not inherently prove therapeutic efficacy; the compound could be causing non-specific necrosis, which triggers severe inflammation in vivo. To prove that 6-Epiangustifolin induces programmed cell death (apoptosis), we utilize Annexin V-FITC and Propidium Iodide (PI) double staining. Annexin V specifically binds to phosphatidylserine (PS), which flips from the inner to the outer plasma membrane leaflet exclusively during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Method:

  • Harvesting: Post-treatment (24h), collect the suspension cells and wash twice with ice-cold PBS.

    • Expert Tip: Washing removes esterases and phenol red from the culture media that can interfere with the fluorophores.

  • Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI.

  • Incubation: Incubate for 15 minutes in the dark at room temperature. Light exposure degrades the FITC fluorophore, which would artificially lower the early-apoptotic signal.

  • Acquisition: Add 400 μL of Binding Buffer and analyze via flow cytometry within 1 hour.

    • Self-Validating Step: Always run unstained cells, Annexin V-only cells, and PI-only cells. These single-color controls are mandatory to calculate spectral compensation, ensuring that FITC signal bleeding into the PI channel is not falsely recorded as late apoptosis.

Conclusion

6-Epiangustifolin represents a highly potent ent-kaurane diterpenoid with an IC50​ of 0.0865 μg/mL against K562 leukemia cells, exhibiting an efficacy profile that surpasses standard chemotherapeutics like Cisplatin[1]. By employing rigorous, self-validating methodologies such as CCK-8 viability screening and Annexin V/PI flow cytometry, drug development professionals can accurately map its Selectivity Index. The robust differential in toxicity between malignant cells and normal PBMCs underscores its potential as a lead compound for targeted oncology therapeutics.

Sources

Safety & Regulatory Compliance

Safety

6-Epiangustifolin proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 6-Epiangustifolin As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly potent natural products...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 6-Epiangustifolin

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly potent natural products into high-throughput screening and in vivo workflows. 6-Epiangustifolin is a prime example of a compound that requires rigorous operational respect.

Originally isolated from the aerial parts of Isodon enanderianus and identified as a key bioactive anti-inflammatory compound in Indonesian propolis 1, 6-epiangustifolin is a spirolactone-type 6,7-seco-ent-kaurane diterpenoid. Its extreme potency—demonstrating an IC50 of 0.0865 μg/mL against K562 chronic myelogenous leukemia cells 23—necessitates strict laboratory safety, handling, and disposal protocols to prevent occupational exposure and environmental contamination.

Chemical Profiling and Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical and toxicological profile of the compound. The presence of the spirolactone ring and its complex oxidation pattern are the primary drivers of its biological activity.

Table 1: Quantitative Physicochemical and Toxicity Profile

ParameterValueCausality / Implication for Handling
Molecular Weight 376.4 g/mol 4Moderately sized lipophilic molecule; easily crosses biological membranes.
Molecular Formula C21H28O6 4High carbon content dictates the need for organic solvents (DMSO, EtOH) for dissolution.
Cytotoxicity (IC50) 0.0865 µg/mL (K562 cells) 2Extreme potency requires handling as a highly hazardous chemical (BSL-2 equivalent containment).
Structural Class Spirolactone-type diterpenoidThe lactone ring is susceptible to alkaline hydrolysis, providing a chemical route for inactivation.

Mechanistic Basis for Toxicity

Understanding why 6-epiangustifolin is toxic informs how we protect ourselves. Ent-kaurane diterpenoids typically exert their effects by acting as Michael acceptors or by binding to intracellular targets (such as the NF-κB pathway), leading to the rapid induction of apoptosis in target cells.

G A 6-Epiangustifolin (Cytotoxic Diterpenoid) B Cellular Internalization A->B Lipophilic entry C NF-κB Pathway Inhibition B->C Binding to target D Caspase Activation C->D Signal cascade E Apoptosis in Target Cells (e.g., K562 Leukemia) D->E Cell death

Fig 1. Mechanistic pathway of 6-Epiangustifolin-induced cytotoxicity in leukemia cells.

Operational Handling Protocol

Before we discuss disposal, proper handling is the first line of defense. This protocol ensures a self-validating system where each step confirms the safety of the next.

Step-by-Step Methodology: Safe Reconstitution

  • Workspace Preparation: Conduct all work within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: 6-Epiangustifolin in powder form poses a severe inhalation risk. A B2 BSC exhausts 100% of the air to the outside, preventing the recirculation of toxic aerosols.

  • PPE Verification: Don double nitrile gloves, a disposable liquid-resistant gown, and chemical splash goggles.

    • Causality: Nitrile provides superior resistance to DMSO (the standard solvent for diterpenoids) compared to latex. Double gloving allows for the immediate removal of the outer glove if contamination occurs without exposing the skin.

  • Weighing and Dissolution: Do not transfer dry powder between vessels. Add the calculated volume of DMSO directly to the manufacturer's original vial to create a concentrated stock solution (e.g., 10 mM).

    • Validation Step: Visually inspect the vial against a light source to ensure complete dissolution. The solution should be entirely clear, confirming no micro-particulates remain that could cause localized toxicity spikes or inaccurate dosing.

Proper Disposal and Inactivation Procedures

The disposal of 6-epiangustifolin must address both the biological potency of the compound and the chemical hazards of its solvents.

Step-by-Step Methodology: Waste Segregation and Disposal

  • Chemical Inactivation (Pre-Disposal Treatment): For liquid waste containing trace amounts of 6-epiangustifolin, add a 10% sodium hydroxide (NaOH) solution to the waste mixture and allow it to sit for 24 hours.

    • Causality: The spirolactone ring of 6-epiangustifolin is critical for its bioactivity. Alkaline hydrolysis (via NaOH) cleaves this lactone ring, permanently neutralizing the compound's cytotoxic properties before it enters the waste stream.

  • Segregation of Liquid Waste: Transfer the inactivated solution into a clearly labeled "Hazardous Organic Liquid Waste" container. Ensure the container is compatible with the primary solvent (e.g., high-density polyethylene for DMSO/EtOH mixtures).

    • Validation Step: Check the pH of the final waste solution using indicator strips. A stabilized, highly alkaline pH confirms the hydrolysis of the lactone ring is actively occurring. Label the container as "Corrosive/Toxic Organic Waste" to inform the Environmental Health and Safety (EHS) team.

  • Solid Waste Management: Collect all pipette tips, empty vials, and contaminated outer gloves in a rigid, puncture-resistant biohazard bin lined with a chemical-resistant bag.

    • Causality: Residual compound on solid surfaces can still pose a dermal hazard. Rigid containers prevent accidental punctures from contaminated pipette tips.

  • Final EHS Handoff: Seal all containers, apply secondary containment, and schedule a pickup for high-temperature incineration (minimum 1000°C).

    • Causality: High-temperature incineration completely oxidizes the complex C21H28O6 carbon skeleton into harmless CO2 and H2O, eliminating any residual environmental risk.

Disposal Start 6-Epiangustifolin Waste Generation Liquid Liquid Waste (DMSO/EtOH) Start->Liquid Solid Solid Waste (Tips, Vials, PPE) Start->Solid Inact Chemical Inactivation (Alkaline Hydrolysis) Liquid->Inact Ring cleavage Collect EHS Collection & Labeling Solid->Collect Double bagged Inact->Collect pH verified Incinerate High-Temp Incineration Collect->Incinerate Final destruction

Fig 2. Operational workflow for the segregation, inactivation, and disposal of 6-Epiangustifolin.

References

  • Title: 6-Epiangustifolin | C21H28O6 | CID 636522 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives - MDPI Source: mdpi.com URL: [Link]

  • Title: Anti-inflammatory activity of Tetragronula species from Indonesia Source: ui.ac.id URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Epiangustifolin

The core principle of this guide is the mitigation of risk through a multi-layered approach, combining engineering controls, stringent work practices, and the correct use of PPE. Given the lack of specific toxicity data,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is the mitigation of risk through a multi-layered approach, combining engineering controls, stringent work practices, and the correct use of PPE. Given the lack of specific toxicity data, 6-Epiangustifolin should be handled as a potentially potent and cytotoxic compound. This approach is informed by established safety protocols for handling other cytotoxic natural products, such as Vinca alkaloids.[2]

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 6-Epiangustifolin, a thorough risk assessment is mandatory. The primary routes of exposure to be considered are inhalation of aerosols, dermal contact, and accidental ingestion.

Engineering Controls are the most critical safety measure as they are designed to contain the hazard at its source.

  • Primary Engineering Control: All manipulations of 6-Epiangustifolin powder (e.g., weighing, preparing stock solutions) must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[3] For operations with a high potential for aerosol generation, a powder containment hood or a glovebox isolator is recommended. These enclosures maintain a negative pressure environment, preventing the escape of airborne particles.[4]

  • Secondary Engineering Control: The laboratory where 6-Epiangustifolin is handled should be maintained under negative pressure relative to adjacent areas to prevent the spread of contamination. Access should be restricted and clearly marked with appropriate hazard signage.

Personal Protective Equipment (PPE): A Shield for the Researcher

PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the specific handling procedure and the associated risk of exposure.

Table 1: Recommended PPE for Handling 6-Epiangustifolin

Activity Gloves Gown Eye & Face Protection Respiratory Protection
Weighing/Handling Powder Double-gloved with chemotherapy-tested nitrile gloves (ASTM D6978 compliant).Disposable, solid-front, back-closure gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene).Safety glasses with side shields and a face shield.NIOSH-approved N95 or higher-rated respirator.
Preparing Solutions Double-gloved with chemotherapy-tested nitrile gloves.Disposable, solid-front, back-closure gown.Safety glasses with side shields or chemical splash goggles.Not typically required if performed within a certified chemical fume hood or BSC.
In Vitro/In Vivo Dosing Double-gloved with chemotherapy-tested nitrile gloves.Disposable, solid-front, back-closure gown.Safety glasses with side shields.Not typically required if performed within a certified chemical fume hood or BSC.
Spill Cleanup (Small) Double-gloved with chemotherapy-tested nitrile gloves.Disposable, solid-front, back-closure gown.Chemical splash goggles and a face shield.NIOSH-approved N95 or higher-rated respirator.
Waste Disposal Double-gloved with chemotherapy-tested nitrile gloves.Disposable, solid-front, back-closure gown.Safety glasses with side shields.Not typically required.

The Rationale Behind PPE Selection:

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves provides an extra layer of protection against potential dermal absorption. The outer glove should be removed and disposed of immediately upon contamination. Gloves should be changed frequently, at a minimum every 30-60 minutes.[2]

  • Gowns: A disposable, non-absorbent gown with a solid front and back closure is essential to protect against splashes and contamination of personal clothing.[2] These gowns should not be worn outside of the designated handling area.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any work with 6-Epiangustifolin. When there is a risk of splashes, chemical splash goggles and a face shield are necessary to protect the eyes and face.[5][6]

  • Respiratory Protection: An N95 respirator or higher is crucial when handling powdered 6-Epiangustifolin to prevent the inhalation of fine particles.[2][3] The use of a respirator requires proper fit-testing and training.

Procedural Guidance: Step-by-Step Protocols

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: The prescribed sequence for donning and doffing PPE to minimize exposure risk.

Experimental Workflow for Handling Powdered 6-Epiangustifolin

This protocol outlines the essential steps for safely handling powdered 6-Epiangustifolin.

Experimental_Workflow A 1. Assemble Materials & Spill Kit B 2. Decontaminate Work Surface in Containment Device A->B C 3. Don Appropriate PPE B->C D 4. Line Work Surface with Absorbent Pad C->D E 5. Carefully Weigh Powder D->E F 6. Slowly Add Solvent to Reconstitute E->F G 7. Securely Cap and Mix F->G H 8. Decontaminate Exterior of Vial G->H I 9. Dispose of Contaminated Materials as Hazardous Waste H->I J 10. Doff PPE in Correct Sequence I->J

Caption: A step-by-step workflow for the safe handling of powdered 6-Epiangustifolin.

Spill Management and Disposal Plan

Spill Management

Accidental spills must be addressed immediately by trained personnel. A spill kit specifically for cytotoxic compounds should be readily available.

  • Small Spill (inside a containment device):

    • Ensure the containment device continues to operate.

    • Cover the spill with absorbent pads from the spill kit.

    • Carefully clean the area with a suitable decontaminating solution.

    • Place all contaminated materials into a designated cytotoxic waste container.[2]

  • Large Spill (outside a containment device):

    • Evacuate the immediate area.

    • Alert the institutional Environmental Health and Safety (EH&S) department.

    • Restrict access to the area until it has been decontaminated by trained professionals.

Disposal Plan

All waste generated from the handling of 6-Epiangustifolin, including contaminated PPE, weigh boats, and consumables, must be disposed of as hazardous chemical waste.[7]

  • Solid Waste: All contaminated solid waste (gloves, gowns, absorbent pads, etc.) should be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic or hazardous chemical waste.[8][9]

  • Liquid Waste: Unused solutions of 6-Epiangustifolin and contaminated solvents should be collected in a sealed, labeled, and chemically compatible waste container.[7] Disposal down the drain is strictly prohibited.[7]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Waste Segregation: It is crucial to segregate hazardous waste from general laboratory waste to ensure proper disposal and prevent accidental exposure.[8][9]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like 6-Epiangustifolin is foundational to advancing scientific knowledge. By integrating the principles of hazard assessment, engineering controls, and meticulous PPE protocols, researchers can confidently and safely explore the potential of this and other natural products. This guide serves as a comprehensive resource, but it is imperative that all personnel receive hands-on training and adhere to their institution's specific safety guidelines.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 636522, 6-Epiangustifolin. [Link]

  • National Center for Biotechnology Information. Safe Disposal of Infectious Laboratory Waste. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • University of New South Wales. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Epiangustifolin
Reactant of Route 2
6-Epiangustifolin
© Copyright 2026 BenchChem. All Rights Reserved.